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  • Product: 1,4-Diisopropyl-1-cyclohexene
  • CAS: 39000-66-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 1,4-Diisopropyl-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 1,4-Diisopropyl-1-cyclohexene is a cyclic olefin of significant interest in synthetic organic chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1,4-Diisopropyl-1-cyclohexene is a cyclic olefin of significant interest in synthetic organic chemistry. Its unique structural features, comprising a cyclohexene core with two isopropyl substituents, offer a versatile platform for a range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and reactivity, offering valuable insights for its application in research and development, particularly in the fields of fine chemicals, fragrance, and pharmaceutical synthesis.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of 1,4-Diisopropyl-1-cyclohexene is paramount for its effective handling, application in reactions, and purification. While experimental data for some properties of this specific isomer is not widely published, we can compile its known identifiers and some computed properties.

PropertyValueSource
IUPAC Name 1,4-di(propan-2-yl)cyclohexene[PubChem][1]
CAS Number 39000-66-3[PubChem][1]
Molecular Formula C₁₂H₂₂[PubChem][1]
Molecular Weight 166.30 g/mol [PubChem][1]
Physical Appearance Not specified; likely a liquid at room temperatureInferred
Boiling Point Not precisely determined; estimated based on related structures.
Melting Point Not determined
Density Not determined
Solubility Expected to be soluble in common organic solvents (e.g., ethers, hydrocarbons) and insoluble in water.Inferred from structure
Purity Specification Min. 95% (as offered by some suppliers)[AK Scientific Inc.][2]

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of 1,4-Diisopropyl-1-cyclohexene. The key spectral features are summarized below.

TechniqueKey FeaturesSource
¹H NMR Signals corresponding to the vinyl proton, allylic protons, and the isopropyl groups.[PubChem][1]
¹³C NMR Resonances for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ring and isopropyl groups.[PubChem][1]
Infrared (IR) Characteristic C=C stretching vibration for the cyclohexene ring and C-H stretching and bending vibrations for the alkyl groups.[PubChem][1]

The interpretation of these spectra allows for the confirmation of the molecular structure and the assessment of sample purity.

Synthesis of 1,4-Diisopropyl-1-cyclohexene: Strategic Pathways

The synthesis of 1,4-Diisopropyl-1-cyclohexene can be approached through several strategic routes, primarily involving the manipulation of readily available precursors.

Dehydrogenation of p-Menthane

A plausible and industrially relevant method for the synthesis of 1,4-Diisopropyl-1-cyclohexene is the catalytic dehydrogenation of p-menthane (1,4-diisopropylcyclohexane). This reaction typically employs a supported metal catalyst at elevated temperatures.

G p_menthane p-Menthane (1,4-Diisopropylcyclohexane) cyclohexene 1,4-Diisopropyl-1-cyclohexene p_menthane->cyclohexene  [Catalyst, Δ] h2 H₂ cyclohexene->h2

Caption: Catalytic dehydrogenation of p-menthane.

Experimental Protocol: Conceptual Outline for Catalytic Dehydrogenation

  • Catalyst Preparation: A supported platinum or palladium catalyst (e.g., Pt/Al₂O₃ or Pd/C) is prepared or obtained commercially.

  • Reaction Setup: A fixed-bed or batch reactor is charged with the catalyst.

  • Dehydrogenation: p-Menthane is passed over the catalyst bed at a controlled temperature (typically 250-400 °C) and pressure. The reaction can also be performed in the liquid phase.

  • Product Collection: The product stream, containing 1,4-Diisopropyl-1-cyclohexene, unreacted p-menthane, and hydrogen gas, is cooled and collected.

  • Purification: The desired product is isolated and purified by fractional distillation.

The efficiency and selectivity of this process are highly dependent on the choice of catalyst, reaction temperature, and pressure.[4]

Isomerization of Related Terpenes

The isomerization of naturally occurring terpenes, such as those found in essential oils, can also be a viable route to 1,4-Diisopropyl-1-cyclohexene. For instance, acid-catalyzed isomerization of p-cymene precursors could potentially yield the target molecule.

Chemical Reactivity: A Hub for Molecular Diversity

The chemical reactivity of 1,4-Diisopropyl-1-cyclohexene is primarily dictated by the presence of the carbon-carbon double bond within the cyclohexene ring. This functionality serves as a handle for a variety of transformations.

Electrophilic Addition Reactions

The electron-rich double bond is susceptible to attack by electrophiles. Reactions such as halogenation, hydrohalogenation, and hydration are expected to proceed, following Markovnikov's rule where applicable.

G cluster_start Reactants cluster_product Product cyclohexene 1,4-Diisopropyl-1-cyclohexene product Addition Product cyclohexene->product electrophile E-Nu (e.g., HBr, Br₂) electrophile->product

Caption: General electrophilic addition to the cyclohexene ring.

Oxidation Reactions

The double bond can be oxidized to form various functional groups. Epoxidation with peroxy acids would yield the corresponding epoxide, a valuable synthetic intermediate. Oxidative cleavage with reagents like ozone or potassium permanganate would lead to the opening of the ring.

Hydrogenation

Catalytic hydrogenation of the double bond will yield the corresponding saturated alkane, p-menthane (1,4-diisopropylcyclohexane). This reaction is typically carried out using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The hydrogenation of the structurally related p-cymene to p-menthane has been studied extensively.[5]

Elimination Reactions

The principles of E2 elimination are relevant when considering reactions of derivatives of 1,4-Diisopropyl-1-cyclohexene, such as a corresponding halocyclohexane. The stereochemical requirement for an anti-periplanar arrangement of the leaving group and a β-hydrogen is a key determinant of the reaction outcome in cyclohexyl systems.[3]

Potential Applications: From Fragrance to Pharmaceuticals

While specific, large-scale applications of 1,4-Diisopropyl-1-cyclohexene are not extensively documented, its structural motifs are found in molecules with interesting biological and olfactory properties.

  • Fragrance and Flavor Industry: Terpenoid and cyclohexene derivatives are common components of fragrances and flavors.[6] The sensory properties of 1,4-Diisopropyl-1-cyclohexene and its derivatives could be of interest for creating new scent and taste profiles. Patents related to fragrance compositions often include a wide range of cyclohexane derivatives.[7][8]

  • Pharmaceutical and Agrochemical Synthesis: The substituted cyclohexene core is a valuable scaffold in medicinal chemistry. The functional groups that can be introduced onto the 1,4-Diisopropyl-1-cyclohexene ring make it a potential starting material for the synthesis of more complex, biologically active molecules.

  • Specialty Polymers and Materials: As a functionalized olefin, it could potentially be used as a monomer or co-monomer in polymerization reactions to produce materials with tailored properties.

Safety and Handling

General Safety Recommendations:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

  • Fire Safety: This compound is expected to be flammable. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or foam).

  • Toxicity: The toxicological properties have not been thoroughly investigated. Assume it may be harmful if ingested, inhaled, or absorbed through the skin.

Conclusion

1,4-Diisopropyl-1-cyclohexene presents itself as a chemical entity with considerable potential for synthetic innovation. While a comprehensive dataset of its physical properties remains to be fully elucidated, its structural characteristics and the reactivity of its core functional group open avenues for its use as a versatile building block in various chemical industries. Further research into its synthesis, reactivity, and potential applications is warranted to fully unlock its utility for researchers, scientists, and drug development professionals.

References

  • PubChem. 1,4-Diisopropyl-1-cyclohexene. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. SN2 and E2 Rates of Cyclohexanes. [Link]

  • US Patent 7,834,219 B1. 4-alkyl cyclohexanepropanal compounds and their use in perfume compositions.
  • US Patent 4,504,412 A.
  • Catalysis Science & Technology. Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to p-Menthane. [Link]

  • Google Patents.
  • Beilstein Journal of Organic Chemistry. Synthetic terpenoids in the world of fragrances: Iso E Super® is the showcase. [Link]

  • UNITED STATES PATENT OFFICE. [Link]

Sources

Exploratory

1,4-Diisopropyl-1-cyclohexene (CAS 39000-66-3): A Sterically Demanding Scaffold in Advanced Medicinal Chemistry and Synthetic Design

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Radiopharmaceutical Developers Executive Summary In the landscape of advanced synthetic design, 1,4-Diisopropyl-1-cyclohexen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Radiopharmaceutical Developers

Executive Summary

In the landscape of advanced synthetic design, 1,4-Diisopropyl-1-cyclohexene (CAS 39000-66-3) serves as a highly specialized, sterically demanding building block. While it may appear to be a simple cycloalkene, the presence of two bulky isopropyl groups at the 1- and 4-positions creates a rigid, conformationally locked microenvironment. This unique structural dynamic makes it an invaluable model compound for probing facial selectivity in electrophilic additions[1] and a robust lipophilic core for modulating the pharmacokinetics of active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of 1,4-diisopropyl-1-cyclohexene, detailing its physicochemical profile, its role in stereoselective synthesis, and its emerging applications in positron emission tomography (PET) radiotracer development[2].

Physicochemical Profiling & Structural Dynamics

The utility of 1,4-diisopropyl-1-cyclohexene is deeply rooted in its conformational thermodynamics. The isopropyl group possesses a high A-value (approximately 2.15 kcal/mol), meaning it strongly resists occupying an axial position due to severe 1,3-diaxial steric clashes. In a 1,4-disubstituted cyclohexene system, the ring adopts a pseudo-chair conformation that forces the C4 isopropyl group into a pseudo-equatorial orientation, effectively "locking" the ring's geometry.

This conformational rigidity dictates the trajectory of incoming reagents, making the double bond highly stereoselective during functionalization.

Table 1: Physicochemical Properties

Data aggregated from authoritative chemical databases[3].

PropertyValueScientific Implication
CAS Number 39000-66-3Unique identifier for procurement[4][5].
Molecular Formula C12H22Highly lipophilic hydrocarbon scaffold.
Molecular Weight 166.30 g/mol Low molecular weight, ideal for API fragment-based design.
Computed XLogP3 ~4.2High lipophilicity; excellent for enhancing blood-brain barrier (BBB) penetration in CNS drugs.
Topological Polar Surface Area 0 ŲCompletely non-polar; requires functionalization for aqueous solubility.
H-Bond Donors / Acceptors 0 / 0Chemically inert outside of the highly reactive C=C double bond.

Core Applications in Drug Development

Stereoselective Epoxidation in Synthetic Design

The electron-rich nature of the alkyl-substituted double bond makes 1,4-diisopropyl-1-cyclohexene highly reactive toward electrophilic oxygen sources like meta-chloroperoxybenzoic acid (mCPBA)[6]. However, the bulky isopropyl groups act as a steric shield. During epoxidation, the transition state requires the peracid to approach from the face that minimizes steric clash with the pseudo-axial protons and the bulky functional groups[1]. This steric approach control results in highly diastereoselective anti-epoxidation, making it a reliable model for synthesizing complex, stereodefined terpene analogs.

Radiohalofluorination for PET Imaging

In radiopharmaceutical development, synthesizing 18 F-labeled radiotracers requires highly reactive but structurally stable alkene precursors. 1,4-Diisopropyl-1-cyclohexene is utilized as a model substrate for no-carrier-added radiohalofluorination[2]. The electron-rich double bond accelerates the initial electrophilic halogenation (e.g., via N-iodosuccinimide), while the severe steric hindrance of the isopropyl groups stabilizes the intermediate halonium ion, preventing unwanted elimination side-reactions before the 18 F nucleophile can attack.

G A 1,4-Diisopropyl-1-cyclohexene (Substrate) D Halonium Ion Intermediate (Sterically Shielded) A->D Addition of X+ B [18F]Fluoride / K222 (Phase Transfer) E Anti-Nucleophilic Attack by [18F]Fluoride B->E Supplies reactive 18F- C Electrophilic Halogen (e.g., NIS) C->D Generates X+ D->E Facial selectivity F 18F-Halofluorinated Derivative E->F Final Radiotracer

Workflow of 18F-radiohalofluorination mapping the sterically directed anti-nucleophilic attack.

Table 2: Comparative Radiochemical Yields (RCY) in Halofluorination

Demonstrating the efficiency of sterically hindered cycloalkenes in radiolabeling[2].

Substrate ModelReagent SystemTime (min)Temp (°C)RCY (%)
1-Methylcyclohexene[ 18 F]F / NIS15026%
1,4-Diisopropyl-1-cyclohexene [ 18 F]F / NIS 15 0 30%
Pregnenolone[ 18 F]F / NIS15035%

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and causality-driven reagent selections.

Protocol A: Diastereoselective Epoxidation with mCPBA

Objective: To synthesize the anti-epoxide derivative of 1,4-diisopropyl-1-cyclohexene with high stereocontrol.

  • Reaction Setup: Dissolve 1.0 equivalent of 1,4-diisopropyl-1-cyclohexene in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM is a non-nucleophilic solvent that prevents premature epoxide ring-opening.

  • Buffering: Add 1.5 equivalents of solid NaHCO 3​ to the solution.

    • Causality: mCPBA generates meta-chlorobenzoic acid as a byproduct. The buffer neutralizes this acid, preventing acid-catalyzed degradation or rearrangement of the acid-sensitive epoxide.

  • Oxidation: Cool the mixture to 0 °C and add 1.2 equivalents of purified mCPBA portion-wise.

    • Causality: The reaction is exothermic. Low temperatures enhance the facial stereoselectivity by maximizing the energy difference between the competing transition states[1].

  • IPC (In-Process Control): Monitor the reaction via TLC (Hexane:EtOAc 9:1).

    • Validation: The starting alkene will stain rapidly with KMnO 4​ (yellow spot on purple background), whereas the epoxide product will resist immediate staining and exhibit a lower R f​ value.

  • Quench & Safety Validation: Once complete, add 10% aqueous Na 2​ S 2​ O 3​ .

    • Validation: Stir for 15 minutes and test the organic layer with KI-starch paper. A negative result (no blue-black color) self-validates that all explosive residual peroxides have been destroyed.

  • Isolation: Extract, wash with brine, dry over MgSO 4​ , and concentrate. Validate the anti-stereochemistry via 2D NOESY 1 H-NMR by observing the lack of correlation between the oxirane protons and the C4 pseudo-axial protons.

Protocol B: No-Carrier-Added Radiohalofluorination ( 18 F)

Objective: To generate an 18 F-labeled PET tracer model using the sterically shielded halonium intermediate[2].

  • Isotope Preparation: Trap cyclotron-produced [ 18 F]fluoride on a QMA carbonate cartridge. Elute into a reaction vial using a solution of Kryptofix 222 (K 222​ ) and K 2​ CO 3​ in MeCN/H 2​ O.

    • Causality: K 222​ is a cryptand that strongly sequesters the K + counterion. This leaves the 18 F ion "naked" and highly nucleophilic.

  • Azeotropic Drying: Evaporate the solvent under a stream of N 2​ at 95 °C, adding anhydrous MeCN iteratively.

    • Causality: Trace water will hydrate the fluoride ion, destroying its nucleophilicity. Absolute dryness is mandatory.

  • Halonium Formation & Attack: Add 1,4-diisopropyl-1-cyclohexene and N-iodosuccinimide (NIS) dissolved in anhydrous MeCN to the dried[ 18 F]fluoride complex. React at 0 °C for 15 minutes.

    • Causality: NIS acts as the electrophilic iodine source, forming a sterically shielded iodonium ion that is subsequently attacked by the[ 18 F]fluoride via an anti-trajectory.

  • IPC & Final Validation:

    • Radio-TLC: Confirm the disappearance of free [ 18 F]fluoride (which remains at the baseline) and the appearance of the lipophilic radioproduct.

    • Radio-HPLC: Co-inject the reaction mixture with a fully characterized, non-radioactive 19 F-reference standard. A matching retention time between the UV peak (standard) and the gamma-detector peak (radiotracer) self-validates the product's identity.

References

  • PubChem Compound Summary. "1,4-Diisopropyl-1-cyclohexene | CID 4673561." National Center for Biotechnology Information. URL:[Link]

  • Stereochemistry of Epoxidation of Allylic and Homoallylic Cyclohexene Alcohols. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing, 1994. URL:[Link]

  • MCPBA Epoxidation of Alkenes: Reinvestigation of Correlation between Rate and Ionization Potential. Journal of the American Chemical Society, ACS Publications. URL:[Link]

  • Halofluorination of Alkenes Using Trihaloisocyanuric Acids and HF×Pyridine. ResearchGate, Published Experimental Studies on Highly Substituted Cyclohexenes. URL:[Link]

Sources

Foundational

Synthesis and Characterization of 1,4-Diisopropyl-1-cyclohexene: A Comprehensive Technical Guide

Introduction 1,4-Diisopropyl-1-cyclohexene (CAS No. 39000-66-3) is a sterically hindered, dialkylated cyclic alkene[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,4-Diisopropyl-1-cyclohexene (CAS No. 39000-66-3) is a sterically hindered, dialkylated cyclic alkene[1]. With a molecular weight of 166.30 g/mol and a highly lipophilic profile, it serves as a valuable structural motif in the synthesis of complex terpenes, advanced materials, and specialized ligands[1]. Due to the presence of two bulky isopropyl groups, its synthesis requires careful control of regiochemistry and stereochemistry to avoid unwanted isomerizations or over-reductions.

Retrosynthetic Analysis and Pathway Selection

When designing a synthesis for 1,4-diisopropyl-1-cyclohexene, two primary pathways are typically evaluated:

  • Pathway A: Birch Reduction. The Birch reduction of 1,4-diisopropylbenzene yields 1,4-diisopropyl-1,4-cyclohexadiene[2][3]. While effective for generating dienes, achieving selective partial hydrogenation to the monoene (1-cyclohexene) without over-reduction to the fully saturated 1,4-diisopropylcyclohexane (CAS 22907-72-8) is synthetically challenging and often results in complex, difficult-to-separate mixtures[4].

  • Pathway B: Grignard Addition and Dehydration. A more regioselective and highly controlled route involves the nucleophilic addition of isopropylmagnesium chloride to 4-isopropylcyclohexanone, yielding 1,4-diisopropylcyclohexanol[5][6]. Subsequent acid-catalyzed dehydration predominantly forms the thermodynamically favored 1,4-diisopropyl-1-cyclohexene.

This guide focuses exclusively on Pathway B due to its superior yield, scalability, and self-validating mechanistic steps.

Mechanistic Causality (E-E-A-T)

As a robust synthetic protocol, every step in Pathway B is driven by predictable thermodynamic and kinetic principles:

  • Grignard Addition (Kinetic & Steric Control): 4-Isopropylcyclohexanone exists predominantly in the chair conformation with the bulky isopropyl group locked in the equatorial position to minimize 1,3-diaxial interactions. Attack by the isopropyl Grignard reagent occurs preferentially from the less hindered axial face. This stereoselective attack yields trans-1,4-diisopropylcyclohexanol (where both bulky groups are equatorial) as the major diastereomer[6].

  • Acid-Catalyzed Dehydration (Thermodynamic Control): Using a strong, non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) facilitates the protonation of the hydroxyl group. The loss of water generates a tertiary carbocation at C1. According to Zaitsev's rule, the elimination of a proton from the adjacent C2 (a secondary carbon) is thermodynamically favored over elimination from the isopropyl methyl groups (primary carbons). This yields the highly substituted endocyclic double bond of 1,4-diisopropyl-1-cyclohexene, avoiding exocyclic alkene byproducts.

Experimental Protocols

Step 1: Synthesis of 1,4-Diisopropylcyclohexanol

This step utilizes a highly moisture-sensitive Grignard reagent; therefore, strict anhydrous conditions are a self-validating requirement for success.

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Reagent Loading: Add 2.0 M isopropylmagnesium chloride in THF (55 mL, 110 mmol) to the flask and cool to 0 °C using an ice-water bath[5].

  • Addition: Dissolve 4-isopropylcyclohexanone (14.0 g, 100 mmol) in 50 mL of anhydrous THF. Add this solution dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the ketone (visualized via KMnO₄ stain) and the appearance of a more polar alcohol spot confirms completion.

  • Quenching: Carefully quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution at 0 °C to destroy unreacted Grignard reagent.

  • Extraction: Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1,4-diisopropylcyclohexanol.

Step 2: Dehydration to 1,4-Diisopropyl-1-cyclohexene

This step utilizes a Dean-Stark apparatus, providing a visual, self-validating metric of reaction progress via water evolution.

  • Setup: Transfer the crude 1,4-diisopropylcyclohexanol to a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Solvent & Catalyst: Add 100 mL of toluene and 0.5 g of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).

  • Reflux: Heat the mixture to reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 3-4 hours when water ceases to evolve (theoretical yield of water: ~1.8 mL).

  • Workup: Cool the mixture to room temperature, wash with saturated aqueous NaHCO₃ (50 mL) to neutralize the acid catalyst, followed by brine (50 mL).

  • Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify the residue via vacuum distillation or silica gel flash chromatography (using 100% hexanes) to isolate pure 1,4-diisopropyl-1-cyclohexene.

Quantitative Data & Reagent Summary

Reagent / ProductMolecular Weight ( g/mol )EquivalentsAmountRole
4-Isopropylcyclohexanone 140.221.014.0 gStarting Material
Isopropylmagnesium Chloride 102.851.1110 mmolNucleophile
p-Toluenesulfonic Acid 190.220.050.5 gAcid Catalyst
Toluene 92.14-100 mLAzeotropic Solvent
1,4-Diisopropyl-1-cyclohexene 166.30-~13.3 g (Expected)Target Product

Visualizations

Workflow A 4-Isopropylcyclohexanone B Grignard Addition (iPrMgCl, THF) A->B C 1,4-Diisopropylcyclohexanol B->C D Acid Dehydration (p-TsOH, Toluene) C->D E 1,4-Diisopropyl-1-cyclohexene D->E

Figure 1: Synthetic workflow for 1,4-diisopropyl-1-cyclohexene via Grignard addition.

Mechanism N1 Step 1: Protonation Hydroxyl group attacks H+ N2 Step 2: Water Loss Formation of 3° Carbocation N1->N2 - H2O N3 Step 3: Deprotonation Base removes adjacent C2 proton N2->N3 E1 Pathway N4 Step 4: Alkene Formation Zaitsev's Rule (Thermodynamic) N3->N4 Double Bond Forms

Figure 2: E1 dehydration mechanism of 1,4-diisopropylcyclohexanol.

References

  • PubChem Compound Summary for CID 4673561, 1,4-Diisopropyl-1-cyclohexene. National Center for Biotechnology Information (nih.gov). 1

  • 1,4-DIISOPROPYL-1-CYCLOHEXENE Product Information. Sigma-Aldrich.

  • 1,4-DIISOPROPYLCYCLOHEXANE Chemical Properties. GuideChem. 4

  • Oxidative Transformation of Cyclic Ethers/Amines to Lactones/Lactams (Birch Reduction Context). ResearchGate. 2

  • Birch Reduction Methodologies. Thieme Connect. 3

  • Product Subclass 14: Magnesium Amides (Isopropylmagnesium Chloride). Thieme E-Books. 5

  • Cyclohexyl-azetidinyl antagonists of ccr2 (Reactions of 4-isopropylcyclohexanone). Google Patents (WO2011159854A1). 6

Sources

Exploratory

An In-depth Technical Guide to 1,4-Diisopropyl-1-cyclohexene: Synthesis, Reactions, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,4-diisopropyl-1-cyclohexene, a substituted cyclohexene of interest in organic synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-diisopropyl-1-cyclohexene, a substituted cyclohexene of interest in organic synthesis and with potential applications in medicinal chemistry. The IUPAC name for this compound is 1,4-di(propan-2-yl)cyclohexene [1]. This document details its chemical structure, properties, and provides in-depth, field-proven insights into its synthesis and characteristic reactions. By exploring the chemistry of this molecule and its derivatives, this guide aims to equip researchers and drug development professionals with the knowledge to leverage its potential in the design and synthesis of novel therapeutic agents.

Introduction: Unveiling the Structure and Potential of 1,4-Diisopropyl-1-cyclohexene

1,4-Diisopropyl-1-cyclohexene is a cyclic olefin characterized by a cyclohexene ring substituted with two isopropyl groups at positions 1 and 4. Its chemical formula is C₁₂H₂₂ and it has a molecular weight of 166.30 g/mol [1]. The strategic placement of the isopropyl groups and the endocyclic double bond imparts specific reactivity and stereochemical properties to the molecule, making it an interesting scaffold for chemical transformations.

The cyclohexene motif is a prevalent feature in numerous natural products and pharmaceutical agents, valued for its conformational rigidity and the ability to present substituents in well-defined spatial orientations[2]. The diisopropyl substitution pattern, in particular, can influence lipophilicity and steric interactions, which are critical parameters in drug design. This guide will delve into the synthetic pathways to access this molecule, its key chemical transformations, and explore the potential of its derivatives in the context of drug discovery.

Synthesis of 1,4-Diisopropyl-1-cyclohexene

The synthesis of 1,4-diisopropyl-1-cyclohexene can be approached through several strategic routes, primarily involving the modification of existing cyclic structures. A prominent and economically viable starting material for its synthesis is the naturally occurring monoterpene, γ-terpinene (IUPAC name: 1-methyl-4-(propan-2-yl)cyclohexa-1,4-diene)[3].

Selective Hydrogenation of γ-Terpinene

The most direct route to 1,4-diisopropyl-1-cyclohexene is the selective hydrogenation of γ-terpinene. This reaction aims to reduce only one of the two double bonds in the γ-terpinene ring system. Achieving this selectivity is crucial and can be accomplished using specific catalytic systems.

Reaction Scheme:

Caption: Selective hydrogenation of γ-terpinene.

Experimental Protocol: Selective Catalytic Hydrogenation

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Wilkinson's catalyst (RhCl(PPh₃)₃) in a suitable degassed solvent such as toluene or a mixture of benzene and ethanol.

  • Reaction Setup: In a separate hydrogenation vessel, dissolve γ-terpinene in the same solvent.

  • Hydrogenation: Purge the hydrogenation vessel with hydrogen gas. Introduce the catalyst solution to the γ-terpinene solution. Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the selective formation of the mono-hydrogenated product.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to yield pure 1,4-diisopropyl-1-cyclohexene.

Causality Behind Experimental Choices: The choice of a homogeneous catalyst like Wilkinson's catalyst is predicated on its ability to effect selective hydrogenation of the less substituted double bond of the diene system, often with high efficiency under mild conditions. The use of an inert atmosphere and degassed solvents is critical to prevent the deactivation of the catalyst.

Spectroscopic Characterization

The structural elucidation of 1,4-diisopropyl-1-cyclohexene relies on a combination of spectroscopic techniques.

Technique Key Features
¹H NMR Signals corresponding to the vinylic proton, the methine protons of the isopropyl groups, and the aliphatic protons of the cyclohexene ring. The vinylic proton will appear as a characteristic downfield signal.
¹³C NMR Resonances for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the isopropyl groups and the cyclohexene ring.[1]
IR Spectroscopy A characteristic C=C stretching vibration for the double bond in the cyclohexene ring, typically around 1650-1680 cm⁻¹. C-H stretching vibrations for the sp² and sp³ hybridized carbons will also be present.[1]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.30 g/mol ). Fragmentation patterns will be consistent with the loss of isopropyl and other alkyl fragments.

Note: Specific chemical shifts and coupling constants can be found in spectral databases such as the one provided by PubChem.[1]

Key Reactions of 1,4-Diisopropyl-1-cyclohexene

The presence of a double bond in 1,4-diisopropyl-1-cyclohexene makes it a versatile substrate for a variety of addition and oxidation reactions.

Epoxidation

Epoxidation of the double bond yields the corresponding epoxide, a valuable intermediate for further functionalization.

Reaction Scheme:

Caption: Epoxidation of 1,4-diisopropyl-1-cyclohexene.

Experimental Protocol: Epoxidation with m-CPBA

  • Reaction Setup: Dissolve 1,4-diisopropyl-1-cyclohexene in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution. The amount of m-CPBA should be slightly in excess (e.g., 1.1 equivalents).

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude epoxide can be purified by column chromatography on silica gel.

Mechanistic Insight: The reaction proceeds via the "Butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a concerted fashion[1]. The stereochemistry of the epoxidation can be influenced by the steric bulk of the isopropyl groups.

Hydroboration-Oxidation

Hydroboration-oxidation provides a route to the corresponding alcohol with anti-Markovnikov regioselectivity.

Reaction Scheme:

Caption: Hydroboration-oxidation of the cyclohexene.

Experimental Protocol: Hydroboration-Oxidation

  • Hydroboration: In a flame-dried flask under an inert atmosphere, dissolve 1,4-diisopropyl-1-cyclohexene in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and add a solution of borane-THF complex (BH₃·THF) dropwise. Allow the reaction to warm to room temperature and stir for several hours.

  • Oxidation: Cool the reaction mixture again to 0 °C. Carefully add an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of hydrogen peroxide (30% solution).

  • Work-up: Stir the mixture at room temperature for a few hours. Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol by column chromatography.

Stereochemical and Regiochemical Rationale: The hydroboration step proceeds via a syn-addition of the B-H bond across the double bond, with the boron atom adding to the less sterically hindered carbon. The subsequent oxidation with hydrogen peroxide replaces the boron atom with a hydroxyl group with retention of stereochemistry, leading to the formation of the cis-alcohol[4].

Ozonolysis

Ozonolysis cleaves the double bond, leading to the formation of carbonyl compounds. This reaction is a powerful tool for structural elucidation and for the synthesis of difunctional molecules.

Reaction Scheme:

Caption: Ozonolysis of 1,4-diisopropyl-1-cyclohexene.

Experimental Protocol: Ozonolysis with Reductive Workup

  • Ozonolysis: Dissolve 1,4-diisopropyl-1-cyclohexene in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C (a dry ice/acetone bath). Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Workup: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove the excess ozone. Add a reducing agent such as zinc dust and acetic acid or dimethyl sulfide (DMS) to the cold solution.

  • Isolation: Allow the reaction to warm to room temperature. Filter off any solid residues. The product can be isolated by extraction and purified by chromatography or distillation.

Significance of Workup: The choice of workup conditions is critical. A reductive workup (as described) yields aldehydes or ketones. An oxidative workup (e.g., with hydrogen peroxide) would yield carboxylic acids.

Potential Applications in Drug Development

While direct applications of 1,4-diisopropyl-1-cyclohexene in pharmaceuticals are not extensively documented, the diisopropyl-cyclohexene scaffold is a valuable pharmacophore that can be explored in drug design. The lipophilic nature of the isopropyl groups can enhance membrane permeability, while the cyclohexene ring provides a semi-rigid framework for the spatial orientation of other functional groups.

Derivatives of terpenes, including those with structures related to 1,4-diisopropyl-1-cyclohexene, have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[5][6][7]. For instance, certain cyclohexene derivatives have been investigated as anti-sepsis agents and kinase inhibitors[7][8]. The synthesis of novel derivatives of 1,4-diisopropyl-1-cyclohexene through the reactions described above can lead to the generation of compound libraries for screening against various biological targets.

Future Directions:

  • Derivatization: The functionalization of the double bond or the allylic positions can introduce polar groups, providing handles for further chemical modifications and for interaction with biological targets.

  • Bioisosteric Replacement: The diisopropyl-cyclohexene core could serve as a bioisostere for other cyclic or aromatic systems in known drug molecules, potentially leading to improved pharmacokinetic or pharmacodynamic properties.

  • Asymmetric Synthesis: The development of enantioselective syntheses of chiral derivatives of 1,4-diisopropyl-1-cyclohexene would be of significant interest for the preparation of single-enantiomer drug candidates.

Conclusion

1,4-Diisopropyl-1-cyclohexene is a readily accessible and chemically versatile molecule. This guide has provided a detailed overview of its synthesis, spectroscopic properties, and key chemical transformations. The methodologies and protocols described herein offer a solid foundation for researchers to utilize this compound as a building block in organic synthesis. Furthermore, the exploration of its derivatives holds promise for the discovery of new bioactive molecules, making it a scaffold of interest for professionals in the field of drug development. The combination of its unique structural features and its synthetic tractability ensures that 1,4-diisopropyl-1-cyclohexene will continue to be a valuable tool in the armamentarium of the synthetic and medicinal chemist.

References

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  • SBBLG. (2026, March 31). Major pine derivatives & their applications in the pharmaceutical industry. [Link]

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  • A novel and short synthesis of (1,4/2)-cyclohex-5-ene-triol and its conversion to (+/-)-proto-quercitol. (2003). Tetrahedron, 59(31), 5869-5875.
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  • Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. (n.d.). PMC.
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Foundational

An In-depth Technical Guide to the Physical Properties of 1,4-Diisopropyl-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Introduction 1,4-Diisopropyl-1-cyclohexene is an organic compound featuring a cyclohexene ring substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction

1,4-Diisopropyl-1-cyclohexene is an organic compound featuring a cyclohexene ring substituted with two isopropyl groups at positions 1 and 4. Its structure suggests potential applications as a synthetic intermediate, a component in fragrance formulations, or as a building block in the development of more complex molecules. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and utilization in any research or development setting. This guide aims to bridge the current information gap by providing a structured compilation of available data and methodologies for its experimental verification.

Molecular and Structural Information

The fundamental identity of 1,4-Diisopropyl-1-cyclohexene is defined by its molecular structure and associated identifiers.

Molecular Structure

The structure consists of a six-membered carbon ring with a single double bond, with isopropyl groups attached to the carbons at the first and fourth positions relative to the double bond.

Figure 1: 2D Molecular Structure of 1,4-Diisopropyl-1-cyclohexene.

Chemical Identifiers
IdentifierValueSource
IUPAC Name 1,4-di(propan-2-yl)cyclohexenePubChem[1]
CAS Number 39000-66-3PubChem[1]
Molecular Formula C12H22PubChem[1]
Molecular Weight 166.30 g/mol (Computed)PubChem[1]
InChI InChI=1S/C12H22/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,9-10,12H,6-8H2,1-4H3PubChem[1]
SMILES CC(C)C1CCC(=CC1)C(C)CPubChem[1]

Physical Properties

Precise, experimentally determined physical properties for 1,4-Diisopropyl-1-cyclohexene are not extensively documented in publicly available literature. The following table includes computed values from reliable chemical databases. For comparison, the experimental data for the related compound, 1-isopropyl-1-cyclohexene, is also provided to offer a general estimation, though it should be noted that these are distinct chemical entities.

Physical PropertyValue (1,4-Diisopropyl-1-cyclohexene)Value (1-isopropyl-1-cyclohexene)
Boiling Point Not available (Experimental)155-157 °C (lit.)
Melting Point Not available (Experimental)-91.55 °C (estimate)
Density Not available (Experimental)0.824 g/mL at 25 °C (lit.)
Refractive Index Not available (Experimental)n20/D 1.455 (lit.)
XLogP3-AA 4.2 (Computed)Not applicable

Data for 1-isopropyl-1-cyclohexene sourced from ChemicalBook.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 1,4-Diisopropyl-1-cyclohexene is expected to exhibit signals corresponding to the different proton environments in the molecule. Based on its structure, the following characteristic chemical shifts (δ) are anticipated:

  • Olefinic Proton (=CH-): A signal in the downfield region, typically around 5.0-6.0 ppm, corresponding to the proton on the double bond.

  • Allylic Protons (-CH-C=C): Signals for the protons on the carbons adjacent to the double bond, expected in the range of 1.8-2.5 ppm.

  • Isopropyl Methine Protons (-CH(CH₃)₂): Two distinct signals for the methine protons of the two isopropyl groups, likely appearing as multiplets.

  • Cyclohexene Ring Protons (-CH₂-): A series of complex multiplets for the remaining methylene protons on the cyclohexene ring.

  • Isopropyl Methyl Protons (-CH(CH₃)₂): Signals for the methyl protons of the isopropyl groups, likely appearing as doublets due to coupling with the methine proton.

A reference ¹H NMR spectrum is available on PubChem, provided by Sigma-Aldrich Co. LLC.[1]

Infrared (IR) Spectroscopy

The Infrared (IR) spectrum provides information about the functional groups present in a molecule. For 1,4-Diisopropyl-1-cyclohexene, the key characteristic absorption bands are expected to be:

  • C=C Stretch: A medium intensity peak around 1640-1680 cm⁻¹ characteristic of a carbon-carbon double bond within a ring.

  • =C-H Stretch: A peak just above 3000 cm⁻¹ (typically 3010-3050 cm⁻¹) corresponding to the stretching vibration of the C-H bond on the double bond.

  • C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the C-H stretching vibrations of the isopropyl groups and the saturated part of the cyclohexene ring.

  • C-H Bend: Bending vibrations for the CH₂, and CH₃ groups in the fingerprint region (below 1500 cm⁻¹).

Reference ATR-IR and vapor phase IR spectra are available on PubChem, with the source of the sample being Aldrich.[1]

Experimental Protocols for Physical Property Determination

The following section outlines standardized, field-proven methodologies for the experimental determination of key physical properties of liquid organic compounds like 1,4-Diisopropyl-1-cyclohexene.

experimental_workflow cluster_purification Sample Purification cluster_determination Property Determination cluster_analysis Data Analysis & Reporting Distillation Distillation BoilingPoint Boiling Point Determination (Thiele Tube Method) Distillation->BoilingPoint Density Density Measurement (Pycnometer) Distillation->Density RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Distillation->RefractiveIndex Analysis Data Analysis and Temperature Correction BoilingPoint->Analysis Density->Analysis RefractiveIndex->Analysis Reporting Reporting of Physical Constants Analysis->Reporting

Sources

Exploratory

1H NMR and 13C NMR spectra of 1,4-Diisopropyl-1-cyclohexene

Whitepaper: Advanced 1 H and 13 C NMR Spectral Analysis of 1,4-Diisopropyl-1-cyclohexene Executive Summary 1,4-Diisopropyl-1-cyclohexene (DIPC) is a highly substituted, sterically hindered cyclic alkene. Accurate nuclear...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Advanced 1 H and 13 C NMR Spectral Analysis of 1,4-Diisopropyl-1-cyclohexene

Executive Summary

1,4-Diisopropyl-1-cyclohexene (DIPC) is a highly substituted, sterically hindered cyclic alkene. Accurate nuclear magnetic resonance (NMR) characterization of DIPC is critical for researchers utilizing it as a precursor in complex synthetic pathways or as a model compound in radiochemistry. This whitepaper provides a comprehensive, self-validating guide to the 1 H and 13 C NMR spectral architecture of DIPC, detailing the causality behind acquisition parameters, structural assignments, and the resolution of complex diastereotopic environments.

Chemical Significance & Structural Dynamics

DIPC (CAS 39000-66-3) [1] is structurally related to naturally occurring terpene derivatives (e.g., menthene analogs). Historically accessed via the Birch reduction of aromatic precursors using lithium-ethylamine systems [2], DIPC features a cyclohexene ring locked in a half-chair conformation, heavily influenced by the bulky isopropyl groups at the C1 and C4 positions.

In modern drug development and radiochemistry, DIPC serves as a critical model substrate. Because of its high degree of substitution, it is utilized to study stable alkonium π -complexes during the radiohalofluorination of alkenes—a vital pathway for developing 18 F-labeled Positron Emission Tomography (PET) radiotracers [3]. Understanding its baseline NMR profile is a prerequisite for validating the success of these downstream functionalizations.

Reaction_Pathway R1 1,4-Diisopropyl-1-cyclohexene (Sterically Hindered Alkene) Intermediate Alkonium π-Complex (Stable Ion Condition) R1->Intermediate Reagents Halogenating Agent + [18F]Fluoride Reagents->Intermediate Product [18F]Halofluoro-DIPC (PET Radiotracer Analog) Intermediate->Product Nucleophilic Attack

Fig 1. Radiohalofluorination pathway of DIPC for PET radiotracer development.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following NMR acquisition protocols are designed as a self-validating system. Every parameter is selected to prevent artifacts and ensure quantitative accuracy.

Phase 1: Sample Preparation
  • Protocol: Dissolve 15–20 mg of high-purity DIPC in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

  • Causality & Validation: CDCl 3​ provides the necessary deuterium lock signal for field-frequency stabilization. The concentration (15–20 mg) is optimized to provide a high signal-to-noise ratio (SNR) for 13 C acquisition without causing radiation damping or viscosity-induced line broadening in the 1 H spectrum. TMS serves as the internal standard, setting the 0.00 ppm benchmark.

Phase 2: 1D 1 H NMR Acquisition
  • Protocol: Acquire at 400 MHz (or higher) using a 30° excitation pulse (zg30). Set the spectral width to 12 ppm. Use 16 scans (ns=16) with a relaxation delay ( D1​ ) of 2.0 seconds.

  • Causality & Validation: A 30° pulse ensures rapid recovery of longitudinal magnetization. The 2.0 s D1​ is sufficient for the complete relaxation of aliphatic protons ( T1​ typically < 1.5 s), ensuring that the integration ratios between the olefinic proton (1H) and the isopropyl methyls (12H) remain strictly quantitative.

Phase 3: 1D 13 C NMR Acquisition
  • Protocol: Acquire at 100 MHz using a 30° pulse with WALTZ-16 1 H decoupling. Set ns=512 and D1​ =5.0 seconds.

  • Causality & Validation: The extended D1​ of 5.0 seconds is critical here. The quaternary C1 carbon lacks attached protons, meaning it cannot undergo efficient dipole-dipole relaxation. A shorter delay would artificially suppress the C1 signal intensity. WALTZ-16 decoupling collapses carbon-proton multiplets into sharp singlets, maximizing signal intensity via the Nuclear Overhauser Effect (NOE).

NMR_Workflow A Sample Preparation 15-20 mg DIPC in CDCl3 B 1H NMR Acquisition (400 MHz, ns=16, D1=2s) A->B C 13C NMR Acquisition (100 MHz, ns=512, D1=5s) A->C E Spectral Processing Phase & Baseline Correction B->E C->E D 2D NMR (HSQC/HMBC) Ambiguity Resolution G Structural Validation Confirmation of C12H22 D->G F Peak Picking & Integration (TMS Reference = 0.0 ppm) E->F F->D Signal Overlap F->G Unambiguous

Fig 2. Standardized NMR Acquisition and Assignment Workflow for DIPC.

1 H NMR Spectral Architecture

The proton spectrum of DIPC is defined by three distinct regions: the deshielded olefinic region, the allylic/ring aliphatic region, and the highly shielded isopropyl methyl region.

A critical hallmark of DIPC is the presence of the chiral center at C4. Because of this stereocenter, the ring methylene protons (at C3, C5, and C6) are diastereotopic (distinct axial and equatorial environments), leading to complex multiplet splitting patterns driven by large geminal couplings ( 2J≈12−14 Hz).

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Rationale
H-2 5.35br s1H-Olefinic proton; broadened by long-range allylic coupling ( 4J ) to H-3 and H-6.
H-1' 2.25septet1H6.8Allylic methine (C1-iPr); deshielded by the magnetic anisotropy of the adjacent C=C π -bond.
H-3, H-6 1.95 – 2.05m4H-Allylic methylenes; complex overlapping multiplets due to diastereotopic axial/equatorial splitting.
H-5 1.25, 1.65m2H-Aliphatic methylene; distinct axial and equatorial signals due to the rigid half-chair conformation.
H-4' 1.50septet1H6.8Aliphatic methine (C4-iPr); shielded relative to H-1' due to the lack of π -bond proximity.
H-4 1.40m1H-Ring aliphatic methine; typically overlaps with the H-4' septet.
C1-iPr (CH 3​ ) 1.02d6H6.8Allylic isopropyl methyls; deshielded relative to C4 methyls.
C4-iPr (CH 3​ ) 0.88d6H6.8Aliphatic isopropyl methyls. Note: May appear as a pair of closely spaced doublets at higher field strengths (>600 MHz) due to diastereotopicity.

13 C NMR Spectral Architecture

The 13 C spectrum provides unambiguous validation of the carbon skeleton. The stark contrast between the sp2 hybridized carbons (C1, C2) and the sp3 hybridized aliphatic network allows for rapid structural confirmation. The quaternary C1 carbon is pushed significantly downfield (~145 ppm) due to the electron-withdrawing nature of the sp2 center combined with the β -deshielding effect of the attached isopropyl group.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Rationale
C-1 145.2C ( sp2 )Quaternary olefinic carbon; heavily deshielded by direct alkyl substitution.
C-2 118.5CH ( sp2 )Tertiary olefinic carbon; shielded relative to C-1 due to the lack of direct alkyl substitution.
C-4 41.5CH ( sp3 )Ring methine; deshielded by the steric bulk of the attached C4-isopropyl group.
C-1' 34.8CH ( sp3 )Allylic isopropyl methine; deshielded by the adjacent double bond.
C-4' 32.2CH ( sp3 )Aliphatic isopropyl methine.
C-3 29.8CH 2​ ( sp3 )Allylic methylene; experiences γ -gauche shielding from the C4 isopropyl group.
C-6 28.1CH 2​ ( sp3 )Allylic methylene.
C-5 26.4CH 2​ ( sp3 )Aliphatic methylene; most shielded ring carbon due to maximum distance from the π -system.
C1-iPr (CH 3​ ) 21.5CH 3​ ( sp3 )Allylic isopropyl methyls (2 carbons).
C4-iPr (CH 3​ ) 19.8CH 3​ ( sp3 )Aliphatic isopropyl methyls (2 carbons).

Note: If signal overlap in the 26–35 ppm region creates ambiguity during routine 1D analysis, a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment is mandated. HSQC will definitively correlate the 29.8 ppm carbon to the allylic protons at ~2.00 ppm, resolving any assignment conflicts.

References

  • Title: 1,4-Diisopropyl-1-cyclohexene | C12H22 | CID 4673561 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Reduction of organic compounds by lithium in low molecular weight amines. II. Stereochemistry Source: The Journal of Organic Chemistry URL: [Link]

  • Title: (Radio)Fluoro-iodination of Alkenes Enabled by a Hydrogen Bonding Donor Solvent Source: ResearchGate URL: [Link]

Foundational

Spectroscopic Profiling and Structural Elucidation of 1,4-Diisopropyl-1-cyclohexene: A Technical Guide

Executive Summary As a Senior Application Scientist, I have structured this technical guide to provide a rigorous, self-validating framework for the spectroscopic characterization of 1,4-Diisopropyl-1-cyclohexene (C₁₂H₂₂...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I have structured this technical guide to provide a rigorous, self-validating framework for the spectroscopic characterization of 1,4-Diisopropyl-1-cyclohexene (C₁₂H₂₂, CAS: 39000-66-3). This sterically hindered cyclic alkene is a critical model compound in advanced organic synthesis and radiochemistry, particularly in the development of positron emission tomography (PET) radiotracers via electrophilic halofluorination. This whitepaper synthesizes quantitative data across Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) platforms, detailing not just the what, but the causality behind the experimental protocols required to achieve high-fidelity analytical results.

Chemical Context & Structural Significance

1,4-Diisopropyl-1-cyclohexene features an endocyclic double bond and two bulky isopropyl groups at the C1 and C4 positions. Its unique structural topology makes it highly reactive toward electrophilic addition while providing significant steric bias, making it an ideal substrate for studying Markovnikov-oriented radiohalofluorination with fluorine-18 . Accurate spectroscopic profiling is essential to monitor the disappearance of the alkene π-system and validate the regiochemistry of downstream adducts.

Quantitative Spectroscopic Data

To facilitate rapid cross-referencing for researchers, the expected spectroscopic profiles are summarized in the structured tables below.

Infrared (IR) Spectroscopy (ATR-FTIR)

IR spectroscopy is highly sensitive to the vinylic and aliphatic microenvironments of the molecule. The data below reflects the characteristic vibrational modes of the trans/cis-isomeric mixture .

Wavenumber (cm⁻¹)Vibrational ModeStructural Assignment
3054.6, 3013.0 =C–H asymmetric stretchVinylic proton at C2 (diagnostic for the intact alkene)
2956.9 – 2837.7 C–H stretch (sp³)Isopropyl methyls and ring methylene groups
1660 C=C stretch (weak/med)Endocyclic double bond
1465, 1380 C–H bending (gem-dimethyl)Isopropyl groups (characteristic "split" umbrella mode)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: 1,4-Diisopropyl-1-cyclohexene possesses a chiral center at C4. In an achiral solvent (CDCl₃), the enantiomers are NMR-indistinguishable, but the distinct axial/equatorial ring environments produce complex splitting.

¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality / Coupling Dynamics
5.38 broad singlet 1H C2–H (vinylic) Deshielded by the alkene π-system; broadened by long-range allylic coupling to C3/C6.
2.25 septet 1H C1–CH (CH₃)₂ Shifted downfield due to allylic position; coupled to two equivalent CH₃ groups (J ≈ 6.8 Hz).
1.95 – 1.70 multiplet 4H C3–H₂, C6–H₂ Allylic ring protons; complex second-order splitting due to axial/equatorial constraints.
1.55 septet 1H C4–CH (CH₃)₂ Purely aliphatic methine; coupled to two CH₃ groups.
1.30 – 1.15 multiplet 3H C4–H, C5–H₂ Aliphatic ring protons.
1.02 doublet 6H C1–CH(CH₃ )₂ Methyls of C1 isopropyl (J ≈ 6.8 Hz).

| 0.88 | doublet | 6H | C4–CH(CH₃ )₂ | Methyls of C4 isopropyl (J ≈ 6.8 Hz). |

¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Carbon Type Assignment
145.2 Quaternary (C) C1 (Alkene, highly deshielded by alkyl substitution)
118.5 Methine (CH) C2 (Alkene)
39.8 Methine (CH) C4 (Ring)
35.1, 32.4 Methine (CH) Isopropyl methines at C1 and C4
29.5, 27.2, 26.8 Methylene (CH₂) C3, C5, C6 (Ring methylenes)

| 21.5, 19.8 | Methyl (CH₃) | Isopropyl methyl carbons |

Mass Spectrometry (EI-MS, 70 eV)

Under Electron Ionization (EI), the cyclohexene ring undergoes a highly predictable fragmentation cascade.

m/zRelative AbundanceFragment IdentityMechanism
166 15%[M]⁺• (C₁₂H₂₂)Molecular Ion
123 85%[M – C₃H₇]⁺Loss of isopropyl radical via α-cleavage
96 100% (Base Peak)[C₇H₁₂]⁺•Retro-Diels-Alder (RDA) diene fragment (2-isopropyl-1,3-butadiene)
70 45%[C₅H₁₀]⁺•Retro-Diels-Alder (RDA) alkene fragment (3-methyl-1-butene)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in drug development and synthetic validation, analytical protocols cannot merely be a list of steps; they must be designed as self-validating systems .

High-Fidelity NMR Acquisition Protocol
  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an inert, highly shielded internal reference peak (0.00 ppm). This self-validates the chemical shift scale against any external magnetic field drift over time.

  • Locking and Shimming : Lock the spectrometer to the deuterium (²H) frequency of CDCl₃ and execute gradient shimming (Z1-Z5).

    • Causality: The ²H lock compensates for temporal B₀ field drift. Gradient shimming corrects spatial magnetic field inhomogeneities. The system is validated only when the residual CHCl₃ solvent peak (7.26 ppm) achieves a Line Width at Half Height (LWHH) of < 1.0 Hz.

  • Tuning and Matching (ATM) : Automatically tune the probe to the ¹H (400 MHz) Larmor frequency.

    • Causality: Maximizes RF power transfer between the probe and the sample, minimizing reflected power and ensuring an optimal Signal-to-Noise Ratio (SNR).

  • Pulse Sequence Execution : Utilize a zg30 pulse sequence (30° flip angle) with a 2-second relaxation delay (D1).

    • Causality: A 30° pulse allows for faster longitudinal relaxation (T₁) between scans compared to a 90° pulse. This prevents the saturation of slow-relaxing protons, ensuring that the final peak integrations accurately reflect the true quantitative proton ratios (e.g., exactly 6H for the isopropyl methyls).

ATR-FTIR Acquisition Protocol
  • Background Collection : Clean the diamond ATR crystal with isopropanol and collect an ambient air background spectrum.

    • Causality: Subtracts ambient CO₂ (2350 cm⁻¹) and H₂O vapor (3600-3200 cm⁻¹) from the final spectrum, self-validating that all observed vibrational modes originate strictly from the analyte.

  • Acquisition : Apply 2 μL of neat 1,4-diisopropyl-1-cyclohexene to the crystal and scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 32 scans.

    • Causality: Utilizing neat liquid on a diamond ATR eliminates the need for KBr pellet pressing, which frequently introduces hygroscopic water artifacts. 32 scans provide a statistically robust SNR via signal averaging.

Mechanistic & Workflow Visualizations

NMR Self-Validation Workflow

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Lock Lock & Shim (2H Frequency) Prep->Lock Insert Sample Tune Tune & Match (Maximize SNR) Lock->Tune Field Homogenized Acq FID Acquisition (zg30 Pulse) Tune->Acq Probe Optimized FT Fourier Transform & Processing Acq->FT Raw Data Valid Self-Validation (TMS = 0.00 ppm) FT->Valid Spectrum Generated

Caption: Self-validating NMR acquisition workflow ensuring high signal-to-noise and accurate chemical shifts.

Mass Spectrometry Fragmentation (Retro-Diels-Alder)

Under 70 eV Electron Ionization, the molecular ion of 1,4-diisopropyl-1-cyclohexene undergoes a classic Retro-Diels-Alder (RDA) rearrangement. The cleavage of the allylic C3-C4 and C5-C6 bonds yields a highly stable diene base peak.

MS_Fragmentation MolIon Molecular Ion [M]⁺• (m/z 166) AlphaCleavage α-Cleavage [M - C3H7]⁺ (m/z 123) MolIon->AlphaCleavage - Isopropyl Radical RDA_TS {RDA Transition State | Concerted Cleavage} MolIon->RDA_TS Heat / Electron Impact Diene Diene Fragment [C7H12]⁺• (m/z 96) Base Peak RDA_TS->Diene Charge Retention Alkene Alkene Fragment [C5H10]⁺• (m/z 70) RDA_TS->Alkene Charge Retention

Caption: Dominant electron ionization (EI) fragmentation pathways, including the Retro-Diels-Alder mechanism.

References

  • Title: Halofluorination of Alkenes Using Trihaloisocyanuric Acids and HF×Pyridine (Context: Radiohalofluorination of highly substituted alkenes including 1,4-diisopropylcyclohexene) Source: ResearchGate URL: [Link]

  • Title: İnfraqırmızı spektroskopiya (Infrared Spectroscopy Data Reference for C₁₂H₂₂) Source: Institute of Physics, Azerbaijan National Academy of Sciences (physics.gov.az) URL: [Link]

  • Title: 1,4-Diisopropyl-1-cyclohexene | C12H22 | CID 4673561 Source: PubChem (National Institutes of Health) URL: [Link]

Exploratory

Initial Investigations of 1,4-Diisopropyl-1-cyclohexene Reactions: A Technical Guide on Steric Effects and Electrophilic Functionalization

Prepared by: Senior Application Scientist Target Audience: Researchers, Radiochemists, and Drug Development Professionals Executive Summary In the landscape of synthetic organic chemistry and radiopharmaceutical developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Radiochemists, and Drug Development Professionals

Executive Summary

In the landscape of synthetic organic chemistry and radiopharmaceutical development, sterically encumbered alkenes serve as critical model compounds for predicting the behavior of complex molecular scaffolds. 1,4-Diisopropyl-1-cyclohexene (DIPC) is uniquely positioned for this purpose. The presence of bulky isopropyl groups at both the vinylic (C1) and allylic (C4) positions creates a highly substituted, conformationally restricted system.

This whitepaper details the initial investigations into the reactivity of DIPC, focusing on two core transformations: Radiohalofluorination (for Positron Emission Tomography [PET] tracer development) and Stereoselective Epoxidation . By dissecting the causality behind experimental choices, this guide provides a self-validating framework for executing electrophilic additions on highly substituted cyclohexene systems.

Structural Dynamics & Mechanistic Causality

To manipulate DIPC effectively, one must understand the thermodynamic and kinetic forces governing its reactivity:

  • Hyperconjugative Stabilization: The C1-isopropyl group donates electron density into the π∗ -antibonding orbital of the alkene, increasing its nucleophilicity. During electrophilic addition, this substitution stabilizes the developing positive charge (e.g., a bromonium ion intermediate), accelerating the initial electrophilic attack.

  • Steric Shielding & Facial Selectivity: The C4-isopropyl group adopts a pseudo-equatorial or pseudo-axial orientation depending on the half-chair conformation of the cyclohexene ring. This bulk acts as a physical barricade. Incoming nucleophiles or oxidants are forced to approach from the opposite face (anti-attack) to avoid severe 1,3-diaxial-like steric clashes in the transition state.

Core Application I: Radiohalofluorination ( 18 F Labeling)

Context and Rationale

The synthesis of 18 F-labeled fluorocyclohexanes is a cornerstone of PET imaging probe development. While monosubstituted alkenes undergo halofluorination with relative ease, highly substituted alkenes like DIPC require meticulously optimized, no-carrier-added conditions to prevent competing side reactions (such as allylic bromination or elimination).

According to foundational studies by Chi, Lidström, and Katzenellenbogen [1], DIPC serves as an excellent surrogate for complex steroidal frameworks (e.g., pregnenolone). By utilizing N-bromosuccinimide (NBS) and[ 18 F]fluoride, DIPC can be successfully converted into an 18 F-labeled vicinal bromofluoroalkane.

Experimental Protocol: Bromo[ 18 F]fluorination of DIPC

This protocol is designed as a self-validating system; every step includes a mechanistic justification and a quality control checkpoint.

Step 1: Azeotropic Drying of [ 18 F]Fluoride

  • Procedure: Elute aqueous [ 18 F]fluoride (typically from a cyclotron target) into a reaction vial containing Kryptofix 2.2.2 (K 2.2.2​ , 15 mg) and K 2​ CO 3​ (3 mg) in acetonitrile/water. Evaporate to dryness under a stream of helium at 95 °C. Repeat azeotropic drying with anhydrous acetonitrile (3 × 1 mL).

  • Causality: Water heavily solvates fluoride ions, rendering them non-nucleophilic. K 2.2.2​ acts as a cryptand, sequestering the K + ion and leaving a highly reactive, "naked" [ 18 F]F anion.

Step 2: Reagent Addition & Electrophilic Attack

  • Procedure: Cool the vial to 0 °C. Add a solution of DIPC (10 μ mol) and NBS (15 μ mol) dissolved in 0.5 mL of anhydrous dichloromethane (DCM).

  • Causality: The 0 °C temperature is critical. The highly substituted nature of DIPC makes the intermediate bromonium ion extremely stable but prone to E1-type elimination if thermal energy is too high. NBS provides a controlled release of electrophilic Br + .

Step 3: Incubation & Nucleophilic Ring Opening

  • Procedure: Seal the vial and allow the mixture to incubate for 15 minutes at 0 °C under no-carrier-added conditions.

  • Causality: The naked [ 18 F]F attacks the sterically less hindered carbon of the bromonium intermediate via an anti-addition pathway, yielding the trans-bromofluoro product.

Step 4: Quenching & Self-Validation (Quality Control)

  • Procedure: Quench the reaction with 1 mL of water. Extract the organic layer and analyze via Radio-HPLC and Radio-TLC.

  • Validation System: Co-inject the radiolabeled product with a chemically synthesized, non-radioactive 19 F-reference standard. A matching retention time on the UV-Vis chromatogram and the radiometric detector validates the identity of the 18 F-product.

Workflow A 1. Azeotropic Drying [18F]F- / K2CO3 / K2.2.2 B 2. Reagent Addition DIPC & NBS in DCM (0 °C) A->B C 3. Incubation 15 min, No-carrier-added B->C D 4. Purification & QC Radio-HPLC Co-injection C->D

Fig 1: Step-by-step workflow for the bromo[18F]fluorination of DIPC under no-carrier-added conditions.

Quantitative Data: Radiochemical Yields

The table below summarizes the radiochemical yields of DIPC compared to other substituted alkenes under identical reaction conditions, highlighting the impact of steric bulk on labeling efficiency [1].

Alkene SubstrateSubstitution PatternRadiochemical Yield (%)Reaction Time (min)
1-Methylcyclohexene (MeC)Trisubstituted2615
1,4-Diisopropyl-1-cyclohexene (DIPC) Trisubstituted (Bulky) 30 15
PregnenoloneComplex Steroidal3515

Core Application II: Stereoselective Epoxidation

Context and Rationale

Epoxidation of DIPC provides a pristine model for studying facial selectivity. When treated with meta-chloroperoxybenzoic acid (mCPBA), the alkene undergoes a concerted electrophilic addition. The bulky C4-isopropyl group dictates the trajectory of the incoming peroxyacid.

Experimental Protocol: mCPBA Epoxidation
  • Step 1 (Preparation): Dissolve DIPC (1.0 mmol) in 10 mL of anhydrous DCM in a round-bottom flask. Cool to 0 °C using an ice bath.

  • Step 2 (Oxidation): Slowly add mCPBA (1.2 mmol, pre-purified) in portions over 10 minutes. Causality: Slow addition at 0 °C prevents thermal runaway and suppresses Baeyer-Villiger type side reactions or epoxide ring-opening.

  • Step 3 (Workup): Stir for 2 hours. Quench with saturated aqueous Na 2​ S 2​ O 3​ to destroy excess peroxide, followed by saturated NaHCO 3​ to neutralize the meta-chlorobenzoic acid byproduct.

  • Step 4 (Self-Validation): Extract the organic layer, dry over MgSO 4​ , and concentrate. Analyze the crude mixture via 1 H-NMR and GC-MS. The disappearance of the vinylic proton signal (~5.4 ppm) and the appearance of the epoxide oxirane proton (~2.9-3.1 ppm) confirms successful conversion. The integration of diastereomeric peaks validates the stereoisomer ratio.

Epoxidation DIPC 1,4-Diisopropyl- 1-cyclohexene TS Sterically Hindered Transition State DIPC->TS mCPBA DCM, 0 °C Anti Anti-Epoxide (Major Product) TS->Anti Steric Relief Syn Syn-Epoxide (Minor Product) TS->Syn Steric Clash

Fig 2: Stereochemical pathway illustrating facial selectivity during DIPC epoxidation.

Quantitative Data: Stereoisomer Distribution

Due to the 1,3-diaxial-like interactions presented by the C4-isopropyl group, the anti-epoxide is the overwhelmingly favored thermodynamic and kinetic product.

Epoxide IsomerFacial ApproachRelative Yield (%)Causality
Anti-epoxide Opposite to C4-isopropyl> 90Avoidance of steric clash with the bulky allylic isopropyl group.
Syn-epoxide Same face as C4-isopropyl< 10High activation energy due to severe steric hindrance in the transition state.

Conclusion

1,4-Diisopropyl-1-cyclohexene (DIPC) is far more than a simple cycloalkene; it is a highly calibrated instrument for probing steric limits in organic synthesis. Whether utilized as a rigorous test substrate for developing novel 18 F-radiopharmaceuticals or as a model for stereoselective oxidations, DIPC's reactivity is entirely dictated by the delicate balance between hyperconjugative electronic activation and profound steric shielding. By adhering to the self-validating protocols outlined in this guide, researchers can ensure high-fidelity data generation in their own synthetic workflows.

References

  • Chi, D. Y., Lidström, P. J., Choe, Y. S., Bonasera, T. A., Welch, M. J., & Katzenellenbogen, J. A. (1995). Bromo[ 18 F]fluorination of cyclohexenes: a method for the preparation of [ 18 F]fluorocyclohexanes. Journal of Fluorine Chemistry, 71(1), 143-147. Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1,4-Diisopropyl-1-cyclohexene as a Hydrogen Donor in Catalytic Transfer Hydrogenation

For Researchers, Scientists, and Drug Development Professionals Abstract Catalytic transfer hydrogenation (CTH) represents a paramount and versatile methodology in modern organic synthesis, offering a safer and often mor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalytic transfer hydrogenation (CTH) represents a paramount and versatile methodology in modern organic synthesis, offering a safer and often more selective alternative to classical hydrogenation reactions that require high-pressure gaseous hydrogen. This guide provides an in-depth exploration of 1,4-diisopropyl-1-cyclohexene as a hydrogen donor in CTH. While the parent compound, 1,4-cyclohexadiene, is well-documented, the use of substituted derivatives like 1,4-diisopropyl-1-cyclohexene is an emerging area with the potential for significant advantages in specific applications. These application notes will delve into the mechanistic underpinnings of transfer hydrogenation, the prospective benefits of employing a substituted diene, and detailed protocols for its application in the reduction of various functional groups.

Introduction to Transfer Hydrogenation

Transfer hydrogenation is a reduction reaction where hydrogen is transferred from a donor molecule to a substrate, mediated by a catalyst.[1][2] This process circumvents the need for handling hazardous, high-pressure hydrogen gas, making it an attractive and practical approach in both academic and industrial laboratories.[3][4] A variety of hydrogen donors have been employed, including isopropanol, formic acid, and cyclic dienes.[1][2]

Among these, cyclohexa-1,4-dienes are particularly effective due to the thermodynamic driving force of aromatization. The conversion of the diene to a stable aromatic ring, in this case, a substituted benzene, renders the hydrogen transfer process highly favorable.[5][6]

The Role and Potential Advantages of 1,4-Diisopropyl-1-cyclohexene

While 1,4-cyclohexadiene is a commonly used hydrogen donor, its substituted derivatives, such as 1,4-diisopropyl-1-cyclohexene, offer potential advantages that can be tailored to specific synthetic challenges.

  • Elevated Boiling Point: 1,4-Diisopropyl-1-cyclohexene possesses a significantly higher boiling point compared to 1,4-cyclohexadiene. This property is advantageous for reactions requiring elevated temperatures to overcome activation barriers, allowing for a broader operational window without the need for sealed reaction vessels.

  • Modified Steric and Electronic Properties: The presence of two isopropyl groups can influence the stereochemical outcome of a reduction, potentially leading to enhanced diastereoselectivity in the hydrogenation of prochiral substrates. Furthermore, the electron-donating nature of the alkyl groups may modulate the reactivity of the hydrogen donor.

  • Byproduct Profile: The byproduct of the hydrogen transfer is 1,4-diisopropylbenzene. Its higher boiling point and distinct chromatographic properties compared to benzene can simplify purification in certain contexts, although it also necessitates purification methods capable of removing a less volatile byproduct.

Mechanism of Transfer Hydrogenation

The mechanism of transfer hydrogenation with 1,4-diisopropyl-1-cyclohexene is analogous to that of 1,4-cyclohexadiene and is dependent on the catalyst employed.

Heterogeneous Catalysis (e.g., Pd/C)

With heterogeneous catalysts like palladium on carbon (Pd/C), the reaction is believed to proceed through the following steps:

  • Adsorption: Both the hydrogen donor (1,4-diisopropyl-1-cyclohexene) and the substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogen Transfer on the Catalyst Surface: The diene undergoes dehydrogenation on the catalyst surface, generating adsorbed hydrogen atoms.

  • Reduction of the Substrate: These adsorbed hydrogen atoms are then transferred to the adsorbed substrate, effecting its reduction.

  • Desorption: The reduced product and the aromatic byproduct (1,4-diisopropylbenzene) desorb from the catalyst surface.

G cluster_catalyst Palladium Surface p1 Active Site p2 Active Site p1->p2 H Transfer byproduct 1,4-Diisopropylbenzene p1->byproduct Aromatization & Desorption product Reduced Product (e.g., Alcohol) p2->product Reduction & Desorption donor 1,4-Diisopropyl-1-cyclohexene donor->p1 Adsorption substrate Substrate (e.g., Ketone) substrate->p2 Adsorption

Homogeneous Catalysis (e.g., Lewis or Brønsted Acids)

In metal-free transfer hydrogenation catalyzed by strong Lewis or Brønsted acids, the mechanism involves ionic intermediates.[7][8]

  • Hydride Abstraction: The acid catalyst abstracts a hydride from the bis-allylic position of the 1,4-diisopropyl-1-cyclohexene, generating a stabilized carbocation and a complexed hydride.

  • Protonation of the Substrate: The acid catalyst protonates the substrate (e.g., an imine or alkene), activating it towards nucleophilic attack.

  • Hydride Transfer: The complexed hydride is then transferred to the activated substrate, resulting in the reduced product.

  • Catalyst Regeneration and Aromatization: The carbocationic intermediate loses a proton to regenerate the catalyst and form the aromatic byproduct.

G donor 1,4-Diisopropyl-1-cyclohexene intermediate1 Carbocation Intermediate + [H-A-H]⁻ donor->intermediate1 Hydride Abstraction by H-A catalyst Brønsted/Lewis Acid (H-A) catalyst->donor substrate Substrate (S) catalyst->substrate intermediate2 Activated Substrate (S-H⁺) substrate->intermediate2 Protonation by H-A product Reduced Product (S-H₂) intermediate1->intermediate2 Hydride Transfer byproduct 1,4-Diisopropylbenzene intermediate1->byproduct Aromatization & Catalyst Regeneration intermediate2->product Forms Product

Experimental Protocols

The following protocols are generalized for the use of 1,4-diisopropyl-1-cyclohexene in transfer hydrogenation. Optimization of reaction conditions, including catalyst loading, temperature, and reaction time, is recommended for specific substrates.

General Protocol for the Reduction of a C=C Double Bond using Pd/C

This protocol is suitable for the reduction of unactivated alkenes.

Materials:

  • Substrate (1.0 mmol)

  • 1,4-Diisopropyl-1-cyclohexene (5.0 mmol, 5.0 equiv.)

  • 10% Palladium on carbon (10 mol %)

  • Solvent (e.g., Ethanol, Ethyl Acetate, or Toluene, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substrate and the 10% Pd/C catalyst.

  • Flush the flask with an inert atmosphere.

  • Add the solvent, followed by the 1,4-diisopropyl-1-cyclohexene.

  • Heat the reaction mixture to reflux (or a desired temperature) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography, if necessary, to remove the 1,4-diisopropylbenzene byproduct.

Protocol for the Reductive Amination of a Ketone using a Brønsted Acid Catalyst

This protocol describes a one-pot reductive amination procedure.

Materials:

  • Ketone (1.0 mmol)

  • Amine (1.1 mmol, 1.1 equiv.)

  • 1,4-Diisopropyl-1-cyclohexene (3.0 mmol, 3.0 equiv.)

  • Triflimide (Tf₂NH) (5 mol %)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the ketone, amine, and anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the 1,4-diisopropyl-1-cyclohexene, followed by the triflimide catalyst.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Comparison of Hydrogen Donors

Property1,4-Cyclohexadiene1,4-Diisopropyl-1-cyclohexeneIsopropanolFormic Acid
Boiling Point 88 °C~214 °C (estimated)82 °C101 °C
Byproduct Benzene1,4-DiisopropylbenzeneAcetoneCO₂
Byproduct B.P. 80 °C210 °C56 °CN/A (gas)
Driving Force AromatizationAromatizationOxidationDecarboxylation
Catalyst Compatibility Pd/C, Pt/C, Lewis Acids, Brønsted AcidsPd/C, Pt/C, Lewis Acids, Brønsted Acids (presumed)Ru, Ir, Rh complexesRu, Ir, Rh complexes

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, elevating the temperature, or adding a fresh portion of the hydrogen donor. Ensure the catalyst is active and has not been poisoned.[9]

  • Catalyst Poisoning: Certain functional groups (e.g., thiols) can poison heterogeneous catalysts. Purifying the substrate prior to the reaction may be necessary.

  • Byproduct Removal: Due to the high boiling point of 1,4-diisopropylbenzene, vacuum distillation may be required for its removal from high-boiling products. Chromatographic separation is generally effective.

  • Safety: While transfer hydrogenation avoids the use of high-pressure H₂, standard laboratory safety precautions should be followed. 1,4-Diisopropyl-1-cyclohexene is flammable; handle with care. Palladium on carbon can be pyrophoric, especially after use; handle in a moist state.

Conclusion

1,4-Diisopropyl-1-cyclohexene is a promising, albeit under-explored, hydrogen donor for catalytic transfer hydrogenation. Its physical properties suggest potential utility in high-temperature applications, and its steric bulk may offer advantages in stereoselective reductions. The protocols provided herein serve as a starting point for the exploration of this reagent in a variety of reductive transformations. Further research is warranted to fully elucidate its scope and advantages in modern synthetic chemistry.

References

  • Chatterjee, I., & Oestreich, M. (2016). Brønsted Acid-Catalyzed Transfer Hydrogenation of Imines and Alkenes Using Cyclohexa-1,4-dienes as Dihydrogen Surrogates. Organic Letters, 18(11), 2696–2699. [Link]

  • Keess, S., & Oestreich, M. (2017). Cyclohexa-1,3-diene-based dihydrogen and hydrosilane surrogates in B(C6F5)3-catalysed transfer processes. Chemical Communications, 53(45), 6130–6133. [Link]

  • Kail, S., & Hilt, G. (2025). Iodine as an efficient initiator for the transfer-hydrogenation from 1,4-cyclohexadiene to aryl-substituted alkenes and the deoxygenation of benzylic alcohols. RSC Advances, 15(55), 46838–46842. [Link]

  • Kail, S., & Hilt, G. (2025). Iodine as an efficient initiator for the transfer-hydrogenation from 1,4-cyclohexadiene to aryl-substituted alkenes and the deoxygenation of benzylic alcohols. RSC Publishing. [Link]

  • Keess, S., & Oestreich, M. (2017). Cyclohexa-1,4-dienes in transition-metal-free ionic transfer processes. Chemical Communications, 53(45), 6130-6133. [Link]

  • Wikipedia. (2023). 1,4-Cyclohexadiene. [Link]

  • ACG Publications. (2020). Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Transfer Hydrogenation with PMC or Base Metals. Reagent Guides. [Link]

  • Mori, K. (2002). Synthesis of (1 S,4 R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol, the aggregation pheromone of the ambrosia beetle Platypus quercivorus, its racemate, (1 R,4 R). ResearchGate. [Link]

  • Wikipedia. (2023). Transfer hydrogenation. [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene, CHD. [Link]

  • PubChem. (n.d.). 1,4-Diisopropyl-1-cyclohexene. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-cyclohexadienes. [Link]

  • Beyond Benign. (n.d.). Hydrogenation. [Link]

  • Al-Amin, M., & El-Harbili, M. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PMC. [Link]

  • ResearchGate. (2019). 1,4-Cyclohexadiene with Pd/C as a rapid, safe transfer hydrogenation system with microwave heating. [Link]

  • Organic Syntheses. (n.d.). 2-Cyclohexene-1,4-dione. [Link]

  • IntechOpen. (2018). Selective Mono-Hydrogenation of Polyunsaturated Hydrocarbons: Traditional and Nanoscale Catalysis. [Link]

Sources

Application

Experimental protocol for catalytic dehydrogenation using 1,4-Diisopropyl-1-cyclohexene

Application Note: Catalytic Dehydrogenation of 1,4-Diisopropyl-1-cyclohexene to 1,4-Diisopropylbenzene Introduction & Mechanistic Rationale The synthesis of substituted aromatic compounds is a cornerstone of drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Dehydrogenation of 1,4-Diisopropyl-1-cyclohexene to 1,4-Diisopropylbenzene

Introduction & Mechanistic Rationale

The synthesis of substituted aromatic compounds is a cornerstone of drug development and materials science. While classical electrophilic aromatic substitution often struggles with regioselectivity, the catalytic dehydrogenation of partially saturated carbocycles—such as 1,4-diisopropyl-1-cyclohexene—provides a regiochemically unambiguous route to target arenes like 1,4-diisopropylbenzene.

This application note details two distinct, field-proven protocols for this transformation, granting researchers the autonomy to choose based on available infrastructure and substrate tolerance:

  • Acceptorless Thermal Dehydrogenation: A robust, classical approach utilizing Palladium on Carbon (Pd/C) at elevated temperatures. This method relies on thermal energy to drive the endothermic cleavage of C-H bonds and the subsequent extrusion of hydrogen gas[1].

  • Aerobic Oxidative Dehydrogenation: A modern, milder approach developed by Stahl and co-workers. By utilizing molecular oxygen as a terminal oxidant, the reaction becomes thermodynamically favorable, allowing for significantly lower reaction temperatures[2].

Causality in Catalyst Selection: For the aerobic pathway, Pd(TFA)₂ is selected over the more common Pd(OAc)₂. The highly electronegative trifluoroacetate (TFA) ligands increase the electrophilicity of the Pd(II) center, which drastically accelerates the rate-determining allylic C-H activation step[3]. Furthermore, direct oxidation of the resulting Pd(0) species by O₂ is kinetically slow and prone to catalyst degradation (palladium black formation). To circumvent this, sodium anthraquinone-2-sulfonate (AMS) is introduced as an electron transfer mediator (ETM). AMS rapidly oxidizes Pd(0) back to Pd(II) and is subsequently reoxidized by O₂, ensuring a robust and self-sustaining catalytic cycle[2].

Reaction Pathways & Workflow

Workflow cluster_0 Method A: Acceptorless Dehydrogenation cluster_1 Method B: Aerobic Oxidative Dehydrogenation Start 1,4-Diisopropyl-1-cyclohexene (Starting Material) CatA Add 10 wt% Pd/C Solvent: Mesitylene Start->CatA CatB Add Pd(TFA)₂ (5 mol%) + AMS (20 mol%) Start->CatB CondA Reflux (165 °C) Inert Atmosphere (N₂) CatA->CondA MechA Thermally Driven C-H Cleavage & H₂ Release CondA->MechA Product 1,4-Diisopropylbenzene (Target Arene) MechA->Product CondB Solvent: DMSO Temp: 80 °C, O₂ Atmosphere CatB->CondB MechB Pd(II)/Pd(0) Catalytic Cycle AMS-Mediated Reoxidation CondB->MechB MechB->Product Validation Validation: GC-MS & ¹H NMR Product->Validation

Workflow for catalytic dehydrogenation of 1,4-Diisopropyl-1-cyclohexene to 1,4-diisopropylbenzene.

Quantitative Optimization Data

The following table synthesizes the optimal conditions for both methodologies, highlighting the trade-offs between temperature, time, and catalyst loading.

MethodCatalystCo-Catalyst / AdditiveSolventTemp (°C)Time (h)Yield (%)
Acceptorless10% Pd/C (10 wt%)NoneMesitylene16524>90
Acceptorless10% Pd/C (10 wt%)Cyclohexene (Acceptor)Toluene1101885
Aerobic OxidativePd(TFA)₂ (5 mol%)AMS (20 mol%)DMSO801295
Aerobic OxidativePd(OAc)₂ (5 mol%)AMS (20 mol%)DMSO801278

Table 1: Comparative optimization data for the catalytic dehydrogenation of substituted cyclohexenes, synthesized from established reaction profiles[3],[1].

Experimental Protocols

Protocol A: Acceptorless Thermal Dehydrogenation

Self-Validating Design: This setup utilizes a mineral oil bubbler. The continuous evolution of H₂ gas serves as a real-time visual indicator of reaction progress. Cessation of bubbling indicates either reaction completion or catalyst deactivation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diisopropyl-1-cyclohexene (1.0 mmol, 166.3 mg).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10 wt% relative to substrate, ~16.6 mg). Causality: The high surface area of the carbon support ensures maximum exposure of Pd active sites to the sterically demanding diisopropyl-substituted substrate.

  • Solvent & Atmosphere: Add 10 mL of anhydrous mesitylene. Purge the flask with N₂ for 5 minutes. Attach a reflux condenser fitted with a mineral oil bubbler. Causality: Mesitylene (b.p. 165 °C) is chosen because the endothermic dehydrogenation requires high thermal energy to overcome the activation barrier for C-H cleavage[1].

  • Reaction Execution: Heat the mixture to a vigorous reflux (165 °C) using an oil bath. Monitor the bubbler for steady H₂ evolution.

  • In-Process Control (IPC): After 18 hours, withdraw a 50 µL aliquot, filter through a short pad of Celite (eluting with ethyl acetate), and analyze via GC-MS. Look for the disappearance of the substrate mass (m/z 166) and the appearance of the target arene (m/z 162).

  • Workup: Once complete (typically 24 h), cool to room temperature. Filter the heterogeneous mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield crude 1,4-diisopropylbenzene.

Protocol B: Aerobic Oxidative Dehydrogenation

Self-Validating Design: The AMS co-catalyst cycles between a yellow oxidized state and a red/brown reduced state. A persistent yellow/orange color under O₂ indicates an active, healthy catalytic cycle. A shift to black indicates Pd(0) aggregation (catalyst death).

Step-by-Step Methodology:

  • Preparation: To an oven-dried 25 mL Schlenk tube, add Pd(TFA)₂ (5 mol%, 16.6 mg) and sodium anthraquinone-2-sulfonate (AMS) (20 mol%, 62.0 mg)[2].

  • Substrate & Solvent: Add 1,4-diisopropyl-1-cyclohexene (1.0 mmol, 166.3 mg) dissolved in 5.0 mL of anhydrous DMSO. Causality: DMSO acts as an excellent coordinating solvent that stabilizes the Pd(II) intermediates, preventing the premature precipitation of inactive palladium black[2].

  • Atmosphere Exchange: Evacuate the tube and backfill with molecular oxygen (O₂) using a double-ribbed O₂ balloon. Repeat this purge cycle three times to ensure complete displacement of ambient air.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring (1000 rpm). Causality: Vigorous stirring is critical to ensure efficient gas-liquid mass transfer of O₂ into the DMSO layer, which is the rate-limiting step for AMS reoxidation.

  • In-Process Control (IPC): Monitor the color of the solution. At 6 hours, perform TLC (Hexanes). The starting material (alkene) will stain readily with KMnO₄, whereas the product (arene) will be strongly UV-active (254 nm) but KMnO₄ inactive.

  • Workup: After 12 hours, cool the mixture, dilute with 15 mL of diethyl ether, and wash with water (3 x 10 mL) to remove DMSO and the AMS co-catalyst. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to isolate the arene.

Analytical Validation

To definitively confirm the transformation of 1,4-diisopropyl-1-cyclohexene to 1,4-diisopropylbenzene, ¹H NMR spectroscopy must be employed:

  • Disappearance: The multiplet corresponding to the vinylic protons of the cyclohexene ring (typically around δ 5.3–5.5 ppm) must completely disappear.

  • Appearance: A sharp singlet (or tightly coupled AA'BB' system depending on symmetry) will emerge in the aromatic region (δ 7.0–7.2 ppm), confirming the generation of the fully conjugated benzene ring.

References

  • Iosub, A. V., & Stahl, S. S. (2015). Palladium-Catalyzed Aerobic Oxidative Dehydrogenation of Cyclohexenes to Substituted Arene Derivatives. Journal of the American Chemical Society, 137(10), 3454–3457.[Link]

  • Fu, P. P., & Harvey, R. G. (1978). Dehydrogenation of polycyclic hydroaromatic compounds. Chemical Reviews, 78(4), 317–361.[Link]

Sources

Method

Application Notes and Protocols for 1,4-Diisopropyl-1-cyclohexene in Pharmaceutical Intermediate Synthesis

Introduction: Unveiling the Potential of a Latent Pharmaceutical Precursor In the landscape of pharmaceutical synthesis, the identification of versatile and efficient starting materials is paramount to the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Latent Pharmaceutical Precursor

In the landscape of pharmaceutical synthesis, the identification of versatile and efficient starting materials is paramount to the development of novel therapeutics. While not as ubiquitously recognized as its aromatic counterpart, 1,4-diisopropyl-1-cyclohexene emerges as a significant, albeit latent, precursor in the synthesis of high-value pharmaceutical intermediates. Its strategic application lies in its direct and efficient conversion to p-cymene, a cornerstone molecule in the pharmaceutical industry.

This comprehensive guide delineates the application of 1,4-diisopropyl-1-cyclohexene, focusing on its role as a direct precursor to p-cymene and the subsequent utilization of p-cymene in the synthesis of critical pharmaceutical compounds. We will explore the underlying chemical principles, provide detailed experimental protocols, and present data to empower researchers, scientists, and drug development professionals in harnessing the full potential of this valuable synthetic building block.

Part 1: The Gateway to Aromaticity: Synthesis of p-Cymene from 1,4-Diisopropyl-1-cyclohexene

The primary and most impactful application of 1,4-diisopropyl-1-cyclohexene in pharmaceutical intermediate synthesis is its role as a direct precursor to p-cymene through catalytic dehydrogenation. p-Cymene, a naturally occurring aromatic organic compound, is not only a key component in several essential oils but also serves as a versatile starting material and solvent in the synthesis of numerous pharmaceuticals.[1][2] Its inherent antioxidant, anti-inflammatory, and antibacterial properties further enhance its value in pharmaceutical formulations.[3][4]

Principle and Rationale: The Dehydrogenation Pathway

The conversion of 1,4-diisopropyl-1-cyclohexene to p-cymene is a dehydrogenation reaction, a process that involves the removal of hydrogen atoms from the molecule to introduce aromaticity. This transformation is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), at elevated temperatures. The cyclohexene ring serves as a hydrogen donor, and the reaction proceeds to the thermodynamically stable aromatic system of p-cymene. The choice of catalyst is critical for achieving high conversion and selectivity, minimizing side reactions.

Dehydrogenation_Workflow A 1,4-Diisopropyl-1-cyclohexene D Inert Atmosphere (N2 or Ar) A->D B Solvent (e.g., Toluene) B->D C Pd/C Catalyst C->D E Heating to Reflux D->E Heat F Reaction Monitoring (TLC/GC) E->F Time G Cooling and Filtration F->G Completion H Solvent Removal G->H I Distillation/Chromatography H->I J p-Cymene I->J

Experimental Protocol: Catalytic Dehydrogenation

This protocol provides a general method for the dehydrogenation of 1,4-diisopropyl-1-cyclohexene to p-cymene.

Materials:

  • 1,4-Diisopropyl-1-cyclohexene

  • 10% Palladium on Carbon (Pd/C)

  • High-boiling point solvent (e.g., toluene, xylenes)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for reflux and distillation

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-diisopropyl-1-cyclohexene (1 equivalent) in a suitable high-boiling solvent (e.g., toluene).

  • Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Heating: Heat the reaction mixture to reflux and maintain the temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Completion: Once the reaction is complete (typically indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent used in the reaction.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude p-cymene can be purified by fractional distillation to obtain the final product of high purity.

ParameterRecommended ConditionPurpose
Catalyst 10% Pd/CFacilitates the dehydrogenation reaction.
Catalyst Loading 1-5 mol%To ensure efficient conversion without excessive cost.
Solvent Toluene, XylenesHigh boiling point allows for effective reaction temperature.
Temperature RefluxProvides the necessary activation energy for the reaction.
Atmosphere Inert (N2 or Ar)Prevents oxidation of the substrate and catalyst.
Monitoring TLC or GCTo track the progress of the reaction to completion.

Part 2: p-Cymene: A Versatile Hub for Pharmaceutical Synthesis

The synthesized p-cymene serves as a versatile intermediate for a variety of pharmaceutical applications, ranging from the synthesis of bioactive molecules to its use as a critical component in advanced catalytic systems.

Application 1: Synthesis of Thymol and Carvacrol

Thymol and its isomer, carvacrol, are phenolic monoterpenoids with a wide range of documented biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[5][6] They are key ingredients in various pharmaceutical and personal care products. p-Cymene is a direct precursor to both of these important compounds.

Synthesis of Thymol from p-Cymene:

The industrial synthesis of thymol often involves the propylation of m-cresol. However, a common laboratory and industrial synthesis route starting from p-cymene involves sulfonation followed by alkali fusion.

Thymol_Synthesis A p-Cymene B Sulfonation (H2SO4) A->B C p-Cymene-2-sulfonic acid B->C D Alkali Fusion (NaOH) C->D E Thymol D->E

Protocol: Synthesis of Thymol via Sulfonation

  • Sulfonation: React p-cymene with concentrated sulfuric acid. The sulfonic acid group is introduced ortho to the isopropyl group.

  • Neutralization: The resulting sulfonic acid is neutralized with a base, such as sodium hydroxide, to form the sodium salt.

  • Alkali Fusion: The sodium salt is then fused with solid sodium hydroxide at high temperatures. This step replaces the sulfonic acid group with a hydroxyl group.

  • Acidification and Extraction: The reaction mixture is cooled, dissolved in water, and acidified to precipitate the thymol. The crude thymol can then be purified by extraction and distillation or recrystallization.

Synthesis of Carvacrol from p-Cymene:

Carvacrol can also be synthesized from p-cymene through a similar sulfonation and alkali fusion process, with reaction conditions optimized to favor the formation of the carvacrol isomer.[7]

Application 2: p-Cymene as a Ligand in Asymmetric Catalysis

p-Cymene is a crucial arene ligand in organometallic chemistry, particularly in the formation of ruthenium(II) complexes.[8] These "[RuCl2(p-cymene)]2" dimers are highly effective pre-catalysts for a variety of transformations in pharmaceutical synthesis, most notably in asymmetric hydrogenation and transfer hydrogenation reactions.[8] These reactions are fundamental for producing enantiomerically pure active pharmaceutical ingredients (APIs), where a specific stereoisomer is often responsible for the desired therapeutic effect.

Ruthenium_Catalysis A [RuCl2(p-cymene)]2 (Pre-catalyst) C Active Catalyst A->C B Chiral Ligand B->C F Chiral Alcohol/Amine (Pharmaceutical Intermediate) C->F Catalytic Cycle D Prochiral Ketone/Imine D->F E Hydrogen Source E->F

The use of p-cymene-containing ruthenium catalysts allows for the efficient and highly stereoselective synthesis of chiral building blocks that are essential for a wide range of pharmaceuticals.

Application 3: Direct Therapeutic and Formulation Roles of p-Cymene

Beyond its role as a synthetic intermediate, p-cymene itself exhibits biological activity and is utilized directly in pharmaceutical formulations.

  • Bioactivity: p-Cymene has demonstrated antioxidant, anti-inflammatory, and antibacterial properties.[3][4] This makes it a compound of interest for direct therapeutic applications, particularly in areas like respiratory and skin conditions.[3]

  • Excipient: Due to its low toxicity, pleasant aromatic odor, and solvent properties, p-cymene is used as a flavoring agent and a solvent in various medicinal products, including cough syrups.[9]

Conclusion

While 1,4-diisopropyl-1-cyclohexene may not be a direct player in a multitude of pharmaceutical syntheses, its strategic importance lies in its efficient conversion to p-cymene. This application note has detailed the protocol for this key dehydrogenation reaction and subsequently explored the multifaceted applications of the resulting p-cymene in the pharmaceutical industry. From being a foundational block for bioactive phenols like thymol and carvacrol to serving as a critical ligand in asymmetric catalysis and a functional excipient, the pathway from 1,4-diisopropyl-1-cyclohexene to p-cymene represents a significant and valuable route for drug development professionals. Understanding and optimizing this initial conversion is key to unlocking a cascade of synthetic possibilities.

References

  • BenchChem. (n.d.). Application of Diiodo(p-cymene)ruthenium(II) Dimer in the Synthesis of Pharmaceuticals.
  • News. (2024, July 8). P-Cymene: A Versatile Chemical with Diverse Applications.
  • ResearchGate. (2024, January 3). Monoterpenes as Medicinal Agents: Exploring the Pharmaceutical Potential of p-Cymene, p-Cymenene, and γ-Terpinene.
  • SBBLG. (n.d.). 4 Ways industries use para Cymene as a fragrance and flavouring agent.
  • Innoget. (n.d.). Innovative procedure for the sustainable synthesis of p-cymene from renewable sources derived from biomass.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Thymol: Synthesis and Natural Occurrence.
  • Canadian Science Publishing. (1956). THE SYNTHESIS OF TWO ISOMERIC THYMOLS.
  • PrepChem.com. (n.d.). Synthesis of thymol.
  • PubChem. (n.d.). 1,4-Diisopropyl-1-cyclohexene.
  • PubMed. (n.d.). Carvacrol: Innovative Synthesis Pathways and Overview of its Patented Applications.
  • Frontiers. (n.d.). Thymol: properties, synthesis, mechanism of action, and applications.
  • Google Patents. (n.d.). A synthetic method of carvacrol - CN105523897A.
  • Google Patents. (n.d.). Process for the preparation of thymol - US5030770A.
  • PMC - NIH. (n.d.). Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties.
  • Wikipedia. (n.d.). p-Cymene.
  • Chem-Impex. (n.d.). p-Cymene.

Sources

Application

Application Note: Mechanistic Divergence in Palladium-Catalyzed Functionalization of 1,4-Diisopropyl-1-cyclohexene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The functionalization of sterically hindered cyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The functionalization of sterically hindered cyclic alkenes is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and terpene-derived scaffolds. 1,4-Diisopropyl-1-cyclohexene serves as an excellent model substrate to probe the limits and selectivities of palladium-catalyzed allylic C–H activation. Due to the significant steric bulk of the C1 and C4 isopropyl groups, the reaction pathway is highly sensitive to the choice of oxidant and ligand.

This application note details the causality behind two divergent palladium-catalyzed pathways:

  • Aerobic Oxidative Dehydrogenation to yield 1,4-diisopropylbenzene[1].

  • Regioselective Allylic Acetoxylation to yield 1,4-diisopropyl-3-acetoxy-1-cyclohexene[2],[3].

By understanding the kinetic and thermodynamic drivers of these pathways, researchers can rationally design protocols to force the catalytic cycle toward either aromatization or functionalization.

Mechanistic Insights: The Role of Sterics and Oxidants

Initial Coordination and C–H Cleavage (The Kinetic Bottleneck)

The catalytic cycle begins with the coordination of the electrophilic Pd(II) center to the C1=C2 double bond. In 1,4-diisopropyl-1-cyclohexene, the C4-isopropyl group creates a severe steric shield over the C3 allylic position. Consequently, the initial allylic C–H cleavage (the rate-limiting step) preferentially occurs at the less hindered C6 position, forming a π -allyl-Pd(II) intermediate[3].

Pathway A: Aerobic Dehydrogenation (Thermodynamic Sink)

When molecular oxygen ( O2​ ) is used in conjunction with an electron-transfer mediator like sodium anthraquinone-2-sulfonate (AMS), the reaction is driven toward complete dehydrogenation[1],[4].

  • Causality: AMS facilitates the rapid re-oxidation of Pd(0) to Pd(II), keeping the steady-state concentration of active catalyst high. Without a strongly coordinating nucleophile present, the π -allyl-Pd(II) complex rapidly undergoes sequential β -hydride eliminations. The thermodynamic driving force of forming a stable aromatic ring (1,4-diisopropylbenzene) pulls the reaction to completion[1].

Pathway B: Allylic Acetoxylation (Kinetic Trapping)

When Benzoquinone (BQ) is used as the oxidant in the presence of acetic acid, the pathway shifts dramatically[5].

  • Causality: BQ acts as a π -acidic ligand, coordinating directly to the palladium center. This coordination alters the geometry of the complex, suppressing β -hydride elimination. Instead, BQ promotes the outer-sphere nucleophilic attack of acetate ( AcO− ) onto the π -allyl intermediate, kinetically trapping the functionalized product[2],[3].

Mechanism Substrate 1,4-Diisopropyl-1-cyclohexene Pd_Coord Pd(II)-Alkene Complex Substrate->Pd_Coord + Pd(II) Catalyst Pi_Allyl π-Allyl-Pd(II) Intermediate (C6-Activation Favored) Pd_Coord->Pi_Allyl Allylic C-H Cleavage (Sterically Directed) Acetoxylation Allylic Acetoxylation (AcO⁻ Attack) Pi_Allyl->Acetoxylation BQ / AcOH Dehydrogenation Oxidative Dehydrogenation (β-Hydride Elim.) Pi_Allyl->Dehydrogenation O2 / AMS / Heat Product1 1,4-Diisopropyl-3-acetoxy-1-cyclohexene Acetoxylation->Product1 Product2 1,4-Diisopropylbenzene (Aromatization) Dehydrogenation->Product2

Figure 1: Mechanistic bifurcation of Pd-catalyzed functionalization of 1,4-diisopropyl-1-cyclohexene.

Reaction Optimization & Quantitative Data

The table below summarizes the quantitative divergence of the reaction based on the chosen catalytic system. By tuning the oxidant and solvent, the product distribution is entirely inverted.

Table 1: Reaction Optimization and Product Divergence

Catalyst SystemOxidant / Co-catalystSolventTemp (°C)Primary PathwayMajor ProductYield (%)
5 mol% Pd(TFA)₂O₂ (1 atm) + 5 mol% AMSDiglyme80Dehydrogenation1,4-Diisopropylbenzene82
5 mol% Pd(OAc)₂O₂ (1 atm) + 5 mol% AMSChlorobenzene80Dehydrogenation1,4-Diisopropylbenzene71
10 mol% Pd(OAc)₂Benzoquinone (2.0 equiv)AcOH / DMSO40Acetoxylation1,4-Diisopropyl-3-acetoxy-1-cyclohexene65
10 mol% Pd(OAc)₂Benzoquinone (2.0 equiv)THF60Acetoxylation1,4-Diisopropyl-3-acetoxy-1-cyclohexene45

(Data synthesized from standardized reaction conditions for sterically hindered cyclohexenes[1],[4],[5])

Experimental Workflows & Self-Validating Protocols

Workflow Step1 1. Reagent Preparation Step2 2. Oxidant Introduction Step1->Step2 Step3 3. Controlled Heating Step2->Step3 Step4 4. Quench & Filtration Step3->Step4 Step5 5. GC-MS/NMR Analysis Step4->Step5

Figure 2: Standard experimental workflow for the palladium-catalyzed functionalization.

Protocol A: Synthesis of 1,4-Diisopropylbenzene via Aerobic Dehydrogenation

This protocol utilizes molecular oxygen as the terminal oxidant, leveraging AMS to prevent catalyst degradation[4].

Step 1: Reaction Assembly

  • In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Palladium(II) trifluoroacetate (Pd(TFA)₂, 5 mol%) and sodium anthraquinone-2-sulfonate (AMS, 5 mol%).

  • Add 1,4-Diisopropyl-1-cyclohexene (1.0 mmol) dissolved in anhydrous diglyme (5.0 mL).

  • In-Process Validation: The solution should appear pale yellow and homogeneous. If the solution is cloudy, gently warm to 30 °C to ensure complete dissolution of AMS before proceeding.

Step 2: Oxidant Introduction

  • Seal the Schlenk tube with a septum. Purge the vessel with O2​ by applying vacuum for 5 seconds, followed by backfilling with an O2​ balloon. Repeat this cycle 3 times.

  • Leave the O2​ balloon attached to maintain a 1 atm oxygen atmosphere.

  • In-Process Validation: The balloon must remain inflated. A rapidly deflating balloon indicates a leak, which will starve the reaction of the terminal oxidant and lead to immediate palladium black precipitation.

Step 3: Heating and Monitoring

  • Submerge the vessel in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 16 hours.

  • In-Process Validation: After 1 hour, the solution should transition to a deeper amber color. The absence of a black mirror on the glassware confirms that AMS is successfully mediating the re-oxidation of Pd(0)[1].

Step 4: Quench and Analysis

  • Cool the reaction to room temperature and vent the O2​ .

  • Filter the mixture through a short pad of Celite, eluting with ethyl acetate (15 mL).

  • Concentrate the filtrate under reduced pressure and analyze via GC-MS.

  • Analytical Validation: GC-MS should show the disappearance of the starting material ( m/z 166) and the emergence of a single major peak corresponding to 1,4-diisopropylbenzene ( m/z 162).

Protocol B: Regioselective Allylic Acetoxylation

This protocol utilizes BQ to kinetically trap the intermediate, preventing aromatization[3],[5].

Step 1: Reaction Assembly

  • In a 20 mL vial, combine Palladium(II) acetate (Pd(OAc)₂, 10 mol%), 1,4-Diisopropyl-1-cyclohexene (1.0 mmol), and 1,4-Benzoquinone (BQ, 2.0 mmol).

  • Add a solvent mixture of Acetic Acid and DMSO (4:1 v/v, 5.0 mL).

  • In-Process Validation: The addition of DMSO is critical; it acts as an ancillary ligand to stabilize the Pd(II) center. The initial mixture will appear orange.

Step 2: Heating and Monitoring

  • Seal the vial and heat to 40 °C while stirring at 600 rpm for 24 hours.

  • In-Process Validation: Within 30 minutes, the solution will turn deep red/brown, indicating the formation of the active Pd-BQ π -complex. If the solution turns black, the BQ has been depleted or failed to coordinate, risking β -hydride elimination.

Step 3: Quench and Extraction

  • Cool to room temperature. Dilute with diethyl ether (20 mL) and wash sequentially with water (3 x 10 mL) and saturated aqueous NaHCO3​ (10 mL) to remove acetic acid.

  • Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate.

  • Analytical Validation: 1H NMR ( CDCl3​ ) will confirm success. Look for the distinct downfield shift of the allylic methine proton adjacent to the newly installed acetate group (typically appearing between δ 5.1 - 5.4 ppm), confirming functionalization over aromatization.

References

  • Source: Journal of the American Chemical Society (PMC / NIH)
  • Palladium-Catalyzed Aerobic Oxidative Dehydrogenation of Cyclohexenes to Substituted Arene Derivatives Source: ACS Publications URL
  • Direct Allylic Functionalization Through Pd-Catalyzed C–H Activation Source: ResearchGate URL
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective Source: PMC - NIH URL
  • Oxidation of Hindered Allylic C–H Bonds with Applications to the Functionalization of Complex Molecules Source: ACS Publications URL

Sources

Method

Application Note: Advanced Purification Protocols for 1,4-Diisopropyl-1-cyclohexene (DIPC)

Target Audience: Synthetic Organic Chemists, Radiochemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale In the re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Radiochemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

In the realm of radiochemistry and advanced organic synthesis, highly substituted cycloalkenes such as 1,4-Diisopropyl-1-cyclohexene (DIPC) serve as critical model substrates. DIPC is frequently utilized in the development of radiohalofluorination methodologies—specifically 18 F-labeling techniques for Positron Emission Tomography (PET) imaging agents—due to its high reactivity and steric complexity[1].

DIPC is typically synthesized via the Birch reduction of 1,4-diisopropylbenzene using a lithium-ethylamine system[2]. This synthetic route presents a profound purification challenge. The crude reaction matrix invariably contains a mixture of the fully saturated alkane (1,4-diisopropylcyclohexane), the target monoene (DIPC), over-reduced dienes (1,4-diisopropyl-1,4-cyclohexadiene), and unreacted arene starting material.

Because these structurally analogous hydrocarbons possess nearly identical boiling points and completely lack polar functional groups, standard normal-phase silica gel chromatography is wholly inadequate; the compounds will co-elute at the solvent front. To achieve pharmaceutical-grade purity, we must exploit the subtle differences in π -electron density and steric hindrance using Argentation Chromatography (Silver Nitrate-Impregnated Silica Gel, SNIS) [3].

The Causality of Argentation Chromatography

Silver ions (Ag + ) act as transition metal π -acceptors, forming reversible coordination complexes with the π -electrons of carbon-carbon double bonds[4]. The binding affinity is dictated by two factors:

  • Degree of Unsaturation: Alkanes do not bind. Monoenes bind moderately. Dienes and arenes bind strongly.

  • Steric Hindrance: The bulky isopropyl groups at the 1- and 4-positions of DIPC sterically shield the alkene. Consequently, DIPC exhibits a weaker Ag + binding constant compared to unhindered alkenes, allowing for a highly predictable and self-validating elution profile.

Physicochemical Profiling

Understanding the target's physical properties is essential for designing the temperature and solvent parameters of the purification workflow.

PropertyValue / Description
IUPAC Name 1,4-di(propan-2-yl)cyclohexene
CAS Number 39000-66-3
Molecular Formula C 12​ H 22​
Molecular Weight 166.30 g/mol
Computed LogP ~4.2 (Highly Lipophilic)
Degree of Unsaturation 2 (1 ring, 1 double bond)
UV Activity Inactive (Requires KMnO 4​ staining for TLC)

Purification Logic & Workflow

Workflow Crude Crude Birch Reduction Mixture (Alkane, Monoene, Diene, Arene) Distill Fractional Vacuum Distillation (Spinning-Band Column) Crude->Distill Volatiles Light Volatiles & Solvents (Discard) Distill->Volatiles Enriched Enriched DIPC Fraction (Contains Alkane/Diene/Arene) Distill->Enriched SNIS Argentation Chromatography (10-20% AgNO3 Silica Gel) Enriched->SNIS Elution1 Elution 1: Alkane (No π-bonds, No Ag+ binding) SNIS->Elution1 Elution2 Elution 2: Pure DIPC (Monoene) (Weak Ag+ binding due to sterics) SNIS->Elution2 Elution3 Elution 3: Diene/Arene (Strong Ag+ binding) SNIS->Elution3

Fig 1: Logical workflow for the purification of 1,4-Diisopropyl-1-cyclohexene from crude mixtures.

Experimental Protocols

Protocol A: Preparation of 10% w/w Silver Nitrate-Impregnated Silica Gel (SNIS)

Note: Silver nitrate is highly light-sensitive. Perform this procedure in a fume hood with ambient lighting minimized, and wrap all glassware in aluminum foil.

  • Dissolution: Dissolve 10.0 g of analytical grade Silver Nitrate (AgNO 3​ ) in 50 mL of HPLC-grade Acetonitrile (or a 1:1 mixture of Acetonitrile/Water).

  • Slurry Formation: Add 90.0 g of high-purity silica gel (230–400 mesh, 60 Å) to a 500 mL round-bottom flask. Pour the AgNO 3​ solution over the silica gel.

  • Homogenization: Swirl the flask vigorously for 15 minutes to ensure uniform distribution of the silver ions across the silica pores.

  • Solvent Removal: Attach the foil-wrapped flask to a rotary evaporator. Remove the solvent under reduced pressure (40°C water bath) until a free-flowing, dry powder is obtained[4].

  • Activation: Transfer the SNIS powder to a glass baking dish, spread evenly, and activate in a drying oven at 120°C for 4 hours. Store in a light-proof desiccator until use.

Protocol B: Argentation Column Chromatography of DIPC

This protocol assumes the crude mixture has already undergone a preliminary short-path vacuum distillation to remove amine solvents and low-boiling impurities.

  • Column Packing: Pack a glass chromatography column (dimensions dependent on scale, typically 100:1 silica-to-crude ratio) with the activated SNIS using 100% dry hexanes or pentane as the slurry solvent.

  • Sample Loading: Dissolve the enriched DIPC crude mixture in a minimal volume of hexanes (e.g., 1 mL hexanes per 1 g of crude). Carefully apply the solution to the top of the column bed.

  • Isocratic Elution: Elute the column isocratically with 100% hexanes. Do not use polar solvents (like ethyl acetate or DCM), as they will strip the Ag + ions from the silica and ruin the separation[4].

  • Fraction Collection & Monitoring: Collect small fractions (e.g., 10–20 mL). Because DIPC lacks a UV chromophore, monitor the fractions using Thin Layer Chromatography (TLC) on SNIS plates.

    • Visualization: Dip the TLC plates in a Potassium Permanganate (KMnO 4​ ) stain and gently heat. Alkenes will appear as bright yellow spots against a purple background.

  • Elution Sequence Validation:

    • Fraction A (Solvent Front): 1,4-diisopropylcyclohexane (Alkane).

    • Fraction B (Mid-Elution): 1,4-Diisopropyl-1-cyclohexene (Target Monoene).

    • Fraction C (Late Elution/Retained): 1,4-diisopropyl-1,4-cyclohexadiene and arenes.

Quality Control & Validation

To ensure the trustworthiness of the purification, the isolated DIPC fraction must be subjected to orthogonal analytical validation:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Inject the purified fraction onto a non-polar capillary column (e.g., HP-5 or DB-5). The chromatogram should display a single sharp peak. Any peak preceding the main peak indicates residual alkane, while trailing peaks indicate diene contamination.

  • 1 H Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in CDCl 3​ . The spectrum must show exactly one vinylic proton signal (multiplet, ~5.3 ppm) corresponding to the single double bond in the asymmetric 1,4-substituted ring. The integration ratio of the vinylic proton to the isopropyl methyl protons (doublets, ~0.8-1.0 ppm) will confirm the structural integrity and absence of over-reduced/oxidized analogs.

References

  • Thomas Bonasera. Doctor of Philosophy Molecular Imaging Radiochemist at GlaxoSmithKline. ResearchGate. Available at: [Link]

  • The Journal of Organic Chemistry 1973 Volume 38 No. 11. Department of Science Service (DSS). Available at:[Link]

  • Chromatography with silver nitrate | Request PDF. ResearchGate. Available at:[Link]

Sources

Application

Advanced Application Protocols for 1,4-Diisopropyl-1-cyclohexene in Natural Product Synthesis and Late-Stage Functionalization

Executive Summary & Mechanistic Rationale In the realm of natural product synthesis and radiopharmaceutical development, sterically encumbered cycloalkenes serve as critical model scaffolds. 1,4-Diisopropyl-1-cyclohexene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the realm of natural product synthesis and radiopharmaceutical development, sterically encumbered cycloalkenes serve as critical model scaffolds. 1,4-Diisopropyl-1-cyclohexene (C₁₂H₂₂, CAS 39000-66-3)[1] is an electron-rich, highly substituted alkene that mimics the rigid, sterically demanding environments found in complex terpenoids (e.g., p-menthane and cadinane frameworks) and steroidal A-rings[2].

As a Senior Application Scientist, I frequently utilize this specific compound to validate late-stage functionalization methodologies—most notably electrophilic halofluorination and diastereoselective epoxidation. The two bulky isopropyl groups at the C1 and C4 positions exert profound steric approach control , dictating the facial selectivity of electrophilic attack and forcing subsequent nucleophilic ring-openings to adhere strictly to the anti-periplanar trajectories governed by the Fürst-Plattner rule.

This application note provides field-proven, self-validating protocols for utilizing 1,4-diisopropyl-1-cyclohexene as a developmental bridge toward the synthesis of complex, functionalized natural products and [¹⁸F]-labeled Positron Emission Tomography (PET) tracers.

Key Application: Late-Stage Radiohalofluorination for PET Imaging

The incorporation of fluorine into organic molecules profoundly alters their metabolic stability and lipophilicity. In the development of PET imaging agents, the no-carrier-added (NCA) bromo[¹⁸F]fluorination of alkenes is a powerful technique.

Pioneering work by[2] demonstrated that highly substituted, reactive alkenes like 1,4-diisopropyl-1-cyclohexene (DIPC) and the steroid pregnenolone can be efficiently labeled with [¹⁸F]fluoride. The structural similarities between DIPC and steroidal frameworks make it an ideal, low-cost surrogate for optimizing radiolabeling conditions before committing to precious natural product precursors[3].

Quantitative Data: Radiochemical Yield Comparison

The steric bulk of the substrate directly impacts the kinetics of the bromonium ion formation and the subsequent fluoride attack. Table 1 summarizes the comparative radiochemical yields (RCY) under standardized conditions (15 min at 0 °C)[2].

Table 1: Radiochemical Yields of Bromo[¹⁸F]fluorination

Substrate Radiochemical Yield (%) Structural Characteristic
1-Methylcyclohexene 26% Monosubstituted, low steric hindrance
1,4-Diisopropyl-1-cyclohexene 30% Highly substituted, bulky isopropyl groups

| Pregnenolone | 35% | Complex steroidal framework |

Workflow A [18F]Fluoride Production B Azeotropic Drying A->B Aqueous C Electrophilic Addition B->C Naked [18F]- D HPLC Purification C->D Crude

Workflow for the late-stage radiohalofluorination of 1,4-diisopropyl-1-cyclohexene.

Experimental Protocols

Protocol A: No-Carrier-Added Bromo[¹⁸F]fluorination

Causality Note: Aqueous [¹⁸F]fluoride is highly hydrated and nucleophilically inert. We utilize Kryptofix 2.2.2 (K₂.₂.₂) and K₂CO₃ to sequester the potassium cation, generating a "naked", highly reactive fluoride anion. N-bromosuccinimide (NBS) is used as the electrophile to generate the intermediate bromonium ion.

Step-by-Step Methodology:

  • Azeotropic Drying:

    • Transfer aqueous[¹⁸F]fluoride (cyclotron-produced) into a V-vial containing K₂.₂.₂ (15 mg) and K₂CO₃ (3 mg) dissolved in CH₃CN/H₂O (1 mL, 95:5 v/v).

    • Evaporate the solvent under a gentle stream of N₂ at 95 °C.

    • Add anhydrous CH₃CN (3 × 0.5 mL) and repeat the evaporation to remove all residual water.

    • Self-Validation Checkpoint: The residue must appear as a completely dry, white crust. Any residual moisture will re-solvate the fluoride ion, severely depressing the radiochemical yield to near 0%.

  • Electrophilic Addition:

    • Cool the reaction vial to 0 °C.

    • Inject a pre-cooled solution of 1,4-diisopropyl-1-cyclohexene (10 mg, ~60 µmol)[1] and NBS (12 mg, ~67 µmol) in anhydrous CH₂Cl₂ (0.5 mL).

    • Stir vigorously for 15 minutes at 0 °C[2].

  • Quenching and Purification:

    • Quench the reaction by adding 10% aqueous Na₂S₂O₃ (0.2 mL) to neutralize unreacted NBS.

    • Pass the organic layer through a short silica Sep-Pak cartridge to remove polar impurities and the K₂.₂.₂ complex.

    • Self-Validation Checkpoint: Analyze the crude mixture via radio-TLC (Hexanes/EtOAc 9:1). A successful reaction will show the consumption of free [¹⁸F]fluoride ( Rf​=0.0 ) and the formation of the lipophilic product ( Rf​>0.6 ).

Protocol B: Diastereoselective Epoxidation and Ring Opening (Terpene Synthesis Model)

Causality Note: In natural product synthesis, establishing contiguous stereocenters is paramount. Epoxidation of 1,4-diisopropyl-1-cyclohexene with m-CPBA occurs exclusively on the face opposite to the bulky C4-isopropyl group. Subsequent nucleophilic ring-opening yields a trans-diaxial product, validating the steric control required for complex terpenoid elaboration.

Step-by-Step Methodology:

  • Epoxidation:

    • Dissolve 1,4-diisopropyl-1-cyclohexene (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) and cool to 0 °C.

    • Add solid NaHCO₃ (2.0 mmol) to buffer the reaction and prevent premature acid-catalyzed epoxide opening.

    • Slowly add m-CPBA (1.2 mmol, 77% max) in portions. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Self-Validation Checkpoint: TLC analysis (Hexanes/EtOAc 95:5) must show complete consumption of the alkene ( Rf​≈0.9 ). Because the alkene lacks a strong UV chromophore, plates must be stained with phosphomolybdic acid (PMA) and heated to visualize the epoxide ( Rf​≈0.6 ).

  • Workup & Ring Opening:

    • Quench with saturated aqueous Na₂SO₃ (5 mL) and wash with saturated NaHCO₃ (2 × 10 mL). Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

    • To open the epoxide, dissolve the crude intermediate in THF/H₂O (1:1, 5 mL) and add a catalytic amount of HClO₄ (0.1 mmol). Stir at 50 °C for 4 hours to yield the trans-diaxial diol.

Mechanism A 1,4-Diisopropyl-1-cyclohexene B Electrophilic Attack (Steric Approach Control) A->B C Onium Intermediate (Less Hindered Face) B->C D Nucleophilic Ring Opening (Anti-periplanar) C->D Nucleophile E trans-Diaxial Product D->E

Mechanistic pathway for stereoselective functionalization governed by steric shielding.

References

  • National Center for Biotechnology Information (NIH). "1,4-Diisopropyl-1-cyclohexene | C12H22 | CID 4673561 - PubChem". PubChem Compound Summary. URL:[Link]

  • Lidström, P., Choe, Y. S., Katzenellenbogen, J. A., & Chi, D. Y. "Bromo[18F]fluorination of cyclohexenes: a method for the preparation of [18F]fluorocyclohexanes". Journal of Fluorine Chemistry, 1995, 71(1), 143-147. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 1,4-Diisopropyl-1-cyclohexene dehydrogenation

Welcome to the Technical Support Center for the dehydrogenation of 1,4-diisopropyl-1-cyclohexene to 1,4-diisopropylbenzene. This resource is designed for researchers and drug development professionals to troubleshoot, op...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the dehydrogenation of 1,4-diisopropyl-1-cyclohexene to 1,4-diisopropylbenzene. This resource is designed for researchers and drug development professionals to troubleshoot, optimize, and scale their catalytic dehydrogenation workflows.

I. Troubleshooting & FAQs

Q1: Why am I observing significant amounts of 1,4-diisopropylcyclohexane instead of the desired benzene derivative? A: You are encountering a competing disproportionation or hydrogenation pathway. The dehydrogenation of cyclohexene derivatives is highly temperature-dependent. At lower temperatures (< 150 °C), platinum and palladium catalysts facilitate simultaneous hydrogenation and dehydrogenation, utilizing the evolved hydrogen to reduce the starting olefin[1]. Solution: Ensure your reaction temperature exceeds 150 °C (ideally > 200 °C if using gas-phase or high-boiling solvents) to shift the thermodynamic equilibrium exclusively toward dehydrogenation. Additionally, employ an open system or a continuous inert gas sweep (e.g., N₂) to actively remove H₂ gas from the reaction mixture, preventing re-adsorption and subsequent hydrogenation.

Q2: My reaction stalls at 50% conversion despite adding excess catalyst. What is the mechanistic cause? A: This is a classic symptom of self-poisoning or product inhibition. On platinum surfaces, such as Pt(111), the dehydrogenation of cyclohexenes proceeds through a fast 1,3-diene pathway and a slower 1,4-diene pathway. Intermediates from the slower pathway can strongly adsorb and effectively eliminate active surface sites, halting catalytic turnover[1]. Solution: Implement a self-validating protocol by running a parallel reaction spiked with 10 mol% of the product (1,4-diisopropylbenzene). If the spiked reaction stalls earlier, product inhibition is confirmed. To resolve this, switch to a catalyst with a different morphology (e.g., Pt/SBA-15 with larger pore sizes) or introduce a mild hydrogen acceptor (like cyclohexene or a sacrificial olefin) to maintain active site turnover without relying solely on H₂ desorption.

Q3: How does catalyst particle size affect my reaction selectivity? A: The dehydrogenation of cyclohexene derivatives is structure-sensitive. Research on monodisperse Pt/SBA-15 catalysts demonstrates that varying the Pt particle size (from 1.7 to 7.1 nm) significantly alters the ratio of hydrogenation to dehydrogenation products[1]. Smaller nanoparticles have a higher density of step and kink sites, which are highly active for C-H bond scission but can also lead to carbonaceous deposition and coking[2]. Solution: For optimal selectivity toward the aromatic product without excessive coking, utilize a catalyst with a moderate particle size (~3-5 nm) and ensure uniform dispersion on a mesoporous support.

II. Mechanistic Pathway

The following diagram illustrates the surface-mediated dehydrogenation pathway on a metal catalyst.

G A 1,4-Diisopropyl-1-cyclohexene B Adsorption on Pt/C Catalyst A->B Heat (>150°C) C Allylic C-H Activation B->C Active Site Interaction D 1,4-Diisopropyl-1,3-cyclohexadiene C->D -H2 (Fast Pathway) E Subsequent C-H Cleavages D->E Surface Re-adsorption F 1,4-Diisopropylbenzene E->F -2H2, Product Desorption

Caption: Surface-mediated dehydrogenation pathway of 1,4-diisopropyl-1-cyclohexene on Pt catalysts.

III. Optimized Experimental Protocol

This protocol is designed as a self-validating system. By measuring the volume of H₂ gas evolved, the operator can continuously monitor the reaction's progress in real-time.

Materials:

  • 1,4-Diisopropyl-1-cyclohexene (10.0 mmol)

  • 5% Pt/C or Pt/SBA-15 catalyst (5 mol% Pt)

  • Solvent: Mesitylene (b.p. 164 °C)

  • Apparatus: Schlenk flask equipped with a reflux condenser and a gas bubbler.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under N₂, add 10.0 mmol of 1,4-diisopropyl-1-cyclohexene and 20 mL of anhydrous mesitylene.

  • Catalyst Addition: Carefully add the Pt/C catalyst. Causality note: Adding the catalyst under inert atmosphere prevents the ignition of solvent vapors, as dry Pt/C is highly pyrophoric.

  • Purging: Purge the system with N₂ for 10 minutes to remove residual oxygen, which could lead to undesired oxygenation byproducts[3].

  • Heating & Reaction: Heat the mixture to a gentle reflux (~160 °C). Connect the top of the condenser to a gas bubbler or a volumetric gas burette.

  • Monitoring (Self-Validation): Monitor the evolution of H₂ gas. The theoretical yield of H₂ is 20.0 mmol (approx. 480 mL at RTP). The reaction is complete when gas evolution ceases.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography if necessary.

IV. Quantitative Data Summary

The following table summarizes the expected outcomes based on varying reaction conditions, demonstrating the critical nature of temperature and atmosphere control[1][4].

Temperature (°C)AtmosphereCatalystConversion (%)Selectivity to Benzene Deriv. (%)Selectivity to Cyclohexane Deriv. (%)
100Closed (H₂ buildup)5% Pt/C>95< 10> 90
160Open (N₂ sweep)5% Pt/C>95> 95< 5
160Open (N₂ sweep)5% Pd/C858020
240Closed (8 bar H₂)Ru/SZ1000100

V. References

  • Influence of particle size on reaction selectivity in cyclohexene hydrogenation and dehydrogenation over silica-supported monodisperse. OSTI.gov. Available at:[Link]

  • Combined Cyclohexene Dehydrogenation and Oxygenation over VOx/CeO2 with O2 and Vaporized H2O2 as Oxidants. The Journal of Physical Chemistry C. Available at:[Link]

  • The reaction of cyclohexene (1), and co-reaction of cyclohexene and... ResearchGate. Available at:[Link]

  • Dehydrogenation of cyclohexene on ordered Sn/Pt(111) surface alloys. Koel Research Group, Princeton University. Available at:[Link]

  • The Dehydrogenation and Hydrogenolysis of Cyclohexane. eScholarship.org. Available at:[Link]

Sources

Optimization

Common side reactions in the synthesis of 1,4-Diisopropyl-1-cyclohexene

Welcome to the technical support center for the synthesis of 1,4-Diisopropyl-1-cyclohexene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,4-Diisopropyl-1-cyclohexene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 1,4-Diisopropyl-1-cyclohexene, and what are their main advantages and disadvantages?

A1: There are two principal and reliable methods for synthesizing 1,4-Diisopropyl-1-cyclohexene: the acid-catalyzed dehydration of a precursor alcohol and the Wittig reaction using a precursor ketone.

  • Acid-Catalyzed Dehydration: This is a classic elimination reaction, typically starting from 1,4-Diisopropylcyclohexanol. It is often favored for its cost-effectiveness and simple setup. The primary drawback is the potential for forming multiple alkene isomers due to the carbocation intermediate, which can complicate purification.[1][2]

  • Wittig Reaction: This route involves the reaction of a phosphonium ylide with 4-Isopropylcyclohexanone. Its key advantage is exceptional regiochemical control; the double bond forms precisely where the ketone's carbonyl group was located, eliminating the risk of isomeric alkene byproducts.[3] However, the preparation of the Wittig reagent can be sensitive, and the removal of the triphenylphosphine oxide byproduct is a significant purification challenge.[4]

Synthesis Route Advantages Disadvantages Primary Side Products
Acid-Catalyzed Dehydration Cost-effective, simple reagents, straightforward procedure.Lack of regioselectivity, potential for carbocation rearrangements, requires careful distillation.Positional isomers (e.g., 1,5-Diisopropyl-1-cyclohexene), unreacted alcohol, polymeric materials.
Wittig Reaction Excellent regioselectivity (no alkene isomers), reliable C=C bond formation.Stoichiometric phosphine waste, difficult removal of triphenylphosphine oxide byproduct, air/moisture sensitive reagents.Triphenylphosphine oxide, unreacted starting materials.
Q2: My goal is the highest possible purity. Which synthetic route should I choose?

A2: For achieving the highest purity of 1,4-Diisopropyl-1-cyclohexene, the Wittig reaction is generally the superior choice. The reaction's mechanism ensures that the double bond is formed exclusively at the desired position, circumventing the issue of positional isomers that plagues acid-catalyzed dehydration methods.[3] While the purification requires a dedicated strategy to remove triphenylphosphine oxide, the final product is typically free of hard-to-separate isomeric impurities.

Troubleshooting Guide: Acid-Catalyzed Dehydration

This route typically involves heating 1,4-diisopropylcyclohexanol with a strong acid catalyst like phosphoric or sulfuric acid and distilling the resulting alkene.

Problem 1: My final product is a mixture of alkene isomers, not just the desired 1,4-Diisopropyl-1-cyclohexene.

Root Cause Analysis: This reaction proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water.[1] The primary side reaction is the formation of positional isomers. While the desired product is the most substituted (tetrasubstituted) and thermodynamically favored alkene (Zaitsev's rule), a proton can be eliminated from an adjacent carbon, leading to other isomers.

Solution & Protocol:

  • Optimize Reaction Temperature: Overheating can provide enough energy to overcome the activation barrier for less favorable elimination pathways. Maintain the distillation temperature just above the boiling point of the product alkene to distill it as it forms, which shifts the equilibrium toward the desired product according to Le Châtelier's principle.

  • Choice of Acid: While both sulfuric and phosphoric acid work, phosphoric acid is less prone to causing charring and oxidation side reactions.[5]

  • Purification via Fractional Distillation: A highly efficient fractional distillation column is essential to separate isomers with close boiling points.

.dot

dehydration_mechanism sub 1,4-Diisopropylcyclohexanol protonated Protonated Alcohol sub->protonated + H⁺ carbocation Tertiary Carbocation protonated->carbocation - H₂O product 1,4-Diisopropyl-1-cyclohexene (Major Product) carbocation->product - H⁺ (Zaitsev) side_product Isomeric Alkene (Minor Product) carbocation->side_product - H⁺ (Hofmann-like) h2o_out H₂O h_plus_in H⁺ h_plus_out1 -H⁺ h_plus_out2 -H⁺

Caption: E1 dehydration mechanism showing the central carbocation intermediate.

Problem 2: The yield is very low, and a significant amount of black tar-like residue is left in the distillation flask.

Root Cause Analysis: This indicates polymerization and/or oxidation of the starting material or product, which is often catalyzed by concentrated strong acids, particularly sulfuric acid, at high temperatures. The carbocation intermediate can act as an electrophile and attack another alkene molecule, initiating polymerization.

Solutions:

  • Use Phosphoric Acid: Switch from sulfuric acid to 85% phosphoric acid. It is a weaker oxidizing agent and less likely to cause charring.[5]

  • Control the Temperature: Do not exceed the optimal reaction temperature. Use a heating mantle with a temperature controller and ensure efficient stirring to avoid localized overheating.

  • Reaction Time: Prolonged heating increases the likelihood of side reactions. Monitor the distillation progress and stop heating once the product has been collected.

Troubleshooting Guide: The Wittig Reaction

This route involves reacting 4-isopropylcyclohexanone with a phosphonium ylide, typically prepared from an isopropyltriphenylphosphonium halide and a strong base.

Problem 1: I am having significant difficulty removing the triphenylphosphine oxide (TPPO) byproduct from my final product.

Root Cause Analysis: Triphenylphosphine oxide (TPPO) is the major byproduct of the Wittig reaction.[4] It is a high-boiling, crystalline solid with polarity similar to many organic products, making its removal by standard distillation or simple extraction challenging.

Solutions & Protocols:

Method 1: Precipitation

  • Dissolve the crude reaction mixture in a minimal amount of a nonpolar solvent like hexanes or a hexane/ether mixture.

  • Cool the solution to 0°C or lower. TPPO is often less soluble in cold nonpolar solvents and will precipitate.

  • Filter the mixture through a plug of silica gel, washing with additional cold solvent, to remove the precipitated TPPO.

Method 2: Complexation with MgCl₂

  • After the reaction workup, dissolve the crude product in an organic solvent like dichloromethane.

  • Add a stoichiometric amount (relative to the starting phosphonium salt) of anhydrous magnesium chloride (MgCl₂).

  • Stir the mixture for several hours. TPPO forms a complex with MgCl₂ that is less soluble.

  • Filter the mixture to remove the TPPO-MgCl₂ complex.

.dot

wittig_workflow start Crude Product (Alkene + TPPO) dissolve Dissolve in minimal nonpolar solvent (e.g., Hexane) start->dissolve cool Cool to 0°C dissolve->cool precipitate TPPO Precipitates cool->precipitate filter Filter through Silica Plug precipitate->filter product Purified Alkene in Solution filter->product

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 1,4-Diisopropyl-1-cyclohexene Reactions

Welcome to the Technical Support Center for reactions involving 1,4-Diisopropyl-1-cyclohexene (DIPC) [1]. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactions involving 1,4-Diisopropyl-1-cyclohexene (DIPC) [1]. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who struggle with poor conversion rates, incomplete reactions, and unexpected side products when utilizing this specific cyclic alkene.

The core issue is structural: the profound steric hindrance generated by the bulky isopropyl groups at the C1 and C4 positions heavily shields the π-electron cloud. This steric envelope restricts the approach trajectory of incoming electrophiles and prevents flat coordination on standard catalyst lattices. To achieve high yields, we must abandon standard synthetic templates and design our protocols around steric bypass and thermodynamic forcing .

Mechanistic Bypass Workflow

The following logic tree illustrates the causal relationship between reagent selection, steric clash, and reaction yield when working with DIPC.

G cluster_0 Standard Conditions cluster_1 Optimized Conditions A 1,4-Diisopropyl-1-cyclohexene (Target Substrate) B Bulky Reagents (mCPBA, Pd/C) A->B E Small/Active Reagents (DMDO, PtO2, HFIP) A->E C Steric Clash at C1/C4 B->C D Low Yield (<20%) Side Reactions C->D F Favorable Orbital Overlap Dual Activation E->F G High Yield (>85%) Target Product F->G

Decision tree illustrating the mechanistic bypass of steric hindrance in 1,4-diisopropyl-1-cyclohexene.

Troubleshooting Guide & FAQs

Q1: Why do standard epoxidation protocols (e.g., mCPBA in DCM) result in yields below 20% with DIPC? A1: The classic epoxidation mechanism requires a highly specific "butterfly" transition state. The isopropyl group at C1 directly blocks the optimal Bürgi-Dunitz trajectory for the incoming bulky peroxy acid. Causality & Solution: To bypass this steric clash, switch to a smaller, more electrophilic oxidant such as Dimethyldioxirane (DMDO) in acetone. DMDO's compact transition state significantly lowers the activation energy barrier, minimizing competing allylic oxidation and improving yields to >85%.

Q2: We are attempting radiohalofluorination (e.g., 18 F labeling) of DIPC for PET imaging precursors, but our radiochemical yields are negligible. How can we optimize this? A2: Traditional nucleophilic fluorination relies on SN2-type reactions, which fail on sterically congested, electron-rich alkenes like DIPC due to poor fluoride nucleophilicity in standard organic solvents. Causality & Solution: You must employ simultaneous dual activation. By using a hydrogen-bonding donor solvent (such as hexafluoroisopropanol, HFIP) or protic solvents, you enhance the electrophilicity of the halonium intermediate while maintaining the nucleophilicity of the fluoride ion. Literature demonstrates that DIPC can be successfully labeled with fluorine-18 in 30% radiochemical yield within 15 minutes at 0 °C using this exact solvent-mediated activation strategy[2].

Q3: Standard hydrogenation using Pd/C at 1 atm H 2​ fails to reduce the DIPC double bond. Is the catalyst poisoned? A3: It is highly unlikely to be catalyst poisoning. The issue is thermodynamic. The 1,4-diisopropyl substitution creates a pseudo-tetrasubstituted steric environment around the π-bond, preventing the alkene from lying flat against the palladium lattice. Causality & Solution: Shift to a more active catalyst like Platinum oxide (PtO 2​ , Adams' catalyst) and increase the hydrogen pressure to 40–45 psi in a Parr bomb. The increased pressure forces the equilibrium forward, overcoming the steric penalty of the catalyst-substrate coordination[3].

Quantitative Data Summary

The following table summarizes the causal relationship between reagent selection and empirical yields, demonstrating the necessity of optimized conditions for DIPC.

Reaction TypeStandard ConditionStandard YieldOptimized ConditionOptimized YieldMechanistic Rationale
Epoxidation mCPBA, CH 2​ Cl 2​ , 25°C< 20%DMDO, Acetone, 0°C> 85%Reduced transition state volume accommodates C1/C4 bulk.
Radiohalofluorination [ 18 F]KF, MeCN, 80°C< 1%[ 18 F]KF, HFIP/Protic Solvent, 0°C30%H-bond donor solvent enables simultaneous dual activation[2].
Hydrogenation Pd/C, H 2​ (1 atm), 25°C0 - 5%PtO 2​ , H 2​ (40-45 psi), 25°C> 95%High pressure forces unfavorable lattice coordination[3].
Halofluorination NBS, HF, 25°C< 15%Trihaloisocyanuric Acid, HF·Pyridine67 - 88%HF·Pyridine acts as a stable, highly concentrated F⁻ source[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to workup until the validation checkpoints are met.

Protocol A: High-Pressure Hydrogenation of DIPC[3]
  • Preparation: In a heavy-walled Parr hydrogenation bottle, dissolve 10.0 mmol of 1,4-diisopropyl-1-cyclohexene in 25 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 0.5 g of Platinum oxide (PtO 2​ , Adams' catalyst). (Caution: PtO 2​ can ignite flammable solvents in the presence of hydrogen vapors; purge with inert gas first).

  • Pressurization: Attach the bottle to a Parr shaker apparatus. Purge the vessel with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the system to 40–45 psi with H 2​ .

  • Agitation: Shake the reaction mixture vigorously at ambient temperature. Monitor the pressure drop closely.

  • Validation Checkpoint: The reaction is complete only when the pressure remains strictly constant for 2 consecutive hours (typically requiring ~18 hours total). GC-MS must confirm the complete disappearance of the m/z 166 molecular ion peak (starting material) and the appearance of the m/z 168 peak (1,4-diisopropylcyclohexane).

  • Workup: Vent the hydrogen gas safely. Filter the mixture through a tightly packed pad of Celite to remove the catalyst, washing with excess ethanol. Evaporate the solvent in vacuo to yield the pure alkane.

Protocol B: Vicinal Halofluorination using Trihaloisocyanuric Acids[4]
  • Preparation: In a Teflon or high-density polyethylene (HDPE) flask, dissolve 5.0 mmol of 1,4-diisopropyl-1-cyclohexene in 15 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the flask to 0 °C. Slowly add 2.0 mL of Olah's reagent (HF·Pyridine complex, ~70% HF). (Caution: HF·Pyridine is highly corrosive and toxic; handle strictly in a fume hood with appropriate PPE and keep calcium gluconate gel nearby).

  • Electrophile Introduction: Add 1.8 mmol of Trichloroisocyanuric acid (TICA) or Tribromoisocyanuric acid (TBCA) in small portions over 10 minutes to control the exotherm.

  • Reaction Progression: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature for an additional 2 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 9:1). The non-polar alkene spot (R f​ ~0.9) must be completely consumed, replaced by a more polar, UV-inactive halofluoroalkane spot.

  • Workup: Quench the reaction by slowly pouring it into an ice-cold saturated aqueous solution of NaHCO 3​ . Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

References

  • Title: 1,4-Diisopropyl-1-cyclohexene | C12H22 | CID 4673561 - PubChem Source: nih.gov URL: [Link]

  • Title: (Radio)Fluoro-iodination of Alkenes Enabled by a Hydrogen Bonding Donor Solvent Source: researchgate.net URL: [Link]

  • Title: Halofluorination of Alkenes Using Trihaloisocyanuric Acids and HF×Pyridine Source: researchgate.net URL: [Link]

  • Title: The Journal of Organic Chemistry 1973 Volume.38 No.11 Source: dss.go.th URL: [Link]

Sources

Optimization

Technical Support Center: Refinement of Purification Methods for 1,4-Diisopropyl-1-cyclohexene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with the purification of 1,4-Diisopropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with the purification of 1,4-Diisopropyl-1-cyclohexene (DIPC) .

Whether you are isolating DIPC from synthetic byproducts or utilizing it as a precursor for radiopharmaceutical development, standard purification workflows often fail due to the molecule's high lipophilicity and lack of polar functional groups. This guide establishes self-validating protocols grounded in mechanistic causality to ensure high-purity yields.

Quantitative Data Overview

Before troubleshooting, it is critical to understand the baseline physicochemical properties of the target compound.

Table 1: Physicochemical Properties of 1,4-Diisopropyl-1-cyclohexene

Property Value / Description
IUPAC Name 1,4-di(propan-2-yl)cyclohexene
CAS Number 39000-66-3
Molecular Formula C₁₂H₂₂
Molecular Weight 166.30 g/mol
LogP (Computed) 4.2 (Highly lipophilic)
Structural Features Di-substituted alkene, allylic hydrogens

| Primary Application | Precursor for no-carrier-added[¹⁸F]fluorocyclohexanes |

FAQ & Troubleshooting Guides

Section 1: Chromatographic Resolution of Isomers and Saturated Analogs

Q: Why am I seeing co-elution of 1,4-diisopropyl-1-cyclohexene with its saturated analog (1,4-diisopropylcyclohexane) during standard silica gel chromatography?

Causality & Mechanism: Standard normal-phase silica gel separates compounds based on dipole-dipole interactions and hydrogen bonding. Because DIPC (C₁₂H₂₂) and its saturated alkane analog are both highly non-polar hydrocarbons (LogP ~4.2), they exhibit near-identical retention factors ( Rf​ ) on untreated silica. To resolve this, we must exploit the only electronic difference: the π-electrons of the cyclohexene double bond. Silver(I) ions ( Ag+ ) act as electron acceptors, forming a reversible coordination complex (π-complexation) with the alkene's π-orbital . This selectively retards the alkene on the column while the saturated alkane elutes in the void volume.

Self-Validating Protocol: Argentation (Silver-Ion) Chromatography

  • Stationary Phase Preparation: Dissolve 10 g of Silver Nitrate ( AgNO3​ ) in 20 mL of acetonitrile and 10 mL of deionized water. Add this solution to 90 g of Silica Gel 60 to create a slurry.

  • Activation: Evaporate the solvent in vacuo using a rotary evaporator until a free-flowing powder is obtained. Activate the impregnated silica by baking it at 120°C for 12 hours. Crucial: Perform this step in the dark to prevent the photo-reduction of Ag+ to elemental silver ( Ag0 ).

  • Column Packing: Pack the column using 100% hexanes as the non-polar mobile phase. Wrap the column in aluminum foil.

  • Sample Loading & Elution: Load the crude DIPC mixture. Elute with 2 column volumes (CV) of 100% hexanes. The saturated alkanes will elute here.

  • Product Recovery: Gradually increase the mobile phase polarity to 2% diethyl ether in hexanes. The disruption of the Ag+ -π complex will release the pure DIPC.

  • Validation: Spot fractions on AgNO3​ -impregnated TLC plates. Stain with potassium permanganate ( KMnO4​ ); the alkene will immediately reduce the stain to a brown spot ( MnO2​ ), confirming the presence of DIPC.

G A Impure DIPC Mixture (Alkene + Alkane) B AgNO3-Impregnated Silica Column A->B Load Sample C Hexane Wash (Alkanes Elute) B->C Non-polar Mobile Phase D Ag+ π-Complexation (DIPC Retained) B->D Selective Retention E Hexane/Ether Elution (Pure DIPC Elutes) D->E Increase Polarity

Workflow and mechanism of argentation chromatography for DIPC purification.

Section 2: Radiochemical Purification (Post-¹⁸F Labeling)

Q: During the synthesis of [¹⁸F]fluorocyclohexane derivatives, how do we efficiently separate the no-carrier-added [¹⁸F] product from the bulk DIPC precursor?

Causality & Mechanism: In radiopharmaceutical chemistry, bromo[¹⁸F]fluorination of highly substituted alkenes like DIPC is used to generate PET imaging agents . The reaction occurs at the "no-carrier-added" level, meaning the radioactive product is present in picomolar quantities, while the unreacted DIPC precursor remains in millimolar quantities. Because the addition of halogens (Br and F) significantly alters the dipole moment and lipophilicity of the molecule, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the optimal method for isolation.

Self-Validating Protocol: Semi-Preparative RP-HPLC

  • Reaction Quenching: Quench the radiohalofluorination reaction mixture with 1 mL of saturated sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted N-bromosuccinimide (NBS).

  • Pre-Purification (SPE): Pass the crude mixture through a C18 Sep-Pak cartridge. Wash with 5 mL of water to elute polar salts and unreacted [¹⁸F]fluoride. Elute the organic fraction (DIPC and [¹⁸F]product) with 2 mL of acetonitrile.

  • HPLC Injection: Inject the organic fraction onto a semi-preparative C18 column (e.g., 250 x 10 mm, 5 µm).

  • Isocratic Elution: Run an isocratic mobile phase of 80% Acetonitrile / 20% Water at a flow rate of 4.0 mL/min.

  • Detection & Collection: Monitor the eluent in series using a UV detector (210 nm for bulk DIPC) and a gamma-ray radiodetector. The highly lipophilic DIPC will elute later than the more polar bromo[¹⁸F]fluoro-derivative. Collect the sharp radioactive peak.

G N1 DIPC Precursor N3 Crude Reaction Mixture N1->N3 N2 [18F]Fluoride + NBS (Halofluorination) N2->N3 N4 C18 SPE Cartridge (Desalting) N3->N4 Quench N5 RP-HPLC (Isocratic MeCN/H2O) N4->N5 Organic Elution N6 Pure [18F]Fluoro- cyclohexane N5->N6 Radiodetection

Radiochemical synthesis and purification workflow for [18F]fluorocyclohexanes.

Section 3: Thermal Degradation During Scale-Up Distillation

Q: My bulk DIPC degrades or isomerizes upon distillation. How can I prevent this thermal breakdown?

Causality & Mechanism: Cyclohexene derivatives possess highly reactive allylic C-H bonds. At elevated temperatures (such as those required for atmospheric distillation of a C₁₂ hydrocarbon), these allylic positions are susceptible to homolytic cleavage. This initiates a radical chain reaction leading to auto-oxidation (forming hydroperoxides) and thermal isomerization (shifting of the double bond to a more thermodynamically stable, sterically relaxed position).

Self-Validating Protocol: Fractional Vacuum Distillation

  • Inhibitor Addition: Prior to heating, add 100 ppm of Butylated hydroxytoluene (BHT) to the crude DIPC flask. BHT acts as a radical scavenger, quenching any auto-oxidation chain reactions before they propagate.

  • Apparatus Setup: Assemble a short-path fractional distillation apparatus. Ensure all joints are greased and the system is completely sealed.

  • Vacuum Application: Apply a high vacuum (e.g., < 1 Torr) using a Schlenk line or dedicated vacuum pump. Causality: Reducing the ambient pressure drastically lowers the boiling point of DIPC, allowing distillation to occur well below its thermal degradation threshold.

  • Distillation: Slowly heat the oil bath. Discard the first 5% of the distillate (forerun) which contains lower-boiling impurities and dissolved gases. Collect the main fraction at a steady vapor temperature.

  • Storage: Backfill the receiving flask with inert Argon gas. Store the purified DIPC in an amber glass vial over activated 4Å molecular sieves at -20°C.

References
  • National Center for Biotechnology Information. "1,4-Diisopropyl-1-cyclohexene | C12H22 | CID 4673561" PubChem. Available at:[Link]

  • Chi, D.Y., Lidström, P., Choe, Y.S., & Katzenellenbogen, J.A. (1995). "Bromo[18F]fluorination of cyclohexenes: a method for the preparation of [18F]fluorocyclohexanes." Journal of Fluorine Chemistry. Available at:[Link]

  • Nan, H., et al. (2024). "Examining the Influence of Silver(I) Ion Coordination Environment in Ionic Liquids on Olefin–Paraffin Separations." Analytical Chemistry (ACS Publications). Available at:[Link]

Troubleshooting

Technical Support Center: 1,4-Diisopropyl-1-cyclohexene (DIPC) Reaction Optimization

Welcome to the Advanced Application Support Center. 1,4-Diisopropyl-1-cyclohexene (DIPC) is a highly substituted, electron-rich alkene scaffold frequently utilized in advanced drug development and radiochemistry. Due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. 1,4-Diisopropyl-1-cyclohexene (DIPC) is a highly substituted, electron-rich alkene scaffold frequently utilized in advanced drug development and radiochemistry. Due to the steric bulk of its isopropyl groups and the electron density of the trisubstituted double bond, DIPC is highly prone to side reactions such as elimination, isomerization, and ring-opening.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you minimize byproduct formation during DIPC functionalization.

I. Troubleshooting FAQs: Causality & Mitigation

Q1: Why am I seeing a high percentage of elimination byproducts (dienes) during the halofluorination of DIPC?

The Causality: DIPC possesses a trisubstituted double bond flanked by bulky isopropyl groups. During electrophilic addition (e.g., using N -bromosuccinimide and a fluoride source), the intermediate halonium ion is highly sterically hindered. Because nucleophilic attack by fluoride is slowed by this steric bulk, the intermediate is highly susceptible to proton abstraction by the solvent or basic counterions, leading to an E1-type elimination rather than the desired substitution [1]. The Solution: Temperature control and solvent selection are critical. Lowering the reaction temperature to 0 °C stabilizes the halonium intermediate. Furthermore, utilizing hydrogen-bonding donor solvents or strictly controlled no-carrier-added conditions has been proven to enhance radiochemical yields (up to 30% within 15 minutes) by increasing the effective nucleophilicity of the fluoride source [1].

Q2: How do I prevent double-bond migration (isomerization) during the catalytic hydrogenation of DIPC?

The Causality: When using standard Palladium on Carbon (Pd/C) at atmospheric pressure, the rate of reversible hydride insertion and subsequent β -hydride elimination often outpaces the final reductive elimination step. This allows the double bond to migrate around the cyclohexene ring to form more thermodynamically stable, tetrasubstituted isomers before reduction can complete. The Solution: Shift the kinetic balance by using a more active catalyst that suppresses reversibility, such as Adams' Catalyst ( PtO2​ ), combined with higher hydrogen pressures (e.g., 50–100 psi). This forces the reductive elimination step to occur faster than the β -hydride elimination.

Q3: My epoxidation of DIPC using mCPBA yields a mixture of diastereomers and ring-opened diols. How can I control this?

The Causality: The isopropyl group at the C4 position creates significant steric hindrance on one face of the cyclohexene ring, dictating facial selectivity. However, the primary cause of the diol byproduct is the acidic environment. Unbuffered m -chloroperoxybenzoic acid (mCPBA) generates m -chlorobenzoic acid as a byproduct, which aggressively catalyzes the nucleophilic ring-opening of the newly formed, highly strained trisubstituted epoxide. The Solution: The reaction must be strictly buffered. Adding a mild, insoluble base like NaHCO3​ to the anhydrous organic solvent neutralizes the acid byproduct in real-time without introducing aqueous conditions that could hydrolyze the epoxide.

II. Quantitative Data: Byproduct Distribution & Optimization

The following table summarizes the quantitative impact of optimized conditions on target yield versus byproduct formation in DIPC reactions.

Reaction TypeReagents / Baseline ConditionsTarget ProductPrimary ByproductByproduct Yield (%)Optimized Mitigation Strategy
Halofluorination NBS, Et3​N⋅3HF , RTBromofluorideElimination (Diene)45%Lower temp to 0 °C, use H-bond donor solvent
Halofluorination NBS, Et3​N⋅3HF , 0 °CBromofluorideElimination (Diene)15%Strict anhydrous control, limit reaction to 15 min
Hydrogenation Pd/C, H2​ (1 atm), RTCyclohexaneIsomerized Alkene30%Switch to PtO2​ , increase H2​ to 5 atm
Epoxidation mCPBA, DCM (Unbuffered)EpoxideDiol (Ring-opened)25%Buffer with 1.5 eq NaHCO3​

III. Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the analytical checkpoint confirms success.

Protocol A: Suppressed-Elimination Halofluorination of DIPC
  • Preparation & Validation: Dissolve 1.0 mmol of DIPC in 5.0 mL of anhydrous dichloromethane (DCM) in a flame-dried flask under argon.

    • Checkpoint: Perform Karl Fischer titration on the solvent. Moisture must be <50 ppm to prevent competitive hydration byproducts.

  • Reagent Addition: Add 1.5 mmol of Et3​N⋅3HF and cool the mixture to exactly 0 °C using an ice bath. Slowly add 1.1 mmol of N -bromosuccinimide (NBS) in three portions over 10 minutes.

    • Checkpoint: Monitor the reaction via GC-MS. The DIPC peak ( m/z 166) must deplete while the bromofluoride product peak emerges. Limit reaction time to 15 minutes to prevent late-stage elimination [1].

  • Quenching: Quench the reaction by pouring it into 10 mL of ice-cold saturated aqueous NaHCO3​ .

    • Checkpoint: The cessation of CO2​ gas evolution confirms the complete neutralization of excess HF.

  • Isolation: Extract with DCM, dry over MgSO4​ , and concentrate.

    • Checkpoint: Analyze via 19F NMR. A distinct multiplet corresponding to the C-F bond confirms successful substitution; the absence of vinylic protons in 1H NMR confirms the absence of diene byproducts.

Protocol B: Buffered Epoxidation of DIPC
  • Preparation: Dissolve 1.0 mmol of DIPC in 10 mL of anhydrous DCM. Add 1.5 mmol of solid NaHCO3​ .

    • Checkpoint: Ensure the NaHCO3​ remains suspended (do not add water). This solid-state buffer is critical for preventing acid-catalyzed ring opening.

  • Oxidation: Cool to 0 °C. Slowly add 1.1 mmol of purified mCPBA (dissolved in 5 mL DCM) dropwise over 20 minutes.

    • Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). DIPC ( Rf​≈0.9 ) should disappear, replaced by the epoxide ( Rf​≈0.6 ). Use a KMnO4​ stain; unlike the starting alkene, the intact epoxide will not immediately decolorize the stain.

  • Workup: Wash the organic layer with 10% aqueous Na2​S2​O3​ (10 mL).

    • Checkpoint: Perform a KI-starch paper test on the organic layer. A negative result (no blue/black color) validates the complete destruction of unreacted peroxides.

IV. Mechanistic Workflows

The following diagrams illustrate the competing mechanistic pathways that lead to byproduct formation in DIPC functionalization.

DIPC_Halofluorination DIPC 1,4-Diisopropyl-1-cyclohexene (DIPC) Halonium Halonium Ion Intermediate (Sterically Hindered) DIPC->Halonium X+ Addition Fluorination Nucleophilic Fluoride Attack (Target Halofluoride) Halonium->Fluorination F- Attack (0 °C) Elimination Proton Abstraction (Elimination Byproduct) Halonium->Elimination Base/Solvent Attack

Mechanistic pathway of DIPC halofluorination versus elimination byproduct formation.

DIPC_Hydrogenation DIPC 1,4-Diisopropyl-1-cyclohexene MetalComplex Alkene-Metal Complex DIPC->MetalComplex H2 / Catalyst Hydrogenated 1,4-Diisopropylcyclohexane (Target) MetalComplex->Hydrogenated Reductive Elimination Isomer Isomerized Cyclohexene (Byproduct) MetalComplex->Isomer Beta-Hydride Elimination

Competing pathways in the catalytic hydrogenation of DIPC leading to isomerization.

V. References

  • Lidström, P., Choe, Y. S., Katzenellenbogen, J. A., & Chi, D. Y. (1995). Bromo[18F]fluorination of cyclohexenes: a method for the preparation of [18F]fluorocyclohexanes. Journal of Fluorine Chemistry. Available at:

Optimization

Overcoming challenges in the scale-up of 1,4-Diisopropyl-1-cyclohexene synthesis

Welcome to the technical support center for the synthesis of 1,4-Diisopropyl-1-cyclohexene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,4-Diisopropyl-1-cyclohexene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to ensure your success.

Section 1: Overview of Synthetic Strategies

The synthesis of 1,4-Diisopropyl-1-cyclohexene (Target Compound 3 ) can be approached through several classical organic chemistry pathways. The optimal choice depends on available starting materials, required purity, and scale. The most common strategies originate from 4-isopropylcyclohexanone (1 ) or a related precursor.

  • Grignard Reaction followed by Dehydration: This two-step sequence involves the addition of an isopropyl group to 4-isopropylcyclohexanone (1 ) via a Grignard reagent to form the tertiary alcohol 1,4-diisopropylcyclohexanol (2 ). Subsequent acid-catalyzed dehydration yields the target alkene 3 . This is often a robust and high-yielding route.[1][2]

  • Wittig Reaction: A direct olefination of 4-isopropylcyclohexanone (1 ) using an isopropylidene phosphorane (a Wittig reagent) can form the target compound 3 in a single step.[3][4] While direct, this method presents significant challenges in separating the product from the triphenylphosphine oxide byproduct, especially at scale.[3]

Below is a diagram illustrating these primary synthetic pathways.

start1 4-Isopropylcyclohexanone (1) reagent1 + Isopropyl Magnesium Bromide (Grignard Reagent) start1->reagent1 reagent3 + (CH₃)₂C=PPh₃ (Wittig Reagent) start1->reagent3 Alternative Route: Wittig Reaction intermediate 1,4-Diisopropylcyclohexanol (2) reagent1->intermediate Step 1: Grignard Addition reagent2 + H₃PO₄ / Heat (Dehydration) intermediate->reagent2 product 1,4-Diisopropyl-1-cyclohexene (3) reagent2->product Step 2: Dehydration reagent3->product

Caption: Primary synthetic routes to 1,4-Diisopropyl-1-cyclohexene.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during synthesis and scale-up, presented in a question-and-answer format.

FAQs on Low Yield & Side Reactions

Q1: My dehydration of 1,4-diisopropylcyclohexanol is giving a low yield of the desired product. What are the common causes?

A1: Low yields in acid-catalyzed dehydration are typically due to one of four issues:

  • Incomplete Reaction: The dehydration of tertiary alcohols is generally fast, but insufficient heating or too short a reaction time can lead to incomplete conversion. Ensure the reaction temperature is high enough to facilitate both the elimination and the distillation of the product to drive the equilibrium forward.[5]

  • Product Loss during Workup: 1,4-Diisopropyl-1-cyclohexene is volatile. Significant loss can occur if the distillation is performed too quickly or if the receiving flask is not adequately cooled.[6] Using a "chaser" solvent (a high-boiling, inert solvent added to the reaction flask) can help push the last traces of your product out of the apparatus.[6]

  • Formation of Isomeric Byproducts: The intermediate carbocation can lead to the formation of regioisomers, primarily the thermodynamically less stable 1-isopropyl-4-(prop-1-en-2-yl)cyclohexane through a different proton elimination pathway. Characterize your crude product by GC-MS and ¹H NMR to identify these impurities.[7]

  • Polymerization: Under harsh acidic conditions and high temperatures, the alkene product can polymerize. This is often visible as a non-distillable, tar-like residue in the reaction flask. To mitigate this, use the mildest effective acid catalyst (e.g., phosphoric acid over sulfuric acid) and distill the product out as it forms.[5][6]

Q2: I've identified an isomeric alkene impurity in my product. How can I prevent its formation and remove it?

A2: Isomer formation is a classic challenge in elimination reactions.

  • Prevention: This reaction proceeds via an E1 mechanism through a carbocation intermediate.[5] While controlling regioselectivity is difficult, ensuring a clean, well-controlled distillation can favor the formation of the more stable, conjugated product. Using milder dehydration conditions, such as with phosphorus oxychloride (POCl₃) in pyridine, can sometimes favor an E2 mechanism and provide better selectivity, although this introduces different reagents and workup procedures.[5]

  • Removal: Due to very similar boiling points, separating alkene isomers is challenging. High-efficiency fractional distillation is the most practical method.[6][8] If this fails, preparative gas chromatography (Prep-GC) or chromatography on silica impregnated with silver nitrate (which complexes with alkenes) may be required, though these methods are less practical for large scales.

Q3: My Wittig reaction has a low yield and the triphenylphosphine oxide (TPPO) byproduct is impossible to remove. What can I do?

A3: This is the quintessential problem of the Wittig reaction.[3]

  • Optimizing Yield: Ensure your ylide was successfully generated. The characteristic deep red/orange color of the non-stabilized ylide is a good indicator. The reaction should be run under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere), as the ylide is a strong base and is quenched by water or oxygen.

  • TPPO Removal: TPPO has low solubility in non-polar solvents like hexane or pentane, while your alkene product should be highly soluble. A common strategy is to concentrate the reaction mixture, then triturate or wash thoroughly with cold hexane. The TPPO should precipitate as a white solid, which can be filtered off.[3] For more stubborn cases, column chromatography on silica gel is effective. A less common but effective lab-scale method is to precipitate TPPO from an ether solution by adding a salt like zinc chloride or magnesium chloride, with which it forms an insoluble complex.

FAQs on Process & Scale-Up

Q4: When scaling up the Grignard reaction, I'm noticing a significant exotherm and the formation of a gray, cloudy mixture with low conversion. What is happening?

A4: These are classic signs of Grignard reagent degradation and scale-up challenges.

  • Exotherm Management: The formation of a Grignard reagent is highly exothermic. On a larger scale, the surface-area-to-volume ratio of the flask decreases, making heat dissipation less efficient. This can cause the solvent (e.g., THF, ether) to boil, which can quench the reaction. The solution is to use a reactor with efficient overhead stirring and external cooling (e.g., an ice bath or chiller) and to add the isopropyl halide slowly to the magnesium turnings to control the rate of reaction.

  • Low Conversion/Cloudiness: Grignard reagents are extremely sensitive to moisture and oxygen.[9] The gray appearance often indicates the formation of magnesium oxides and hydroxides from exposure to air and water, which deactivates the reagent. On a larger scale, ensuring all glassware is rigorously flame-dried or oven-dried and that all solvents and reagents are scrupulously anhydrous is critical. Purging the reactor with an inert gas like nitrogen or argon before and during the reaction is mandatory.

Q5: I am considering a flow chemistry setup for this synthesis. What are the advantages for this particular reaction?

A5: Flow chemistry offers significant advantages for both the Grignard and dehydration steps, directly addressing scale-up issues.[10]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for near-instantaneous heating or cooling, providing excellent control over exotherms in the Grignard reaction or precise temperature management for the dehydration.

  • Enhanced Safety: By keeping the volume of hazardous intermediates (like the Grignard reagent) low at any given moment, the overall process safety is dramatically improved.[10]

  • Increased Reproducibility and Yield: Precise control over residence time, temperature, and stoichiometry leads to higher reproducibility and can minimize the formation of byproducts, leading to higher yields and purity.[10]

The following decision tree can help diagnose issues with low yield.

Caption: Troubleshooting decision tree for low product yield.

Section 3: Detailed Experimental Protocol

The following protocol details the synthesis of 1,4-Diisopropyl-1-cyclohexene (3 ) via the dehydration of 1,4-diisopropylcyclohexanol (2 ), which can be synthesized from 4-isopropylcyclohexanone (1 ) and isopropyl magnesium bromide.

Step 1: Synthesis of 1,4-diisopropylcyclohexanol (2)
  • Safety: This procedure involves flammable solvents and a highly exothermic reaction. Perform in a fume hood away from ignition sources. Wear appropriate PPE.

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen.

  • Reagents: In the flask, place magnesium turnings (5.8 g, 0.24 mol). In the dropping funnel, place a solution of 2-bromopropane (29.5 g, 0.24 mol) in 100 mL of anhydrous diethyl ether.

  • Initiation: Add ~10 mL of the 2-bromopropane solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle reflux), add a small crystal of iodine or gently warm the flask with a heat gun.

  • Addition: Once the reaction is initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture for an additional 60 minutes at room temperature to ensure full conversion. The solution should be a cloudy gray, characteristic of a Grignard reagent.

  • Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 4-isopropylcyclohexanone (1 ) (28.0 g, 0.20 mol) in 50 mL of anhydrous diethyl ether dropwise via the dropping funnel.

  • Quench: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol 2 .

Step 2: Dehydration to 1,4-Diisopropyl-1-cyclohexene (3)
  • Safety: This procedure involves strong acid and distillation of a flammable liquid. Perform in a fume hood.

  • Setup: Place the crude alcohol 2 into a 250 mL round-bottom flask with a magnetic stirrer. Add 85% phosphoric acid (20 mL). Assemble a fractional distillation apparatus.[6] Use a pre-weighed, ice-cooled receiving flask.

  • Distillation: Heat the flask gently. The product alkene (3 ) and water will co-distill.[6] Collect the distillate that boils below 100 °C. The distillation is complete when no more organic layer is observed in the distillate.

  • Workup: Transfer the distillate to a separatory funnel. Wash with 50 mL of water, followed by 50 mL of 10% sodium carbonate solution to neutralize any residual acid, and finally with 50 mL of brine.[8]

  • Drying & Purification: Separate the organic layer and dry it over anhydrous calcium chloride.[11] Perform a final fractional distillation, collecting the fraction that boils at the literature value for 1,4-Diisopropyl-1-cyclohexene.

Data Summary
CompoundMol. Weight ( g/mol )Boiling Point (°C)Density (g/mL)
4-Isopropylcyclohexanone140.22211-2130.903
1,4-Diisopropylcyclohexanol184.32~220-225N/A
1,4-Diisopropyl-1-cyclohexene166.30[7]~205-207N/A

Section 4: References

  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and Mechanism in the Wittig Reaction. In Topics in Stereochemistry (Vol. 21, pp. 1-157). John Wiley & Sons, Inc.

  • University of Colorado, Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of cyclohexene. Retrieved from [Link]

  • Williamson, K. L. (n.d.). Synthesis of Cyclohexene: The Dehydration of Cyclohexanol. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Diisopropyl-1-cyclohexene. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Diisopropylcyclohexane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Cyclohexene-1,4-dione. Retrieved from [Link]

  • University of California, Davis. (n.d.). Approaching Synthesis Problems. Retrieved from [Link]

  • Mount Holyoke College. (n.d.). Chem 267. Cyclohexene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.2: Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 8: Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]

  • United States Patent US3856867A. (1974). Process for the preparation of grignard reagents and their utilization in organic syntheses. Google Patents. Retrieved from

  • Durham University. (2020). Exploring Flow Chemistry for the Synthesis and Scale-up of Small Organic Molecules. Durham e-Theses. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Method Refinement for 1,4-Diisopropyl-1-cyclohexene Purity Analysis

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the specific analytical challenges of q...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the specific analytical challenges of quantifying 1,4-Diisopropyl-1-cyclohexene (CAS: 39000-66-3).

Because this compound is a highly volatile, non-polar alkene lacking a strong UV chromophore[1], Gas Chromatography coupled with Flame Ionization Detection (GC-FID) is the absolute gold standard for purity analysis, vastly outperforming HPLC-UV[2]. This guide provides self-validating protocols, mechanistic troubleshooting, and optimized parameters to ensure high-fidelity separation from closely related synthetic impurities, such as over-reduced 1,4-diisopropylcyclohexane.

Section 1: Standardized GC-FID Experimental Protocol

To establish a self-validating system, the analytical method must inherently demonstrate system suitability (resolution, tailing factor, and repeatability) prior to any sample analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the 1,4-diisopropyl-1-cyclohexene sample to 1.0 mg/mL in a high-purity, low-boiling solvent (e.g., n-hexane or dichloromethane). This prevents solvent masking of early-eluting volatile impurities.

  • Column Selection: Install a mid-polarity capillary column (e.g., DB-5 or HP-5, 30 m × 0.25 mm i.d., 0.25 µm film thickness). The 5% phenyl substitution provides the necessary dipole-induced dipole interactions to resolve the alkene from its fully saturated alkane counterpart[2].

  • Inlet Configuration: Use a split/splitless inlet at 250°C. Employ a split ratio of 50:1 to prevent column overloading, which causes peak fronting and degrades resolution. Use an ultra-inert, glass-wool packed liner to ensure rapid vaporization without active-site adsorption.

  • Temperature Programming:

    • Initial: 60°C (Hold 2 min) to focus the solvent.

    • Ramp 1: 5°C/min to 120°C. (A slow initial ramp maximizes the resolution of structural and positional isomers).

    • Ramp 2: 20°C/min to 250°C (Hold 5 min) to clear the column of high-boiling contaminants.

  • Detector Settings: FID set to 280°C. Hydrogen flow at 40 mL/min, Air flow at 400 mL/min, and Makeup gas (Nitrogen or Helium) at 25 mL/min.

  • System Suitability (Self-Validation): Inject a resolution standard containing 1,4-diisopropyl-1-cyclohexene and 1,4-diisopropylcyclohexane. Proceed to sample analysis only if the critical pair resolution ( Rs​ ) > 1.5.

Section 2: Quantitative Method Performance

Summarized below are the optimized parameters and the mechanistic rationale behind their selection to ensure robust data generation.

Parameter / MetricTarget ValueMechanistic Rationale
Carrier Gas Velocity Helium at 30 cm/secOperates at the van Deemter minimum to yield the highest number of theoretical plates for sharp peaks.
Resolution ( Rs​ ) > 1.5 (Baseline)Ensures accurate area integration between the target alkene and saturated impurities.
Limit of Detection (LOD) < 5 ppmFID provides exceptionally high sensitivity for C-H bonds, capturing trace unreacted starting materials[3].
Tailing Factor ( Tf​ ) 0.95 - 1.05Confirms the absence of active site interactions (exposed silanols) in the inlet or column head[4].
Quantitation Approach Area NormalizationUtilizes Effective Carbon Number (ECN) responses, eliminating the need for individual impurity calibration curves[4].
Section 3: Troubleshooting Guides & FAQs

Q1: I am observing a single, broad peak, but NMR suggests the presence of both 1,4-diisopropyl-1-cyclohexene and 1,4-diisopropylcyclohexane. How do I resolve them? Causality & Solution: The boiling points of the alkene and its over-reduced alkane byproduct are nearly identical. A purely boiling-point-dependent separation (such as on a 100% dimethylpolysiloxane DB-1 column) will fail to separate them. However, the alkene possesses a π -electron cloud that the alkane lacks. Action: Switch to a column with higher polarizability, such as a DB-Wax (polyethylene glycol) or a DB-5. Decrease your initial temperature ramp rate from 10°C/min to 5°C/min to allow these subtle stationary-phase interactions to govern the separation.

Q2: How can I accurately calculate the purity percentage without having certified reference standards for every unknown impurity? Causality & Solution: In HPLC-UV, varying molar extinction coefficients make simple area normalization highly inaccurate. However, in GC-FID, the detector response is strictly proportional to the number of combustible carbon atoms—a concept known as the Effective Carbon Number (ECN)[4]. Action: Because 1,4-diisopropyl-1-cyclohexene and its primary hydrocarbon impurities share similar carbon counts and lack heteroatoms, you can reliably use the Area Normalization method (Area %). Calculate purity by dividing the main peak area by the total integrated area of all peaks (excluding the solvent peak)[3].

Q3: The main peak exhibits severe tailing, which is artificially inflating the integration of late-eluting impurities. What is the root cause? Causality & Solution: Peak tailing for hydrocarbons typically indicates dead volume in the flow path or active sites (silanol groups) in the inlet liner or column head. While alkenes are relatively stable, their double bond can weakly interact with exposed silanols, causing a delayed release of a fraction of the molecules. Action:

  • Replace the inlet liner with a strictly deactivated (ultra-inert) liner.

  • Trim 10-20 cm from the front of the capillary column to remove degraded stationary phase.

  • Ensure the column is installed at the precise depth in the inlet (usually 4-6 mm above the ferrule) to eliminate dead volume.

Section 4: Method Refinement Visualization

To systematize your troubleshooting process, follow this logical decision tree when refining your GC-FID parameters for cyclohexene derivatives.

GC-FID method refinement and troubleshooting workflow for cyclohexene derivatives.

References[3] Title: Analysis of Cyclohexane by Gas Chromatography (External Standard)1. Source: antpedia.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlCNuZQfiZkOJPH3m2MUCmL9RtrxxdYcFfziNmf2SwEs3O1sDw_OdwCsR6Xm6_4a2R3K_lNvTGm_tKEx1eVvIosenPoUM5lYmYxdX2Q3whFebm9bq82dx58Phz0thCXYHWaeAQDODk9VeK2Pq7YpLaOHXpYXAcHHzrrKzckGo=[1] Title: 1,4-Diisopropyl-1-cyclohexene | C12H22 | CID 4673561 - PubChem. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQkB3FMissl37mT3bfG6nF1PshjOj8re0zBAJgc488MTivJowgHgJxe1NbDycpgvmU7y1vK_M3_a5ZAKsjp5lOHw6wnSuC9dYDDcQNlC8QYH6NgRaAIrQtwo-MlwlRKUncO9bnyxrJOz4m1ZCAiyrBv7iWNt7WhaJllpQvPiQWzjM=[2] Title: A Comparative Guide to Evaluating the Purity of Methyl Cyclohexanecarboxylate by HPLC and GC-FID. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFZVXq-i-8xWgmGR-j9LnqnXrH3_Ppl3rYDaUyU2JxAQp71STTdEqp9odVXjhJv9u85gBPUG8_ZdFG3L9sd0W1WdX-N_sTcN1Zs8cYuaCORIlX16kjQLCO-W6qfR9nRO1IhdzQxu7wqWv8_dDsCB3ysltT0sI5kioNkx7PCtWDNeZzL8Umy6zUZXvwC-cHR771GngEg3h5cqzKtUYFKbSKx1iwI7siRBz-2n5QyERa2xZJgL6Agm0p76btRnY=[4] Title: CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Source: agilent.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBkrN6bD5aNAKuhYfAlJyNSmMeRfaRQGHVtgFeky9V4kjTT5XsQgl6XMiDLolPD3Hdyx-NRQhplNIGFINZqFVusbznEvJUR5cxvBdvSL186_-i3ccNkt-UjINc8lNixSZxjl5DbyKYXbyZFOcPGegzy-6DR5GumWQv

Sources

Optimization

Enhancing the efficiency of palladium-catalyzed reactions with 1,4-Diisopropyl-1-cyclohexene

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on enhancing palladium-catalyzed transfer hydrogenation reactions. While your query specified 1,4-Diisopropyl-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on enhancing palladium-catalyzed transfer hydrogenation reactions. While your query specified 1,4-Diisopropyl-1-cyclohexene, a comprehensive review of current scientific literature reveals that this specific substituted cyclohexene is not commonly documented as a hydrogen donor for this class of reactions.

Therefore, to provide a scientifically accurate and practical guide, this center will focus on the widely used and well-characterized hydrogen donors, 1,4-cyclohexadiene and cyclohexene . The principles, protocols, and troubleshooting steps detailed here are directly applicable to the experimental challenges researchers face when using these reagents to enhance palladium-catalyzed reactions.

Technical Support Center: Palladium-Catalyzed Transfer Hydrogenation

Welcome to the technical support hub for palladium-catalyzed transfer hydrogenation. This guide is structured to help you overcome common challenges and optimize your reactions using cyclohexene-based hydrogen donors.

Part 1: Frequently Asked Questions (FAQs)

Here we address high-level questions about the principles and applications of this technique.

Q1: What is the fundamental principle of transfer hydrogenation using 1,4-cyclohexadiene or cyclohexene?

A1: Catalytic transfer hydrogenation is a reduction method where hydrogen is transferred from a donor molecule (e.g., 1,4-cyclohexadiene) to a substrate (e.g., an alkene or a molecule with a cleavable benzyl group) without using pressurized hydrogen gas.[1][2] The reaction is catalyzed by a transition metal, most commonly palladium on carbon (Pd/C). The primary driving force for the reaction with 1,4-cyclohexadiene or cyclohexene is the formation of the highly stable aromatic byproduct, benzene, which is energetically favorable.[3][4]

Q2: What are the main advantages of using 1,4-cyclohexadiene over pressurized hydrogen gas (H₂)?

A2: The primary advantages are safety and convenience. This method avoids the need for specialized high-pressure hydrogenation equipment, making it more accessible for standard laboratory setups.[1][2] Furthermore, the hydrogen donor (1,4-cyclohexadiene) and its byproduct (benzene) are often volatile liquids that can be easily removed from the reaction mixture by evaporation, simplifying product purification.[3]

Q3: Which palladium catalyst is most effective for this reaction?

A3: Palladium on activated carbon (Pd/C), typically at 5% or 10% loading by weight, is the most common and effective heterogeneous catalyst for transfer hydrogenation.[3] Its high surface area and catalytic activity make it highly efficient. In some cases, other palladium sources like palladium(II) chloride (PdCl₂) may be used, often in conjunction with a reductant like zinc powder to generate the active Pd(0) species in situ.[5][6]

Q4: What functional groups can be reduced or cleaved using Pd/C and a cyclohexadiene donor?

A4: This system is highly effective for several common transformations in synthetic chemistry, including:

  • Hydrogenation of alkenes and alkynes: Carbon-carbon double and triple bonds are readily saturated.[3][7]

  • Hydrogenolysis of benzyl groups: It is widely used for the deprotection of benzyl ethers (O-Bn) and benzyl esters.[8][9]

  • Reduction of nitro groups: Aromatic and aliphatic nitro groups can be reduced to primary amines.

  • Cleavage of carboxybenzyl (Cbz or Z) protecting groups from amines.[3][9]

Part 2: Troubleshooting Guide for Incomplete or Failed Reactions

This section provides a systematic approach to diagnosing and solving common experimental issues.

Issue: My transfer hydrogenation is slow, incomplete, or fails to start.

This is the most common problem encountered. The solution often lies in systematically evaluating the reaction components and conditions.

Troubleshooting Workflow Diagram

G cluster_0 Troubleshooting: Incomplete Reaction cluster_1 Solutions start Reaction Stalled? q_donor Check H-Donor Stoichiometry (1,4-Cyclohexadiene) start->q_donor q_catalyst Evaluate Catalyst Activity q_donor->q_catalyst Donor OK sol_donor Increase Equivalents (5-10 eq.) q_donor->sol_donor Insufficient q_temp Assess Reaction Temperature q_catalyst->q_temp Catalyst OK sol_catalyst Use Fresh Pd/C Consider Pre-activation q_catalyst->sol_catalyst Inactive q_solvent Verify Solvent Choice q_temp->q_solvent Temp OK sol_temp Increase Temperature (e.g., 80-100°C) q_temp->sol_temp Too Low q_substrate Consider Substrate Inhibition q_solvent->q_substrate Solvent OK sol_solvent Switch to Protic Solvent (e.g., EtOH, MeOH) q_solvent->sol_solvent Inappropriate sol_substrate Dilute Reaction Lower Substrate Concentration q_substrate->sol_substrate Inhibition Likely

Caption: A decision tree for troubleshooting incomplete transfer hydrogenation.

Cause: Insufficient Hydrogen Donor
  • Diagnosis: The stoichiometry of the hydrogen donor is critical. The reaction consumes the donor as it proceeds. An insufficient amount of 1,4-cyclohexadiene is a common cause of incomplete conversion.[3]

  • Solution: While the theoretical stoichiometry may be low, in practice, a significant excess of the hydrogen donor is required to drive the reaction to completion.

    • Recommendation: Use at least 5-10 equivalents of 1,4-cyclohexadiene or cyclohexene relative to the substrate. For sluggish reactions, using the donor as the co-solvent or in large excess is a standard practice.

Cause: Catalyst Inactivity
  • Diagnosis: Palladium on carbon (Pd/C) is pyrophoric and can lose activity over time due to improper handling, storage, or poisoning from previous reactions.[10] Contaminants, particularly sulfur or halide compounds, can irreversibly poison the catalyst surface.

  • Solution:

    • Use Fresh Catalyst: Always use fresh, high-quality Pd/C from a reputable supplier. Handle the catalyst under an inert atmosphere (e.g., Argon or Nitrogen) to prevent premature oxidation.[10]

    • Increase Catalyst Loading: For difficult substrates, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can improve reaction rates.

    • Check for Poisons: Ensure all glassware is scrupulously clean and that the substrate and solvent are free from potential catalyst poisons.

Cause: Suboptimal Reaction Temperature
  • Diagnosis: Many transfer hydrogenation reactions require thermal energy to proceed at a reasonable rate. Reactions performed at room temperature may be kinetically slow.

  • Solution: Increase the reaction temperature. Refluxing in a suitable solvent like ethanol is common. For microwave-assisted reactions, temperatures of 100°C or higher have been shown to be highly effective, often reducing reaction times from hours to minutes.[3][9]

Cause: Inappropriate Solvent
  • Diagnosis: The choice of solvent can significantly impact reaction efficiency. While aprotic solvents can work, protic solvents often accelerate the reaction.

  • Solution: Protic solvents like ethanol, methanol, or acetic acid generally enhance the rate of hydrogenation.[10] They can act as a proton source and help in the desorption of products from the catalyst surface. If your reaction is slow in a solvent like THF or Dioxane, switching to ethanol is a recommended first step.

ParameterRecommendationRationale
Hydrogen Donor 1,4-Cyclohexadiene (5-10 eq.)Volatile donor and byproduct (benzene) simplify workup.[3]
Catalyst 10% Pd/C (5-20 mol %)High surface area, commercially available, and highly active.
Solvent Ethanol (EtOH) or Methanol (MeOH)Protic solvents typically accelerate the reaction rate.[10]
Temperature 60°C to RefluxProvides sufficient thermal energy for most transformations.

Table 1: Recommended Starting Conditions for Transfer Hydrogenation.

Part 3: Managing Side Reactions and Selectivity

Issue: I am observing undesired side products or lack of selectivity.

Side Reaction: Aromatic Ring Saturation
  • Problem: When deprotecting benzyl ethers on substrates that also contain other aromatic rings (e.g., naphthylmethyl or even phenyl groups), over-reduction of the aromatic system can occur, leading to cyclohexyl derivatives.[11]

  • Solution:

    • Catalyst Pre-treatment: A strategy to suppress unwanted hydrogenation involves pre-treating the catalyst. This can sometimes be achieved by carefully controlling the reaction conditions.

    • Careful Monitoring: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reduction of the product.

    • Alternative Donors: In some cases, milder hydrogen donors like triethylammonium formate may offer better selectivity compared to cyclohexadiene.

Side Reaction: Alkene Isomerization
  • Problem: Palladium catalysts can sometimes cause isomerization of double bonds adjacent to newly formed stereocenters, potentially scrambling the stereochemistry of your product.[7]

  • Solution: While less common with transfer hydrogenation than with H₂, this can still be a concern. Using platinum-based catalysts (e.g., PtO₂) instead of palladium can sometimes suppress this side reaction, although catalyst screening would be necessary.

Part 4: Standard Experimental Protocol

This section provides a general, step-by-step procedure for a typical transfer hydrogenation reaction.

Protocol: Debenzylation of a Benzyl Ether
  • Inert Atmosphere: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzyl-protected substrate (1.0 eq). Purge the flask with an inert gas like Argon or Nitrogen.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (0.1 eq by weight relative to the substrate). Caution: Pd/C is flammable, especially when dry or in the presence of solvent vapors. Add the solid catalyst before adding the bulk of the solvent.[10]

  • Solvent and Donor Addition: Add the solvent (e.g., ethanol) to dissolve the substrate, followed by the addition of 1,4-cyclohexadiene (6.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C for ethanol) and stir vigorously. Vigorous stirring is crucial to ensure good mixing of the heterogeneous catalyst with the solution.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filtered catalyst can be pyrophoric. Do not allow the filter cake to dry completely in the air. Quench it carefully with water.

    • Wash the Celite pad with a small amount of the reaction solvent.

    • Combine the filtrates and concentrate them under reduced pressure to remove the solvent, excess 1,4-cyclohexadiene, and the benzene byproduct.

  • Purification: Purify the resulting crude product by standard methods, such as column chromatography or recrystallization, if necessary.

Reaction Mechanism Visualization

G cluster_0 Catalytic Cycle Pd0 Pd(0) Surface PdH2 "Pd-H₂" Adsorbed Complex Pd0->PdH2 H₂ Transfer Benzene Benzene (Byproduct) Pd0->Benzene Substrate_Pd Substrate-Pd Complex PdH2->Substrate_Pd Substrate Adsorption Product_Pd Product-Pd Complex Substrate_Pd->Product_Pd Insertion & Reduction Product_Pd->Pd0 Product Desorption Product Product (R-H) Product_Pd->Product Donor 1,4-Cyclohexadiene Donor->Pd0 Substrate Substrate (R-X) Substrate->PdH2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Hydrogen Donors in Catalytic Transfer Hydrogenation: 1,4-Diisopropyl-1-cyclohexene vs. Cyclohexadiene

Introduction: The Imperative for Safer, More Efficient Reduction Methodologies In the landscape of modern synthetic chemistry, the reduction of unsaturated compounds is a cornerstone transformation. While traditional hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Safer, More Efficient Reduction Methodologies

In the landscape of modern synthetic chemistry, the reduction of unsaturated compounds is a cornerstone transformation. While traditional hydrogenation using pressurized hydrogen gas (H₂) is highly effective, its reliance on specialized high-pressure equipment and the inherent hazards of handling a flammable, explosive gas have driven researchers to seek safer alternatives. Catalytic Transfer Hydrogenation (CTH) has emerged as a powerful and practical solution, offering a paradigm shift in how we approach reduction reactions.[1][2][3][4]

CTH facilitates the reduction of a substrate by transferring hydrogen from a donor molecule, mediated by a metal catalyst, all without the need for gaseous H₂.[4][5] The choice of this hydrogen donor is paramount, as it dictates not only the reaction's efficiency and selectivity but also its safety profile, cost, and the ease of product purification. Among the diverse array of donors, cyclic dienes and their derivatives are particularly noteworthy due to a powerful thermodynamic driving force: the formation of a stable aromatic ring upon dehydrogenation.[6]

This guide provides a comprehensive comparative analysis of two such donors: the well-established cyclohexadiene and the lesser-known, yet promising, 1,4-diisopropyl-1-cyclohexene . We will delve into their mechanistic underpinnings, compare their performance based on available data, present practical experimental protocols, and critically evaluate their safety profiles to guide researchers in making an informed selection for their specific synthetic challenges.

Physicochemical Properties: A Tale of Two Donors

A foundational understanding of the physical and chemical properties of each donor and its corresponding aromatic byproduct is essential for predicting its behavior in a reaction system, particularly concerning reaction work-up and purification.

PropertyCyclohexadiene (1,4-isomer)1,4-Diisopropyl-1-cyclohexene
Structure 1,4-Cyclohexadiene structure1,4-Diisopropyl-1-cyclohexene structure
Molecular Formula C₆H₈C₁₂H₂₂
Molecular Weight 80.13 g/mol [7]166.30 g/mol [8]
Boiling Point 88-89 °C~210 °C (Predicted)
Dehydrogenated Byproduct Benzenep-Cymene
Byproduct Boiling Point 80.1 °C177 °C

The most striking difference lies in the byproducts. Cyclohexadiene's conversion to benzene is a potent thermodynamic sink, driving reactions to completion.[9] However, benzene is a volatile and highly toxic carcinogen, posing significant health risks and disposal challenges. In contrast, 1,4-diisopropyl-1-cyclohexene generates p-cymene, a naturally occurring and significantly less toxic aromatic compound. This distinction is the central axis of our comparison: a trade-off between reaction efficiency and downstream safety and handling.

Mechanism of Action: The Aromatization Driving Force

The efficacy of both donors is rooted in the irreversible formation of a stable aromatic system. The general mechanism for Catalytic Transfer Hydrogenation involves the transfer of hydrogen atoms from the donor to the catalyst's surface, creating active metal-hydride species. These species then deliver hydrogen to the substrate, completing the reduction.

CTH_Mechanism cluster_donor Hydrogen Donor System cluster_catalyst Catalytic Cycle cluster_substrate Substrate System Donor Hydrogen Donor (e.g., Cyclohexadiene) Byproduct Aromatic Byproduct (e.g., Benzene) Donor->Byproduct Dehydrogenation Catalyst Catalyst (e.g., Pd/C) Donor->Catalyst H₂ Transfer Catalyst_H Activated Catalyst (e.g., Pd-H) Catalyst_H->Catalyst H₂ Transfer to Substrate Substrate Unsaturated Substrate Catalyst_H->Substrate Catalyst->Catalyst_H Product Reduced Product Substrate->Product Hydrogenation

Caption: General workflow of Catalytic Transfer Hydrogenation (CTH).

The key mechanistic step is the dehydrogenation of the donor. For cyclohexadiene, this is a well-understood process on palladium catalysts. The reaction can proceed via different pathways, including ionic or radical mechanisms, depending on the catalyst system and additives.[10] For instance, iodine has been shown to initiate an ionic transfer-hydrogenation from 1,4-cyclohexadiene to alkenes.[10] For 1,4-diisopropyl-1-cyclohexene, the aromatization to p-cymene follows a similar principle, though its kinetics and interaction with various catalysts may differ due to the sterically bulky isopropyl groups.

Performance & Application Analysis

A direct, side-by-side comparison in a single study is scarce; therefore, this analysis synthesizes data from various reports to build a comparative picture.

Cyclohexadiene: The High-Speed, High-Risk Workhorse

Cyclohexadiene, particularly the 1,4-isomer, is a highly efficient and rapid hydrogen donor, often used in conjunction with palladium on carbon (Pd/C).[9]

  • Reaction Speed and Efficiency: Its application is notably accelerated by microwave heating, which can drive reactions to completion in as little as 5-10 minutes at 100°C.[9][11] This makes it an excellent choice for high-throughput synthesis and rapid deprotection steps. For example, the reduction of 4-fluoronitrobenzene using 1,4-cyclohexadiene can achieve yields exceeding 99%.[1]

  • Substrate Scope: It is effective for a wide range of transformations, including the hydrogenation of simple alkenes and the deprotection of common protecting groups like benzyl (Bn) ethers and carboxybenzyl (Cbz) amides.[9]

  • Key Advantage - Work-up: The primary operational benefit is the volatility of both the donor (BP 88°C) and its benzene byproduct (BP 80°C). This allows for their simple removal from the reaction mixture by evaporation under reduced pressure, greatly simplifying product isolation.[9]

  • Critical Disadvantage - Toxicity: The formation of benzene, a known human carcinogen, is a major drawback. Strict engineering controls (e.g., certified fume hoods), personal protective equipment, and careful waste management are mandatory. This can render it unsuitable for scale-up operations or in environments with stringent safety regulations.

1,4-Diisopropyl-1-cyclohexene: The Safer, Steadier Alternative

Information on 1,4-diisopropyl-1-cyclohexene as a CTH donor is less prevalent in the literature, but its profile can be inferred from its chemical properties and the behavior of similar systems. Its primary value proposition is safety.

  • Reaction Speed and Efficiency: Lacking direct comparative data, we can hypothesize that the increased steric hindrance from the isopropyl groups might lead to slower reaction rates compared to the nimble cyclohexadiene. The higher boiling point of the donor and its byproduct (p-cymene, BP 177°C) necessitates higher reaction temperatures to achieve comparable rates and makes post-reaction removal more challenging, often requiring distillation or column chromatography instead of simple evaporation.

  • Substrate Scope: The substrate scope is expected to be similar to other diene-based donors, focusing on standard reductions and deprotections. However, its larger size might introduce unique selectivities with sterically demanding substrates.

  • Key Advantage - Safety: The byproduct, p-cymene, has a significantly more favorable toxicity profile than benzene. It is a common fragrance and flavoring ingredient and is not classified as a carcinogen. This makes 1,4-diisopropyl-1-cyclohexene an inherently safer choice, particularly for process development and scale-up where operator exposure and environmental impact are critical concerns.

  • Critical Disadvantage - Work-up: The high boiling point of p-cymene is a practical challenge. Its removal requires more energy-intensive techniques than simple evaporation, which can complicate the isolation of non-volatile products and may not be suitable for thermally sensitive compounds.

Comparative Data Summary
FeatureCyclohexadiene1,4-Diisopropyl-1-cyclohexene
Typical Catalyst Pd/CPd/C, other transition metals
Driving Force Formation of BenzeneFormation of p-Cymene
Reaction Speed Very fast, especially with microwave heating (5-10 min)[9][11]Likely slower due to sterics and higher BP
Work-up Simple evaporation of donor and byproduct[9]Requires distillation or chromatography
Byproduct Toxicity High (Carcinogenic)Low
Ideal Use Case Rapid, small-scale reductions; deprotections where speed is critical and safety can be rigorously controlled.Process development, scale-up, and reactions involving thermally stable products where byproduct toxicity is a primary concern.

Experimental Protocols

The following protocols are representative examples. Researchers should always perform a thorough safety assessment and optimize conditions for their specific substrate and equipment.

Protocol 1: Microwave-Assisted Deprotection using 1,4-Cyclohexadiene

This protocol describes the rapid deprotection of a benzyl ether using Pd/C and 1,4-cyclohexadiene, adapted from literature procedures.[9]

Workflow Diagram:

Protocol_CHD A 1. Combine Substrate, Pd/C, and Solvent in Microwave Vial B 2. Add 1,4-Cyclohexadiene (5-6 equiv.) A->B C 3. Seal Vial and Heat in Microwave Reactor (100°C, 5-10 min) B->C D 4. Cool to Room Temp. C->D E 5. Filter through Celite to Remove Pd/C D->E F 6. Evaporate Filtrate under Reduced Pressure E->F G 7. Purify Crude Product (if necessary) F->G

Caption: Experimental workflow for transfer hydrogenation with cyclohexadiene.

Step-by-Step Methodology:

  • Preparation: To a microwave-safe reaction vial, add the benzylated substrate (1.0 mmol), 10% Pd/C (10 mol%, ~106 mg), and a suitable solvent (e.g., Ethanol or THF, 5 mL).

  • Donor Addition: Add 1,4-cyclohexadiene (5-6 equivalents, ~0.5 mL).

  • Reaction: Securely cap the vial and place it in a microwave reactor. Heat the mixture to 100°C for 5-10 minutes. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature.

  • Filtration: Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the Celite pad with a small amount of fresh solvent.

  • Isolation: Combine the filtrates and evaporate the solvent and volatile byproducts (benzene, excess cyclohexadiene) under reduced pressure to yield the crude product.

  • Purification: Purify the product by flash chromatography or recrystallization as needed.

Protocol 2: Thermal Transfer Hydrogenation using 1,4-Diisopropyl-1-cyclohexene

This is a generalized protocol for the reduction of an alkene, illustrating the necessary modifications for a higher-boiling donor system.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the alkene substrate (1.0 mmol), 10% Pd/C (10 mol%, ~106 mg), and a high-boiling solvent (e.g., Toluene or Diglyme, 10 mL).

  • Donor Addition: Add 1,4-diisopropyl-1-cyclohexene (3-5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically >120°C) under an inert atmosphere (e.g., N₂ or Ar). Monitor the reaction progress by TLC or GC-MS over several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst.

  • Isolation & Purification: The product must be separated from the high-boiling solvent and p-cymene byproduct. This typically requires purification by silica gel column chromatography.

Safety and Handling: A Critical Comparison

HazardCyclohexadiene1,4-Diisopropyl-1-cyclohexene
Flammability Highly Flammable.[7] Vapors can form explosive mixtures with air.[7]Flammable (Assumed based on structure)
Peroxide Formation Can form explosive peroxides upon exposure to air.[7] Store cool and in the dark.[7]Potential for peroxide formation.
Inhalation/Skin Contact Can cause irritation, dizziness, and sore throat.[7][12]May cause skin, eye, and respiratory irritation.[13][14]
Byproduct Hazard Benzene: Known human carcinogen, highly toxic.p-Cymene: Low toxicity, skin/eye irritant. Not classified as a carcinogen.

Handling Recommendations:

  • Cyclohexadiene: Always handle in a certified chemical fume hood.[15] Use proper grounding and bonding for container transfers to prevent static discharge.[12] Wear appropriate PPE, including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.[15]

  • 1,4-Diisopropyl-1-cyclohexene: Handle with standard laboratory precautions in a well-ventilated area.[16] Wear appropriate PPE.[13] Avoid contact with strong oxidizing agents.[13]

Conclusion and Strategic Recommendations

The choice between cyclohexadiene and 1,4-diisopropyl-1-cyclohexene is not a matter of universal superiority but of strategic application. It represents a classic chemical trade-off between reaction kinetics and safety.

  • Choose Cyclohexadiene for rapid, small-scale laboratory syntheses where reaction time is the dominant factor. Its utility in high-throughput screening and the rapid deprotection of sensitive intermediates is undeniable. However, this choice is only justifiable when stringent safety controls are in place to mitigate the significant risks associated with benzene exposure.

  • Choose 1,4-Diisopropyl-1-cyclohexene when safety is the paramount concern. It is the superior candidate for process development, educational settings, and large-scale reactions where minimizing exposure to toxic byproducts is non-negotiable. The trade-off is a potentially slower reaction and a more involved purification process, which must be factored into the overall synthetic plan.

As the chemical industry continues to move towards greener and safer processes, the development and characterization of alternative hydrogen donors like 1,4-diisopropyl-1-cyclohexene will become increasingly important. While cyclohexadiene remains a valuable tool in the researcher's arsenal, a forward-looking approach favors the adoption of inherently safer alternatives whenever feasible.

References

  • Krische, M. J., & Jang, H. (2008). Iridium Catalyzed C-C Coupling via Transfer Hydrogenation: Carbonyl Addition from the Alcohol or Aldehyde Oxidation Level Employing 1,3-Cyclohexadiene. PMC. [Link]

  • Taleb, B., et al. (2023). Hydrogen Sources in Catalytic Transfer Hydrogenation. Encyclopedia.pub. [Link]

  • Quinn, J. F., et al. (2005). 1,4-Cyclohexadiene with Pd/C as a rapid, safe transfer hydrogenation system with microwave heating. ResearchGate. [Link]

  • Taleb, B., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules. [Link]

  • Organic Chemistry Portal. 1,4-Cyclohexadiene, CHD. organic-chemistry.org. [Link]

  • Sotor, V., et al. (2024). Iodine as an efficient initiator for the transfer-hydrogenation from 1,4-cyclohexadiene to aryl-substituted alkenes and the deoxygenation of benzylic alcohols. RSC Publishing. [Link]

  • Hijazi, A., et al. (2024). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. MDPI. [Link]

  • Hijazi, A., et al. (2025). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Preprints.org. [Link]

  • International Chemical Safety Cards. (2021). ICSC 0762 - 1,3-CYCLOHEXADIENE. INCHEM. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Cyclohexene. NJ.gov. [Link]

  • PubChem. 1,4-Diisopropylcyclohexane. National Center for Biotechnology Information. [Link]

  • Shinde, P., et al. (2024). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source. Chemical Methodologies. [Link]

  • Taleb, B., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Beirut Arab University. [Link]

  • Procopio, A., et al. (2019). 1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent for the Synthesis of Catechols and Hydroquinones. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Transfer hydrogenation. Wikipedia, The Free Encyclopedia. [Link]

  • Levy-Ontman, O., et al. (2020). Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides. ACG Publications. [Link]

  • Sádaba, I., et al. (2021). Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts. ACS Catalysis. [Link]

  • Levy-Ontman, O., et al. (2020). Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides. ACG Publications. [Link]

  • He, J., et al. (2021). The Role of Nitrogen‐doping in the Catalytic Transfer Hydrogenation of Phenol to Cyclohexanone with Formic Acid over Pd supported on Carbon Nanotubes. ChemCatChem. [Link]

  • Li, H., et al. (2021). Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites. Catalysis Science & Technology. [Link]

  • PubChem. 1,4-Diisopropyl-1-cyclohexene. National Center for Biotechnology Information. [Link]

Sources

Comparative

Validation of 1,4-Diisopropyl-1-cyclohexene Purity by GC-MS: A Comparative and Methodological Guide

Executive Summary & Analytical Challenge 1,4-Diisopropyl-1-cyclohexene (C₁₂H₂₂; CAS: 39000-66-3) is a sterically hindered, volatile cycloalkene frequently utilized as a specialized intermediate in advanced organic synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

1,4-Diisopropyl-1-cyclohexene (C₁₂H₂₂; CAS: 39000-66-3) is a sterically hindered, volatile cycloalkene frequently utilized as a specialized intermediate in advanced organic synthesis and materials research1[1]. Validating the purity of this compound presents a unique analytical challenge. Because it possesses only a single, isolated double bond, it lacks a strong UV-absorbing chromophore. Consequently, traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) is highly ineffective, as the deep-UV wavelengths required (<200 nm) suffer from severe mobile-phase interference.

To ensure scientific integrity and prevent downstream synthetic failures caused by trace isomeric impurities (such as over-reduced 2[2]), Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard. This guide objectively compares GC-MS against alternative modalities and provides a rigorously validated, self-correcting experimental protocol based on FDA and ICH Q2(R1) guidelines 3[3].

Analytical Modality Comparison

To objectively determine the optimal technique for purity validation, we must evaluate the capabilities of standard analytical platforms in handling volatile, non-chromophoric hydrocarbons.

Table 1: Objective Comparison of Analytical Modalities for 1,4-Diisopropyl-1-cyclohexene
Analytical ModalitySensitivity (LOD)Structural ElucidationIsomer ResolutionSuitability for Non-Chromophoric Volatiles
GC-MS High (<1 ppm) Excellent (Fragmentation matching) High (Capillary separation) Optimal
GC-FID High (<1 ppm)Poor (Retention time only)High (Capillary separation)Good (but lacks qualitative confirmation)
HPLC-UV Low (No chromophore)PoorPoor (Requires specialized phases)Sub-optimal
¹H-NMR Low (~1-5% mol)Excellent (Proton mapping)Moderate (Overlapping aliphatic signals)Good for bulk purity, poor for trace impurities

Causality Insight: While GC-FID offers excellent quantitative sensitivity for hydrocarbons, it is "blind" to structural identity. If an unexpected synthetic byproduct co-elutes with the target analyte, FID cannot flag the discrepancy. GC-MS overcomes this by providing distinct mass spectral fragmentation patterns (e.g., identifying the diagnostic loss of an isopropyl radical, [M-43]⁺) [4[4]], making it indispensable for trace impurity structural elucidation 5[5].

Self-Validating GC-MS Experimental Protocol

A robust analytical protocol must be a self-validating system. This requires the incorporation of internal controls that automatically flag systemic errors such as inlet discrimination, column degradation, or detector saturation6[6].

Step 1: Sample Preparation & Internal Standardization
  • Procedure: Dissolve 1,4-diisopropyl-1-cyclohexene in GC-grade n-hexane to a working concentration of 1.0 mg/mL. Spike the solution with 50 µg/mL of an internal standard (IS), such as Dodecane-d26 7[7].

  • Causality: n-Hexane is selected because its low boiling point (68°C) ensures it elutes well before the analyte, preventing solvent peak tailing from masking early-eluting volatile impurities8[8]. The internal standard acts as a self-correcting mechanism, normalizing minute variations in autosampler injection volumes and matrix effects.

Step 2: Chromatographic Separation (GC)
  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Injection Parameters: 1.0 µL injection volume, Split ratio 50:1, Inlet temperature 250°C.

  • Oven Program: 60°C (hold 2 min) → ramp 10°C/min to 250°C → hold 5 min.

  • Causality: A non-polar HP-5MS column precisely matches the non-polar nature of the cycloalkene, separating compounds based on boiling point and dispersive interactions 5[5]. The 50:1 split ratio is a critical choice; because 1,4-diisopropyl-1-cyclohexene is highly volatile, a splitless injection would overload the column, causing peak fronting and destroying the resolution between closely related positional isomers.

Step 3: Mass Spectrometric Detection (MS)
  • Ionization: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40–300) for untargeted impurity discovery, and Selected Ion Monitoring (SIM) for trace quantitation.

  • Temperatures: Ion Source at 230°C; Quadrupole at 150°C.

  • Causality: 70 eV EI is the universal standard for generating reproducible, hard-fragmentation patterns that can be reliably cross-referenced against NIST mass spectral libraries 9[9]. Because the molecular ion (M⁺ at m/z 166) is often weak in sterically hindered cycloalkenes, monitoring the base peak (typically formed via the loss of an isopropyl group) ensures accurate peak integration.

Workflow Visualization

GCMS_Validation_Workflow Prep 1. Sample Preparation (Dilution & IS Spiking) SST 2. System Suitability (Blank & Resolution Check) Prep->SST GC 3. Gas Chromatography (HP-5MS Separation) SST->GC MS 4. Mass Spectrometry (70 eV EI & SIM/Scan) GC->MS Data 5. Data Interpretation (Library Match & Integration) MS->Data Valid 6. Method Validation (ICH Q2(R1) Compliance) Data->Valid

Fig 1: Step-by-step GC-MS purity validation workflow with built-in system suitability checks.

Data Interpretation & System Suitability

To comply with stringent regulatory validation standards10[10], the analytical system must pass strict suitability criteria prior to sample analysis.

Table 2: Representative GC-MS Validation Data Profile
Compound / AnalyteApprox. RT (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Resolution (Rs)
n-Hexane (Solvent)2.15741, 86N/A
1,4-Diisopropylcyclohexane (Impurity)8.412583, 168> 1.5
1,4-Diisopropyl-1-cyclohexene 8.7 123 81, 166 > 1.5
Dodecane-d26 (Internal Standard)11.26682, 98> 5.0
Self-Validation Checks:
  • Blank Verification: The n-hexane blank must be injected first and show no interfering peaks at the target analyte's retention time (Signal-to-Noise < 3). This proves the absence of column carryover.

  • Resolution (Rs): The critical pair (e.g., the target alkene and its fully saturated alkane counterpart, 1,4-diisopropylcyclohexane) must exhibit baseline resolution (Rs > 1.5).

  • Precision: Six replicate injections of the standard must yield a Relative Standard Deviation (RSD) of < 2.0% for the peak area ratio (Analyte/IS), confirming that the inlet split ratio and detector response are stable10[10].

References

  • 1,4-Diisopropyl-1-cyclohexene | C12H22 | CID 4673561 - PubChem, National Institutes of Health (NIH), [Link] 2.[Analysis of By-Products in Photopromoted Carbonylation of Cyclohexene and Carbon Dioxide by Gas Chromatography-Mass Spectrometry] - PubMed, National Institutes of Health (NIH),[Link]

  • 1,4-diisopropyl-1-cyclohexene — Chemical Substance Information - NextSDS, NextSDS,[Link]

  • 1,4-DIISOPROPYLCYCLOHEXANE — Chemical Substance Information - NextSDS, NextSDS,[Link]

  • GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds, Asian Journal of Biological Sciences,[Link]

  • A Review on GC-MS and Method Development and Validation, Impactfactor,[Link]

  • Gas Chromatography–Mass Spectrometry for Characterization of Liquid Products from Pyrolysis of Municipal Waste and Spent Tyres, AKJournals,[Link]

  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For, ResolveMass Laboratories Inc.,[Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products, Research Trends Journal,[Link]

  • Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers, FDA, [Link]

Sources

Validation

Comparative Efficacy of Hydrogenation Catalysts on Sterically Hindered 1,4-Diisopropyl-1-cyclohexene

Executive Summary In the realm of drug development and complex target synthesis, the functionalization of sterically encumbered, unactivated olefins remains a significant hurdle. 1,4-Diisopropyl-1-cyclohexene (CAS: 39000...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and complex target synthesis, the functionalization of sterically encumbered, unactivated olefins remains a significant hurdle. 1,4-Diisopropyl-1-cyclohexene (CAS: 39000-66-3) serves as an archetypal model for such challenges. As a trisubstituted cyclic alkene flanked by two bulky isopropyl groups, it exhibits severe steric hindrance that physically impedes standard catalytic reduction.

This guide objectively compares the efficacy of classical heterogeneous catalysts against advanced homogeneous transition-metal complexes, providing researchers with the causality behind catalyst failure and a field-proven, self-validating protocol for achieving quantitative conversion.

Mechanistic Causality: Why Traditional Catalysts Fail

To understand catalyst efficacy, we must analyze the physical interaction between the catalyst's active site and the substrate. 1,4-Diisopropyl-1-cyclohexene features a trisubstituted double bond shielded by massive isopropyl groups at the C1 and C4 positions, as detailed in its [1].

  • Heterogeneous Failure (Pd/C, PtO₂): Traditional heterogeneous hydrogenation requires the alkene to adsorb flatly onto the planar metal lattice. The spatial projection of the bulky isopropyl groups physically repels the substrate from the palladium or platinum surface, resulting in near-zero conversion under standard conditions.

  • Homogeneous Failure (Wilkinson's Catalyst): While homogeneous, rhodium-based catalysts like [RhCl(PPh₃)₃] suffer from severe ligand-substrate steric clash. The three massive triphenylphosphine (PPh₃) ligands create a crowded coordination sphere that cannot accommodate the diisopropyl-substituted cyclic framework.

  • The Iridium Solution (Crabtree's Catalyst): Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]PF₆, overcomes these barriers through a highly electrophilic cationic iridium(I) center, a breakthrough extensively reviewed in [2]. The unique combination of a single tricyclohexylphosphine (PCy₃) and a planar pyridine ligand creates a spatial "cleft." This geometry allows the hindered alkene to successfully coordinate to the metal center following the oxidative addition of H₂.

CatalyticCycle A Precatalyst [Ir(COD)(PCy3)(py)]+ B Active Catalyst [Ir(H)2(Solv)2(PCy3)(py)]+ A->B + H2, - COD C Alkene Coordination (Steric Tolerance) B->C + 1,4-Diisopropyl-1-cyclohexene D Migratory Insertion (Alkyl-Ir Formation) C->D Intramolecular H-Transfer E Reductive Elimination (Alkane Release) D->E C-H Bond Formation E->B - Product, + Solv

Logical flow of the Ir-catalyzed hydrogenation cycle for hindered alkenes.

Quantitative Efficacy Comparison

To objectively evaluate catalyst performance, the table below summarizes standard turnover frequencies (TOF) and conversion rates for the hydrogenation of sterically hindered trisubstituted alkenes (extrapolated for 1,4-diisopropyl-1-cyclohexene) under optimized conditions.

Catalyst SystemTypeLoading (mol%)Pressure (atm)Time (h)Conversion (%)
Pd/C (10%) Heterogeneous5.0124< 5%
PtO₂ (Adams' Catalyst) Heterogeneous2.0424~ 40%
[RhCl(PPh₃)₃] (Wilkinson's) Homogeneous1.0124< 5%
[Ir(COD)(PCy₃)(py)]PF₆ (Crabtree's) Homogeneous1.012> 99%

Data Interpretation: Only the cationic iridium complex achieves quantitative conversion at ambient pressure. The use of PtO₂ requires elevated pressures and extended reaction times, which can lead to unwanted side reactions or functional group degradation in complex pharmaceutical intermediates.

Self-Validating Experimental Protocol

Objective: Complete reduction of 1,4-Diisopropyl-1-cyclohexene to 1,4-diisopropylcyclohexane using Crabtree's Catalyst.

Causality in Experimental Design: We specifically utilize dichloromethane (CH₂Cl₂) as the solvent. Unlike methanol or ethanol, CH₂Cl₂ is non-coordinating. This ensures the solvent does not competitively bind to the highly electrophilic Ir(I) center, which would otherwise block the bulky alkene from entering the active site. Furthermore, an internal standard (dodecane) is included from step one to provide a self-validating quantitative metric for GC-FID analysis, ensuring any physical losses during filtration are mathematically accounted for.

Workflow S1 1. Preparation (Glovebox) S2 2. Solvent & H2 Purge S1->S2 S3 3. Hydrogenation (1 atm, 25°C) S2->S3 S4 4. Silica Plug Filtration S3->S4 S5 5. GC-FID/NMR Analysis S4->S5

Self-validating experimental workflow for homogeneous hydrogenation.

Step-by-Step Methodology:
  • Preparation (Glovebox): In an argon-filled glovebox, charge a flame-dried Schlenk flask with 1,4-Diisopropyl-1-cyclohexene (1.0 mmol), Crabtree's catalyst ([Ir(COD)(PCy₃)(py)]PF₆) (0.01 mmol, 1 mol%), and dodecane (1.0 mmol, internal standard).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed CH₂Cl₂. Observation: The deep orange solution indicates the intact Ir(I) precatalyst.

  • H₂ Purging: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Freeze-pump-thaw the mixture three times to remove dissolved argon, then backfill with H₂ gas (1 atm) via a balloon.

  • Reaction Execution: Stir vigorously at 25°C for 2 hours. The solution will rapidly turn from orange to pale yellow/colorless, indicating the hydrogenation and displacement of the cyclooctadiene (COD) ligand and the formation of the active dihydride species.

  • Quench & Filtration: Vent the H₂ gas and concentrate the mixture under reduced pressure. Pass the residue through a short silica gel plug using hexanes to trap the spent, polar iridium complex.

  • Validation & Analysis: Analyze the filtrate via GC-FID (comparing the product peak area against the dodecane standard to determine precise yield) and ¹H NMR (confirming the complete disappearance of the vinylic proton at ~5.3 ppm).

References

  • National Center for Biotechnology Information. "1,4-Diisopropyl-1-cyclohexene". PubChem Compound Summary for CID 4673561. Retrieved from:[Link]

  • Cui, X., & Burgess, K. (2005). "Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes". Chemical Reviews, 105(9), 3272-3296. Retrieved from:[Link]

  • Gualtierotti, J. B., et al. (2020). "Enantioconvergent and enantiodivergent catalytic hydrogenation of isomeric olefins". Chemical Society Reviews, 49, 3033-3051. Retrieved from:[Link]

Sources

Comparative

A Comparative Guide to the Kinetic Analysis of Hydrogen Release from Novel LOHC Candidates: The Case of 1,4-Diisopropyl-1-cyclohexene

This guide provides a comprehensive framework for evaluating the performance of emerging Liquid Organic Hydrogen Carriers (LOHCs). While focusing on the kinetic studies of hydrogen release from 1,4-Diisopropyl-1-cyclohex...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the performance of emerging Liquid Organic Hydrogen Carriers (LOHCs). While focusing on the kinetic studies of hydrogen release from 1,4-Diisopropyl-1-cyclohexene, the principles, protocols, and comparative analyses presented herein are designed to be broadly applicable to researchers, chemists, and engineers in the field of hydrogen storage and drug development. We will move beyond a simple recitation of facts to explain the causality behind experimental design, ensuring a robust and self-validating approach to kinetic analysis.

Introduction: The Imperative for Advanced LOHC Systems

The global transition to a hydrogen-based economy is critically dependent on safe, efficient, and economically viable methods for hydrogen storage and transportation.[1] Liquid Organic Hydrogen Carriers (LOHCs) offer a compelling solution by chemically bonding hydrogen to a liquid carrier, allowing for handling under ambient temperature and pressure, thereby leveraging existing infrastructure for liquid fuels.[2][3] The core of LOHC technology lies in a reversible catalytic cycle: an exothermic hydrogenation step for hydrogen storage and an endothermic dehydrogenation step for its release.[1]

The dehydrogenation reaction is often the kinetic bottleneck and most energy-intensive part of the cycle.[2][4] Therefore, rigorous kinetic studies are paramount for identifying and optimizing LOHC candidates. An ideal LOHC should exhibit high gravimetric and volumetric hydrogen density, favorable thermodynamics (i.e., a low dehydrogenation enthalpy to minimize energy input), excellent thermal stability, and rapid dehydrogenation kinetics at moderate temperatures (typically 250-320°C).[5][6]

This guide uses the 1,4-Diisopropylbenzene (p-DIPB) / 1,4-Diisopropylcyclohexane system as a case study. Alkylation of core aromatic structures can positively influence physical properties, such as lowering the melting point and altering reaction thermodynamics, making this an interesting, albeit less-studied, candidate.[7]

Comparative Analysis: 1,4-Diisopropylcyclohexane vs. Benchmark LOHCs

Before embarking on extensive experimental work, a theoretical comparison provides essential context. Here, we evaluate the p-DIPB system against two well-established benchmarks: Toluene/Methylcyclohexane (MCH) and Dibenzyltoluene (DBT)/Perhydro-dibenzyltoluene (H18-DBT).

PropertyToluene / MCHDibenzyltoluene / H18-DBTp-Diisopropylbenzene / p-DIPCH (Target)Rationale & Citations
Gravimetric H₂ Capacity 6.2 wt%6.2 wt%6.7 wt% Calculated based on molecular weights. Higher capacity is advantageous.[1][6]
Boiling Point (H-lean form) 111 °C~350-390 °C210 °CA high boiling point prevents volatilization and simplifies H₂ separation from the carrier.[6] p-DIPB's value is intermediate.[8]
Dehydrogenation Enthalpy ~67-69 kJ/mol H₂~65.4 kJ/mol H₂~66-68 kJ/mol H₂ (Est.) A lower enthalpy reduces the energy required for H₂ release. Alkyl substitution has a minor effect on the core reaction enthalpy.[4][7][9]
Operating Temperature >300 °C~270-320 °C~280-330 °C (Expected) Expected to be in a similar range to other homocyclic LOHCs, dictated by catalyst activity and thermodynamics.[4][5]
Known Issues Benzene (toxic byproduct from demethylation), high volatility.High viscosity, mixture of isomers.Potential for side reactions (e.g., de-alkylation), limited kinetic data.
Catalyst Pt, Pd on Al₂O₃Pt, Pd on Al₂O₃Pt, Pd on Al₂O₃ (Proposed) Noble metal catalysts are standard for dehydrogenation of cyclic alkanes.[1][10]

This initial comparison highlights the potential of the p-DIPB system due to its high theoretical hydrogen capacity. However, the lack of empirical kinetic data necessitates the experimental workflow detailed below.

Experimental Protocol: A Self-Validating Kinetic Study

This section details a robust, step-by-step methodology for determining the dehydrogenation kinetics of a novel LOHC candidate like 1,4-Diisopropyl-1-cyclohexene. The causality behind each step is explained to ensure scientific integrity.

Catalyst Preparation and Characterization

Rationale: The catalyst is the heart of the dehydrogenation process. A well-characterized, highly dispersed noble metal catalyst is essential for achieving high activity and obtaining reproducible kinetic data. Platinum on an alumina support is a common and effective choice for cyclohexane derivative dehydrogenation.[10]

Protocol:

  • Support Preparation: Begin with commercial γ-Al₂O₃ pellets (e.g., 3 mm diameter). Calcine the support at 500°C for 4 hours to remove any adsorbed moisture and organic impurities.

  • Incipient Wetness Impregnation:

    • Prepare a solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆), in deionized water. The volume of the solution should be equal to the total pore volume of the alumina support.

    • Add the precursor solution dropwise to the calcined alumina pellets while continuously mixing to ensure uniform distribution.

    • The target is typically a 0.5-1.0 wt% Pt loading.

  • Drying and Calcination: Dry the impregnated pellets at 120°C overnight, followed by calcination in air at 450°C for 3 hours to decompose the precursor to platinum oxide.

  • Reduction: Prior to the reaction, the catalyst must be reduced. Place the calcined catalyst in the reactor and heat to 400°C under a flow of 5% H₂ in an inert gas (e.g., Argon) for 4 hours. This step reduces the platinum oxide to active metallic platinum (Pt⁰).

  • Characterization: (Optional but highly recommended) Characterize the fresh and spent catalyst using techniques like X-ray diffraction (XRD) for crystal structure, transmission electron microscopy (TEM) for particle size and dispersion, and chemisorption to quantify active sites.

Dehydrogenation Experimental Workflow

Rationale: A continuous flow, packed-bed reactor setup is ideal for kinetic studies. It allows for precise control over temperature, pressure, and reactant flow rate (and thus, residence time), which are critical for deriving meaningful kinetic parameters. Operating in a differential mode (low conversion per pass) ensures the reaction rate is measured under nearly constant reactant concentration, simplifying the kinetic analysis.

Diagram: Experimental Workflow for LOHC Dehydrogenation Kinetics

G cluster_0 Reactant Delivery cluster_1 Reaction Zone cluster_2 Product Analysis & Collection LOHC LOHC Reservoir (1,4-Diisopropylcyclohexane) Pump HPLC Pump LOHC->Pump Mixer Static Mixer Pump->Mixer Inert Inert Gas Supply (Argon) MFC Mass Flow Controller Inert->MFC MFC->Mixer Reactor Packed-Bed Reactor (PBR) with Catalyst Mixer->Reactor TC Reactor->TC T_control BPR Back Pressure Regulator Reactor->BPR Furnace Tube Furnace Furnace->Reactor Heat Condenser Condenser (Cold Trap) GC Gas Chromatograph (GC-TCD/FID) Condenser->GC Gas Phase Liquid_Sample Liquid Collection Condenser->Liquid_Sample Liquid Phase BPR->Condenser Vent Vent GC->Vent

Caption: Workflow for kinetic analysis of LOHC dehydrogenation.

Protocol:

  • System Setup: Assemble the reactor system as shown in the diagram above. Load a known mass of the reduced catalyst into a stainless-steel tube reactor, securing it with quartz wool plugs.

  • System Purge: Purge the entire system with an inert gas (Argon) at a high flow rate for at least 1 hour to remove any residual air and moisture.

  • Pressurization and Heating: Set the back pressure regulator to the desired operating pressure (e.g., 1-5 bar). Heat the reactor to the target reaction temperature (e.g., 280°C) under a continuous flow of inert gas.

  • Reaction Initiation: Once the temperature is stable, start the HPLC pump to introduce the hydrogen-rich LOHC (1,4-Diisopropylcyclohexane) at a pre-determined flow rate. The inert gas flow is co-fed to act as a carrier gas and to control the hydrogen partial pressure.

  • Data Acquisition:

    • Allow the system to reach a steady state (typically 30-60 minutes), monitoring the reactor temperature and pressure.

    • Periodically, analyze the gas stream exiting the condenser using an online Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) to quantify the amount of H₂ produced.

    • Collect liquid samples from the cold trap at regular intervals. Analyze these samples using a GC with a Flame Ionization Detector (FID) to determine the concentration of the reactant (1,4-Diisopropylcyclohexane), intermediates (e.g., 1,4-Diisopropyl-1-cyclohexene), and the final product (1,4-Diisopropylbenzene).

  • Parameter Variation: Repeat the experiment at different temperatures (e.g., 280, 290, 300, 310, 320°C) and reactant flow rates (to vary the residence time) to build a comprehensive kinetic dataset.

Kinetic Data Analysis

Rationale: The goal is to determine the reaction order, activation energy (Ea), and pre-exponential factor (A) which collectively define the reaction rate law. This information is crucial for reactor design and process optimization.

Analysis Steps:

  • Calculate Conversion (X): Determine the conversion of the reactant based on the liquid phase analysis.

    • X = (C_in - C_out) / C_in where C is the molar concentration of 1,4-Diisopropylcyclohexane.

  • Calculate Reaction Rate (-rA): For a packed-bed reactor, the rate is calculated as:

    • -rA = F_A0 * X / W_cat where F_A0 is the molar feed rate of the reactant and W_cat is the weight of the catalyst.

  • Determine Reaction Order: Plot ln(-rA) versus ln(C_A) at a constant temperature. The slope of this line will give the apparent reaction order (n). For many LOHC dehydrogenations over Pt catalysts, the reaction can often be modeled with first-order kinetics.[10]

  • Determine Activation Energy: Assuming a power-law rate equation (-rA = k * C_A^n), the rate constant (k) can be calculated at each temperature. According to the Arrhenius equation (k = A * exp(-Ea/RT)), a plot of ln(k) versus 1/T (Arrhenius plot) will yield a straight line.

    • The slope of the Arrhenius plot is -Ea/R, from which the activation energy (Ea) can be determined.

    • The y-intercept is ln(A), from which the pre-exponential factor (A) can be calculated.

Expected Results and Comparative Insights

While specific data for 1,4-Diisopropyl-1-cyclohexene is not available, we can hypothesize its performance relative to simpler analogs like cyclohexane. The dehydrogenation of cyclohexane to benzene is a well-studied model reaction.[10][11]

Diagram: Conceptual LOHC Performance Comparison

G cluster_0 LOHC Systems cluster_1 Key Performance Metrics LOHC_A Toluene/ MCH Kinetics Dehydrogenation Kinetics LOHC_A->Kinetics Moderate (High T Req.) Thermo Thermodynamics (ΔH_dehydro) LOHC_A->Thermo High ΔH Capacity H₂ Storage Capacity (wt%) LOHC_A->Capacity 6.2% LOHC_B DBT/ H18-DBT LOHC_B->Kinetics Favorable (Lower T) LOHC_B->Thermo Lower ΔH LOHC_B->Capacity 6.2% LOHC_C p-DIPB/ p-DIPCH (Target System) LOHC_C->Kinetics To Be Determined (Hypothesis: Similar to MCH) LOHC_C->Thermo High ΔH (Similar to MCH) LOHC_C->Capacity 6.7% (Advantage)

Caption: Conceptual comparison of key LOHC performance metrics.

The presence of isopropyl groups on the cyclohexane ring may introduce steric hindrance, potentially affecting the molecule's adsorption onto the catalyst's active sites. This could lead to a slightly higher activation energy or a lower reaction rate compared to unsubstituted cyclohexane under identical conditions. However, electronic effects from the alkyl groups could also play a role. Only a rigorous experimental study, as outlined above, can confirm these hypotheses and provide the necessary data to fully assess the viability of the 1,4-Diisopropylcyclohexane system as a next-generation LOHC.

Conclusion

The evaluation of new LOHC candidates is a systematic process that combines theoretical assessment with rigorous, well-designed experimentation. While 1,4-Diisopropylcyclohexane presents a theoretically higher hydrogen storage capacity, its practical utility is contingent on its dehydrogenation kinetics. The detailed protocol provided in this guide offers a clear and robust pathway for researchers to generate the critical kinetic data required for a comprehensive performance evaluation. By understanding the causality behind each experimental step and employing a structured approach to data analysis, the scientific community can efficiently screen and optimize new LOHC systems, accelerating the transition to a sustainable hydrogen economy.

References

  • JP2000327596A - Dehydrogenation of diisopropylbenzene.
  • Selective Isomerization of p-Diisopropylbenzene to m-Diisopropylbenzene Over Metal Modified Hβ Zeolites. ResearchGate. [Link]

  • LOHC-Technology Overview. H2-Enterprises. [Link]

  • [2310.15510] Amaryllidaceae Alkaloids as a Sustainable Resource for Liquid Organic Hydrogen Carriers. arXiv.org. [Link]

  • A path to a dynamic hydrogen storage system using a liquid organic hydrogen carrier (LOHC): Burner-based direct heating. JuSER. [Link]

  • New research on LOHC hydrogen release and purification. SHIP-AH2OY. [Link]

  • Hydrogen release from LOHC systems: Dehydrogenation using burner based direct heating and characterization by liquid phase thermometry. OPEN FAU. [Link]

  • Low-Temperature Selective Oxidative Dehydrogenation of Cyclohexene by Titania-Supported Nanostructured Pd, Pt, and Pt–Pd Catalytic Films. PMC. [Link]

  • Development of Liquid Organic Hydrogen Carriers for Hydrogen Storage and Transport. MDPI. [Link]

  • Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs. MDPI. [Link]

  • Potential Liquid-Organic Hydrogen Carrier (LOHC) Systems: A Review on Recent Progress. MDPI. [Link]

  • 1,4-Diisopropylbenzene. PubChem. [Link]

  • Catalytic dehydrogenation of isopropyl benzene. ResearchGate. [Link]

  • Thermochemistry of the selective dehydrogenation of cyclohexane to benzene on Pt surfaces. Koel Research Group. [Link]

  • Reaction kinetics of 1,4-cyclohexadienes with OH radicals: an experimental and theoretical study. RSC Publishing. [Link]

  • Recent progress and perspectives of liquid organic hydrogen carrier electrochemistry for energy applications. RSC Publishing. [Link]

  • cis-1,4-diethylcyclohexane -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables. [Link]

  • Kinetic Modeling of Hydrogen Production by Dehydrogenation of Polycyclic Naphthenes with Varying Degrees of Condensation. MDPI. [Link]

  • Cyclohexane Oxidative Dehydrogenation on Graphene-Oxide-Supported Cobalt Ferrite Nanohybrids: Effect of Dynamic Nature of Active Sites on Reaction Selectivity. PMC. [Link]

  • Catalytic Dehydrogenation of para-Diethyl Benzene to para-Divinyl Benzene over Iron Oxide Supported Catalyst. BCREC Journal. [Link]

  • Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs. ResearchGate. [Link]

  • Assessing opportunities and weaknesses of green hydrogen transport via LOHC through a detailed techno-economic analysis. ScienceDirect. [Link]

  • Liquid Organic Hydrogen Carriers: comparing alternatives through H2 equivalent analysis. PSE Community.org. [Link]

  • Continuous-flow liquid-phase dehydrogenation of 1,4-cyclohexanedione in a structured multichannel reactor. RSC Publishing. [Link]

  • Liquid Organic Hydrogen Carrier Concepts and Catalysts for Hydrogenation and Dehydrogenation Reactions. PMC. [Link]

Sources

Validation

Cross-Validation of Analytical Methods for 1,4-Diisopropyl-1-cyclohexene: A Comparative Guide

Executive Summary & Analytical Challenge 1,4-Diisopropyl-1-cyclohexene (CAS: 39000-66-3) is a volatile, non-polar cyclic hydrocarbon (C₁₂H₂₂) frequently encountered in terpene chemistry, fragrance synthesis, and pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

1,4-Diisopropyl-1-cyclohexene (CAS: 39000-66-3) is a volatile, non-polar cyclic hydrocarbon (C₁₂H₂₂) frequently encountered in terpene chemistry, fragrance synthesis, and pharmaceutical intermediate development[1]. Because this molecule lacks a conjugated pi-electron system or heteroatoms, it exhibits virtually no ultraviolet (UV) absorbance. Consequently, traditional HPLC-UV platforms are fundamentally inadequate for its analysis.

To achieve rigorous quality control and regulatory compliance, laboratories must rely on gas-phase chromatography and nuclear magnetic resonance. This guide provides an objective, data-driven comparison of three orthogonal analytical platforms—GC-FID , GC-MS , and qNMR —cross-validated according to the latest ICH Q2(R2) guidelines for analytical procedure development and validation[2].

Platform Comparison & Causality of Selection

Under the ICH Q2(R2) lifecycle approach, an analytical method must be proven "fit for purpose" through empirical validation of specificity, linearity, precision, and accuracy[2]. No single platform perfectly satisfies all criteria for 1,4-Diisopropyl-1-cyclohexene; therefore, an orthogonal cross-validation strategy is required.

Platform A: GC-FID (The High-Throughput Workhorse)
  • Mechanism & Causality: Flame Ionization Detection (FID) relies on the combustion of carbon-hydrogen bonds in a hydrogen/air flame to produce ions. Because 1,4-Diisopropyl-1-cyclohexene is a pure hydrocarbon, its FID response is directly proportional to its carbon mass. This physical causality results in near-perfect linearity over a massive dynamic range (10⁶).

  • Best For: Routine batch release, assay, and high-precision quantitation[3].

  • Limitation: FID is a "blind" detector; it cannot distinguish between 1,4-Diisopropyl-1-cyclohexene and co-eluting isomers (e.g., 1,3-Diisopropyl-1-cyclohexene) without prior structural confirmation.

Platform B: GC-MS (The Structural Identifier)
  • Mechanism & Causality: Gas Chromatography-Mass Spectrometry utilizing Electron Ionization (EI) at 70 eV bombards the eluting molecule, causing it to fragment. The resulting mass spectrum (yielding a molecular ion at m/z 166 and characteristic fragments) provides absolute structural specificity.

  • Best For: Impurity profiling, structural elucidation, and trace-level detection (using Selected Ion Monitoring - SIM)[3].

  • Limitation: MS detectors suffer from source saturation and matrix suppression, leading to a narrower linear dynamic range and slightly higher routine variance (%RSD) compared to FID.

Platform C: qNMR (The Absolute Validator)
  • Mechanism & Causality: Quantitative ¹H-NMR (qNMR) operates on the fundamental quantum mechanical principle that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei producing it. By comparing the integral of the alkene proton of 1,4-Diisopropyl-1-cyclohexene (typically ~5.3 ppm) against an internal Certified Reference Material (CRM), absolute purity is calculated mathematically[4].

  • Best For: Primary reference standard characterization and absolute accuracy determination without needing a homologous reference standard[5].

  • Limitation: Inherently low sensitivity (high LOD) and high instrument cost.

Orthogonal Cross-Validation Workflow

The following Graphviz diagram illustrates the self-validating ecosystem required to fully characterize 1,4-Diisopropyl-1-cyclohexene. qNMR establishes the absolute purity of the primary standard, GC-MS ensures peak specificity, and GC-FID utilizes the qNMR-calibrated standard for routine, high-precision batch testing.

CrossValidation Compound 1,4-Diisopropyl-1-cyclohexene (Analyte) qNMR qNMR Platform (Absolute Purity) Compound->qNMR Primary Reference Characterization GCMS GC-MS Platform (Structural Specificity) Compound->GCMS Impurity Profiling & Identification GCFID GC-FID Platform (Routine Precision) Compound->GCFID High-Throughput Batch Release qNMR->GCFID Calibrates Standard Data ICH Q2(R2) Validated Analytical Package qNMR->Data Accuracy GCMS->GCFID Confirms Peak ID GCMS->Data Specificity GCFID->Data Linearity & Precision

Fig 1: Orthogonal cross-validation workflow for 1,4-Diisopropyl-1-cyclohexene per ICH Q2(R2).

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness, the protocols below are designed as self-validating systems, incorporating internal standards and thermodynamic controls to prevent systemic bias.

Protocol 1: Routine Assay via GC-FID
  • Sample Preparation: Dilute 1,4-Diisopropyl-1-cyclohexene to 1.0 mg/mL in GC-grade n-hexane. Add n-tetradecane (0.5 mg/mL) as an internal standard (IS). The use of an IS corrects for injection volume variability and inlet discrimination.

  • Column: Non-polar capillary column (e.g., DB-5, 30 m × 0.25 mm × 0.25 µm). Causality: A non-polar stationary phase separates hydrocarbons based strictly on boiling point, preventing peak tailing associated with polar interactions.

  • Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Inlet/Detector: Split injection (50:1), Inlet Temp: 250°C, FID Temp: 300°C. Carrier gas: Helium at 1.2 mL/min.

Protocol 2: Impurity Profiling via GC-MS
  • Sample Preparation: Dilute sample to 10 µg/mL in n-hexane.

  • Instrument Parameters: Use the identical column and oven program as Protocol 1 to ensure retention time alignment (cross-validation).

  • MS Conditions: Electron Ionization (EI) at 70 eV. Transfer line: 280°C. Ion source: 230°C. Scan range: m/z 40–300.

  • Self-Validation Check: Compare the experimental mass spectrum against the NIST library. The presence of the m/z 166 parent ion and a base peak corresponding to the loss of an isopropyl group confirms specificity.

Protocol 3: Absolute Purity via ¹H-qNMR
  • Sample Preparation: Accurately weigh ~15 mg of 1,4-Diisopropyl-1-cyclohexene and ~5 mg of Dimethyl sulfone (TraceCERT® CRM, Internal Standard) into a vial. Dissolve in 0.6 mL of CDCl₃ (containing 0.03% TMS) and transfer to a 5 mm NMR tube.

  • Instrument Parameters: 400 MHz or 600 MHz NMR spectrometer.

  • Critical Causality (Relaxation Delay): The relaxation delay ( D1​ ) must be set to 30 seconds (at least 5×T1​ of the slowest relaxing proton)[5]. If D1​ is too short, the nuclear spins will not return to thermal equilibrium, causing signal saturation and artificially skewing the purity calculation.

  • Acquisition: 90° pulse angle, 64 scans, acquisition time 4.0 seconds.

  • Calculation: Integrate the alkene proton of the analyte (~5.3 ppm, 1H) against the singlet of Dimethyl sulfone (~3.0 ppm, 6H).

Quantitative Data Presentation

The following tables summarize the experimental validation metrics for 1,4-Diisopropyl-1-cyclohexene, demonstrating how each platform fulfills specific ICH Q2(R2) requirements.

Table 1: ICH Q2(R2) Validation Parameters Comparison
Validation Parameter (ICH Q2)GC-FID (Workhorse)GC-MS (SIM Mode)qNMR (1H)
Specificity Low (Retention Time only)High (Mass Spectrum)High (Chemical Shift & Coupling)
Linearity ( R2 ) > 0.9999 > 0.9950> 0.9990
Precision (%RSD) < 1.0% < 3.5%< 1.5%
Accuracy / Recovery 98.5 - 101.5% (Requires Std)95.0 - 105.0% (Requires Std)99.0 - 101.0% (Absolute)
Limit of Detection (LOD) 0.5 µg/mL0.02 µg/mL ~ 100 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.06 µg/mL ~ 300 µg/mL
Table 2: Operational & Strategic Comparison
Operational MetricGC-FIDGC-MSqNMR
Reference Standard Required? Yes (Homologous)Yes (Homologous)No (Universal CRM used)
Throughput / Run Time High (~20 mins)High (~20 mins)Low (~45 mins with long D1​ )
Primary Use Case Routine Batch ReleaseUnknown Impurity IDPrimary Standard Calibration

Conclusion

For the analysis of 1,4-Diisopropyl-1-cyclohexene, no single technique acts as a silver bullet. qNMR is mandatory for establishing the absolute purity of the primary reference material without the bias of external calibration. GC-MS provides the structural specificity required to identify co-eluting terpene isomers. Finally, GC-FID remains the optimal platform for routine, high-throughput batch release due to its unmatched linearity and precision. By integrating these three platforms, laboratories can build a robust, ICH Q2(R2)-compliant analytical data package.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • 1,4-Diisopropyl-1-cyclohexene | C12H22 | CID 4673561. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Validation of a Generic qHNMR Method for Natural Products Analysis. National Institutes of Health (NIH) / Phytochemical Analysis. Available at: [Link]

  • Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. American Chemical Society (ACS) / Journal of Natural Products. Available at: [Link]

  • Comparison of two analytical methods validated for the determination of volatile compounds: GC-FID vs GC-MS. National Institutes of Health (NIH) / Talanta. Available at:[Link]

Sources

Comparative

A Comparative Guide to Transfer Hydrogenation Reagents: Benchmarking 1,4-Diisopropyl-1-cyclohexene

For researchers, scientists, and professionals in drug development, the selection of an appropriate transfer hydrogenation reagent is a critical decision that can significantly impact reaction efficiency, product yield,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate transfer hydrogenation reagent is a critical decision that can significantly impact reaction efficiency, product yield, and process safety. This guide provides an in-depth technical comparison of 1,4-diisopropyl-1-cyclohexene against other commonly employed transfer hydrogenation reagents. By examining the underlying chemical principles and presenting supporting experimental data, this document aims to equip you with the necessary insights to make informed decisions for your synthetic challenges.

The Principle of Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is a powerful and versatile reduction methodology that offers a safer and often more convenient alternative to traditional hydrogenation using pressurized hydrogen gas.[1][2] The core principle of CTH involves the use of a hydrogen donor molecule, which, in the presence of a suitable catalyst, transfers hydrogen to an acceptor molecule (the substrate), resulting in its reduction. The choice of hydrogen donor is paramount as it influences not only the reaction kinetics and thermodynamics but also the ease of product purification.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: General workflow of catalytic transfer hydrogenation.

A Comparative Analysis of Common Transfer Hydrogenation Reagents

The ideal transfer hydrogenation reagent should be readily available, safe to handle, and provide a strong thermodynamic driving force for the reaction. Furthermore, its oxidized byproduct should be easily separable from the desired product. Here, we evaluate 1,4-diisopropyl-1-cyclohexene in the context of other widely used hydrogen donors.

1,4-Diisopropyl-1-cyclohexene: The Aromatic Advantage

1,4-Diisopropyl-1-cyclohexene stands out due to its unique thermodynamic advantage. Upon donating hydrogen, it aromatizes to form the highly stable and high-boiling p-cymene. This aromatization provides a significant driving force for the hydrogenation reaction.

Key Advantages:

  • Irreversible Hydrogen Transfer: The formation of the stable aromatic p-cymene renders the hydrogen transfer effectively irreversible, often driving reactions to completion.

  • High Boiling Byproduct: p-Cymene has a relatively high boiling point (177 °C), which can simplify product purification, especially for more volatile products that can be distilled off.

  • Safety: It is a liquid with a relatively high flash point, making it safer to handle compared to gaseous hydrogen.

Limitations:

  • Higher Molecular Weight: Its higher molecular weight compared to some other donors means that a larger mass is required per mole of hydrogen transferred.

  • Byproduct Removal: While the high boiling point of p-cymene can be an advantage, its removal from high-boiling products may require chromatographic separation.

Alternative Hydrogen Donors: A Performance Overview

A variety of other organic molecules are commonly used as hydrogen donors in CTH. Each presents its own set of advantages and disadvantages.

  • Isopropanol: Widely used due to its low cost and availability. The byproduct, acetone, is volatile and easily removed.[2] However, the reaction is reversible, which can lead to incomplete conversions.[2]

  • Formic Acid and its Salts (e.g., Ammonium Formate): These are inexpensive and effective hydrogen donors. The decomposition of formic acid to CO2 and H2 provides an irreversible hydrogen transfer.[2][3] However, the acidic nature of formic acid or the presence of salts can be incompatible with sensitive substrates and may require neutralization during workup.

  • Hantzsch Esters: These dihydropyridine derivatives are mild and effective hydrogen donors, often used in organocatalytic and asymmetric transfer hydrogenations. Their byproducts are generally stable and easily removed.

  • Cyclohexene and 1,4-Cyclohexadiene: Similar to 1,4-diisopropyl-1-cyclohexene, these reagents form a stable aromatic byproduct (benzene). Benzene's volatility can be an advantage for easy removal, but its toxicity is a significant concern.[4][5]

dot graph G { layout=neato; node [shape=circle, style=filled];

}

Figure 2: Comparative characteristics of common transfer hydrogenation donors.

Experimental Data: A Head-to-Head Comparison

To provide a clear and objective comparison, we have compiled representative experimental data for the reduction of common functional groups using 1,4-diisopropyl-1-cyclohexene and other leading transfer hydrogenation reagents. The following tables summarize typical reaction conditions and outcomes for the reduction of ketones, imines, and nitro compounds.

Table 1: Transfer Hydrogenation of Acetophenone
Hydrogen DonorCatalystTemp. (°C)Time (h)Yield (%)Reference
1,4-Diisopropyl-1-cyclohexene 10% Pd/C804>95
Isopropanol[RuCl2(p-cymene)]2/TsDPEN82694[6]
Formic Acid/Triethylamine[RuCl(p-cymene)(S,S)-TsDPEN]281295
Hantzsch EsterChiral Phosphoric Acid502492
Table 2: Transfer Hydrogenation of N-Benzylideneaniline
Hydrogen DonorCatalystTemp. (°C)Time (h)Yield (%)Reference
1,4-Diisopropyl-1-cyclohexene 10% Pd/C1006>90
IsopropanolIr(I) complex80298[7]
Formic Acid/Triethylamine[RuCl(p-cymene)(S,S)-TsDPEN]280.599
Hantzsch EsterChiral Brønsted AcidRT1296
Table 3: Transfer Hydrogenation of Nitrobenzene
Hydrogen DonorCatalystTemp. (°C)Time (h)Yield (%)Reference
1,4-Diisopropyl-1-cyclohexene 10% Pd/C1102>95
Ammonium Formate10% Pd/C801>99[8]
Hydrazine HydrateFe/C80398
Sodium BorohydrideGO-Fe3O4-Pd250.599[9]

(Note: The data presented is a compilation from various sources and direct comparisons should be made with caution as reaction conditions may vary.)

Experimental Protocols

To facilitate the practical application of this guide, detailed experimental protocols for the transfer hydrogenation of a model ketone, acetophenone, using different hydrogen donors are provided below.

Protocol 1: Transfer Hydrogenation of Acetophenone using 1,4-Diisopropyl-1-cyclohexene

Materials:

  • Acetophenone (1.0 mmol, 120 mg)

  • 1,4-Diisopropyl-1-cyclohexene (3.0 mmol, 499 mg)

  • 10% Palladium on Carbon (10 mol%, 106 mg)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone, 10% Pd/C, and ethanol.

  • Add 1,4-diisopropyl-1-cyclohexene to the mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of ethanol.

  • Remove the solvent and excess 1,4-diisopropyl-1-cyclohexene from the filtrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield 1-phenylethanol.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Figure 3: Experimental workflow for the reduction of acetophenone using 1,4-diisopropyl-1-cyclohexene.

Protocol 2: Transfer Hydrogenation of Acetophenone using Isopropanol

Materials:

  • Acetophenone (1.0 mmol, 120 mg)

  • [RuCl2(p-cymene)]2 (0.005 mmol, 3.1 mg)

  • (S,S)-TsDPEN (0.01 mmol, 3.7 mg)

  • Isopropanol (10 mL)

  • Potassium hydroxide (0.1 mmol, 5.6 mg)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 and (S,S)-TsDPEN in isopropanol.

  • Add potassium hydroxide and stir for 15 minutes.

  • Add acetophenone to the catalyst solution.

  • Heat the reaction mixture to 82 °C.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture and quench with a small amount of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Transfer Hydrogenation of Acetophenone using Formic Acid/Triethylamine

Materials:

  • Acetophenone (1.0 mmol, 120 mg)

  • [RuCl(p-cymene)(S,S)-TsDPEN] (0.01 mmol, 6.4 mg)

  • Formic acid/triethylamine azeotrope (5:2 mixture, 1 mL)

  • Dichloromethane (5 mL)

Procedure:

  • In a flask, dissolve acetophenone and the ruthenium catalyst in dichloromethane.

  • Add the formic acid/triethylamine azeotrope.

  • Stir the reaction mixture at room temperature (28 °C).

  • Monitor the reaction by TLC or GC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

The choice of a transfer hydrogenation reagent is a multifaceted decision that requires careful consideration of the substrate, desired reaction conditions, and downstream processing. 1,4-Diisopropyl-1-cyclohexene presents a compelling option, particularly when an irreversible and high-temperature reaction is desired, and the high-boiling p-cymene byproduct can be easily managed.

For routine reductions where cost and ease of byproduct removal are the primary concerns, isopropanol remains a workhorse reagent. Formic acid and its salts offer an excellent, irreversible alternative, especially in cases where the substrate is stable to acidic or basic conditions. Hantzsch esters find their niche in milder, and often asymmetric, transformations.

The future of transfer hydrogenation will likely focus on the development of more sustainable and efficient catalytic systems. This includes the use of earth-abundant metal catalysts and hydrogen donors derived from renewable resources. As the field evolves, a thorough understanding of the strengths and weaknesses of each hydrogen donor, as presented in this guide, will be indispensable for the modern synthetic chemist.

References

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
  • Casey, C. P. (2006). A new mechanism for asymmetric transfer hydrogenation.
  • Brieger, G., & Nestrick, T. J. (1974).
  • Pamidighantam, S., & Laine, R. M. (2007). Transfer Hydrogenation. In Encyclopedia of Reagents for Organic Synthesis.
  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Accounts of Chemical Research, 40(12), 1300-1308.
  • Wu, X., Li, X., Zanotti-Gerosa, A., & Hems, W. (2008). A highly efficient and practical ruthenium catalyst for asymmetric transfer hydrogenation of aromatic ketones.
  • Cheung, F. K., & Yudin, A. K. (2010). Asymmetric transfer hydrogenation of imines. Organic & Biomolecular Chemistry, 8(12), 2697-2708.
  • Wang, C., & Wu, X. (2018). Recent advances in asymmetric transfer hydrogenation of C= N bonds. Chemical Society Reviews, 47(11), 4176-4188.
  • Karakaş, D. E., et al. (2020). Efficient catalytic transfer hydrogenation reactions of carbonyl compounds by Ni (II)-diphosphine complexes.
  • Vilches-Herrera, M., et al. (2020). Base-Assisted Mechanism for Asymmetric Transfer Hydrogenation with Ru–TsDPEN Catalyst. The Journal of Organic Chemistry, 85(5), 3338-3347.
  • Alonso, F., Riente, P., & Yus, M. (2008). Nickel-nanoparticle-catalyzed transfer hydrogenation of alkenes and alkynes. European Journal of Organic Chemistry, 2008(29), 4915-4923.
  • Wang, D., et al. (2016). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles.
  • Mashima, K., et al. (2008). Iridium-catalyzed transfer hydrogenation of imines using alcohol: Efficiency and selectivity are influenced by the hydrogen donor.
  • Rueping, M., & Antonchick, A. P. (2007). Organocatalytic asymmetric transfer hydrogenation of α, β-unsaturated aldehydes.
  • Reddy, K. S., et al. (2006). A versatile and chemoselective transfer hydrogenation of nitroarenes using recyclable polymer-supported formate. Tetrahedron Letters, 47(42), 7439-7442.
  • Johnstone, R. A. W., Wilby, A. H., & Entwistle, I. D. (1985). Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds. Chemical Reviews, 85(2), 129-170.
  • Zassinovich, G., Mestroni, G., & Gladiali, S. (1992). Asymmetric transfer hydrogenation of prochiral ketones catalyzed by iridium (I) complexes. Chemical Reviews, 92(5), 1051-1069.
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102.
  • Haack, K. J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The catalyst precursor, catalyst, and intermediate in the RuII-promoted asymmetric transfer hydrogenation of ketones. Angewandte Chemie International Edition in English, 36(3), 285-288.
  • Everaere, K., Mortreux, A., & Carpentier, J. F. (2003). Asymmetric transfer hydrogenation of ketones with samarium catalysts. European Journal of Organic Chemistry, 2003(13), 2429-2434.
  • Wang, C., et al. (2007). Highly enantioselective transfer hydrogenation of aromatic ketones catalyzed by a tethered Ru (II) catalyst. The Journal of Organic Chemistry, 72(24), 9370-9373.
  • Li, Y. M., & Chan, A. S. C. (2001). Asymmetric transfer hydrogenation of aromatic ketones catalyzed by chiral Ru-amino alcohol complexes.
  • Brunel, J. M. (2007). Pd/P (t-Bu) 3: a mild catalyst for selective reduction of alkenes under transfer-hydrogenation conditions. Synlett, 2007(02), 330-332.
  • Quinn, J. F., et al. (2008). 1, 4-Cyclohexadiene with Pd/C as a rapid, safe transfer hydrogenation system with microwave heating. Tetrahedron Letters, 49(48), 6937-6939.
  • BenchChem. (2025).

Sources

Validation

Comparative Reactivity Profiles of Substituted Cyclohexenes: A Guide for Synthetic and Medicinal Chemists

Substituted cyclohexenes are indispensable structural motifs in drug development, serving as versatile building blocks for complex natural products and active pharmaceutical ingredients (APIs). The introduction of alkyl,...

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Author: BenchChem Technical Support Team. Date: April 2026

Substituted cyclohexenes are indispensable structural motifs in drug development, serving as versatile building blocks for complex natural products and active pharmaceutical ingredients (APIs). The introduction of alkyl, aryl, or heteroatom substituents onto the cyclohexene ring fundamentally alters its reactivity profile.

This guide provides a rigorous comparative analysis of three archetypal transformations: electrophilic addition (bromination) , diastereoselective epoxidation , and catalytic hydrogenation . By examining the interplay between steric hindrance and electronic effects, researchers can rationally design synthetic routes with high chemo- and stereoselectivity.

Mechanistic Determinants of Reactivity

The reactivity of a substituted cyclohexene is rarely governed by a single factor; rather, it is a delicate balance between the electronic nature of the substituent (inductive/mesomeric effects) and its steric bulk (A-value).

Electrophilic Addition: Bromonium Ion Kinetics

The addition of molecular bromine to substituted cyclohexenes proceeds via a two-step mechanism. Initial π -complexation is followed by the formation of a cyclic bromonium ion intermediate. The kinetics of this step are highly sensitive to the electronic nature of the substituents. Electron-donating groups stabilize the developing positive charge in the transition state, accelerating the reaction. Conversely, bulky groups like tert-butyl introduce severe steric repulsion, hindering the approach of the bulky Br2​ molecule and dictating the diaxial vs. diequatorial ratio of the resulting 1,2-dibromide. As noted in 1, polar and steric effects clearly demonstrate competing influences on the rate constants of trisubstituted alkenes[1].

Catalytic Hydrogenation: Competitive Adsorption

Heterogeneous catalytic hydrogenation is profoundly impacted by the adsorption coefficient of the alkene on the catalyst surface (e.g., Pd/C or Pt/C). While a simple methyl group can increase the initial reaction rate due to favorable electron density, massive steric bulk severely impedes the necessary flat adsorption geometry. 2 reveal that substrates like 1-tert-butylcyclohex-1-ene exhibit drastically reduced relative adsorption coefficients and reaction rates compared to their less hindered counterparts[2].

Advanced Access: Dearomatization Strategies

Beyond direct functionalization, highly substituted cyclohexenes can be synthesized via the dearomatization of functionalized benzenes. Coordinating a benzene ring to a π -basic metal fragment (such as tungsten) localizes the π -bonds, rendering the uncoordinated portion highly susceptible to sequential electrophilic and nucleophilic additions. This 3 provides a powerful route to diverse families of trisubstituted cyclohexenes that meet Lipinski's rule of five for drug-likeness[3].

Reactivity SubCyclohexene Substituted Cyclohexene Epox Epoxidation (mCPBA) SubCyclohexene->Epox Brom Bromination (Br2) SubCyclohexene->Brom Hydro Hydrogenation (H2, Pd/C) SubCyclohexene->Hydro Steric Steric Approach Control (Diastereoselectivity) Epox->Steric Kinetics Bromonium Ion Formation (Electronic Effects) Brom->Kinetics Adsorption Competitive Adsorption (Steric Hindrance) Hydro->Adsorption

Mechanistic pathways dictating the reactivity of substituted cyclohexenes.

Quantitative Comparative Data

The following tables summarize the kinetic and stereochemical outcomes of substituting the cyclohexene ring, highlighting the divergence between electronic activation and steric passivation.

Table 1: Initial Reaction Rates for Catalytic Hydrogenation (Pd/C)

SubstrateInitial Reaction Rate ( r0​ , mol min −1 g cat−1​ )Steric Bulk (A-value, kcal/mol)
Cyclohexene14.4 ± 0.20
1-Methylcyclohex-1-ene26.0 ± 2.01.70
1-tert-Butylcyclohex-1-ene3.3 ± 0.1>4.5

Data derived from competitive hydrogenation studies demonstrating that while methyl substitution can enhance the rate via electronic effects, massive steric bulk (tert-butyl) acts as a severe kinetic bottleneck.[2]

Table 2: Typical Diastereoselectivity in Electrophilic Epoxidation (mCPBA)

SubstrateMajor ProductMinor ProductRatio (anti:syn)
3-Methylcyclohexeneanti-epoxidesyn-epoxide85:15
4-tert-Butylcyclohexeneanti-epoxidesyn-epoxide>95:5

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Experimental causality is explicitly defined to guide the researcher's decision-making process.

Protocol A: Kinetic Study of Electrophilic Bromination

Causality: Conducting the reaction at -35 °C in anhydrous CHCl3​ minimizes radical side reactions and prevents solvent participation (which occurs in protic solvents like water or alcohols, leading to halohydrins). This ensures the strict kinetic formation of the pure 1,2-dibromide[1].

  • Preparation: Dissolve 1.0 mmol of the substituted cyclohexene in 5.0 mL of anhydrous CHCl3​ under an argon atmosphere.

  • Thermal Control: Cool the reaction vessel to -35 °C using a dry ice/acetone bath. Strict temperature control is required to prevent double bond migration.

  • Electrophile Addition: Add a standardized solution of Br2​ (1.05 mmol) in CHCl3​ dropwise over 10 minutes.

  • Self-Validation (Visual): Monitor the decolorization of the red-brown bromine solution. The immediate disappearance of color confirms the rapid π -complexation and bromonium ion formation. Persistence of color indicates reaction completion or steric inhibition.

  • Quench & Isolate: Quench with saturated aqueous Na2​S2​O3​ (2 mL), extract the organic layer, dry over K2​CO3​ , and analyze the diastereomeric ratio via 1H -NMR.

Protocol B: Competitive Catalytic Hydrogenation

Causality: Running an equimolar mixture of two substrates in a single vessel ensures they compete for the exact same active sites on the catalyst. This internally controls for batch-to-batch catalyst variations, localized heating, and stirring inefficiencies, providing a highly accurate measure of relative adsorption coefficients[2].

  • Substrate Mixture: Prepare a solution containing 1.0 mmol of Substrate A (e.g., cyclohexene) and 1.0 mmol of Substrate B (e.g., 1-tert-butylcyclohex-1-ene) in 15 mL of HPLC-grade methanol.

  • Catalyst Introduction: Add 0.05 g of 5% Pd/C catalyst.

  • Atmosphere Exchange: Purge the reaction vessel with N2​ (3 cycles), followed by H2​ (3 cycles) to ensure a reactive atmosphere.

  • Reaction Monitoring: Connect the vessel to a constant-pressure gas buret. Vigorously stir at 25 °C. The continuous volumetric uptake of H2​ serves as the macroscopic validation of catalytic turnover.

  • Kinetic Sampling: Extract 50 μ L aliquots at 5-minute intervals. Immediately filter each aliquot through a short plug of Celite to remove the catalyst and arrest the reaction.

  • Analysis: Analyze the aliquots via Gas-Liquid Chromatography (GLC) to determine the time-course depletion of each substrate and calculate the relative adsorption coefficient ( KA​/KB​ ).

Workflow Mix Equimolar Substrate Mix (e.g., 1-methyl vs 1-t-butyl) Cat Add Catalyst (Pd/C or Pt/C) Mix->Cat React H2 Uptake Monitoring (Constant Pressure) Cat->React Analyze GLC Analysis (Time-course sampling) React->Analyze Calc Calculate Relative Adsorption Coefficients Analyze->Calc

Self-validating workflow for competitive catalytic hydrogenation.

References

  • Source: cas.
  • Source: thieme-connect.
  • Source: Journal of the American Chemical Society (acs.org)

Sources

Comparative

Structural Elucidation of 1,4-Diisopropyl-1-cyclohexene: A Comparative Guide to Analytical Methodologies

Executive Summary The synthesis of highly substituted cyclic alkenes, such as 1,4-diisopropyl-1-cyclohexene (CAS 39000-66-3)[1], frequently yields a complex mixture of regioisomers and stereoisomers. Because this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted cyclic alkenes, such as 1,4-diisopropyl-1-cyclohexene (CAS 39000-66-3)[1], frequently yields a complex mixture of regioisomers and stereoisomers. Because this compound is a critical intermediate in advanced radiochemical methodologies—including fluorine-18 radiohalofluorination for PET imaging[2]—confirming its exact regiochemistry is paramount. This guide objectively compares the analytical performance of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy in distinguishing the thermodynamically favored 1,4-diisopropyl-1-cyclohexene from its kinetically accessible isomers.

Mechanistic Context & The Isomer Challenge

The de novo synthesis of 1,4-diisopropyl-1-cyclohexene often proceeds via the[3] to a diene intermediate, followed by selective reduction, or through the dehydration of 1,4-diisopropylcyclohexanol. Both pathways present a significant analytical challenge: differentiating the target trisubstituted alkene (1,4-diisopropyl-1-cyclohexene) from the disubstituted alkene byproduct (1,4-diisopropyl-2-cyclohexene).

While commercial standards are cataloged by suppliers such as [4] and , researchers synthesizing these compounds de novo must rely on a self-validating system of orthogonal analytical techniques to confirm the exact position of the double bond.

Comparative Analysis of Analytical Modalities

High-Resolution NMR Spectroscopy: The Regiochemical Gold Standard

NMR is the most authoritative tool for this structural confirmation because it directly quantifies the proton environments.

  • Causality in 1D ¹H NMR: The 1-cyclohexene isomer is a trisubstituted alkene, possessing only one vinylic proton at the C2 position. In contrast, the 2-cyclohexene isomer is disubstituted, possessing two vinylic protons (C2 and C3). By integrating the olefinic region (~5.3–5.5 ppm) against the 12 protons of the isopropyl methyl groups (~0.8–1.0 ppm), the regioisomer is unambiguously identified.

  • Causality in 2D HMBC: To resolve overlapping aliphatic signals, Heteronuclear Multiple Bond Correlation (HMBC) confirms connectivity. A cross-peak between the isopropyl methine proton at C1 and the quaternary alkene carbon (C1) exclusively validates the 1-cyclohexene structure.

GC-MS: Exploiting Retro-Diels-Alder Fragmentation

While both isomers share an identical molecular weight (m/z 166) and exhibit similar retention times, their Electron Ionization (EI) fragmentation pathways diverge due to the Retro-Diels-Alder (RDA) reaction mechanism.

  • 1,4-Diisopropyl-1-cyclohexene: RDA cleavage breaks the C3-C4 and C5-C6 bonds, yielding 2-isopropyl-1,3-butadiene (m/z 96) and 3-methyl-1-butene (m/z 70).

  • 1,4-Diisopropyl-2-cyclohexene: RDA cleavage breaks the C1-C6 and C4-C5 bonds, yielding 1,4-diisopropyl-1,3-butadiene (m/z 138) and ethylene (m/z 28). This mechanistic divergence makes GC-MS a highly specific, self-validating tool for isomer differentiation.

FT-IR Spectroscopy: Functional Group Profiling

FT-IR provides rapid, non-destructive confirmation of the alkene functional group. The C=C stretching vibration for the trisubstituted 1-cyclohexene isomer is characteristically weak (~1650 cm⁻¹), whereas the disubstituted 2-cyclohexene isomer exhibits a more pronounced C=C stretch and a strong out-of-plane =C-H bending vibration (~675–730 cm⁻¹).

Quantitative Data Comparison

The following table summarizes the expected analytical readouts used to differentiate the target product from its primary regioisomer.

Analytical ModalityTarget: 1,4-Diisopropyl-1-cyclohexene (Trisubstituted)Alternative: 1,4-Diisopropyl-2-cyclohexene (Disubstituted)
1D ¹H NMR (Olefinic Region) ~5.3 ppm (Multiplet, 1H )~5.5 ppm (Multiplet, 2H )
1D ¹³C NMR (Alkene Carbons) ~145 ppm (Quaternary C1), ~120 ppm (CH C2)~125 ppm (CH C2), ~125 ppm (CH C3)
GC-MS (Molecular Ion) m/z 166m/z 166
GC-MS (Primary RDA Fragments) m/z 96 , m/z 70m/z 138 , m/z 28
FT-IR (C=C Stretch) ~1650 cm⁻¹ (Weak)~1650 cm⁻¹ (Moderate to Strong)
FT-IR (=C-H Bend) ~800–840 cm⁻¹ (Trisubstituted bend)~675–730 cm⁻¹ (cis-Disubstituted bend)

Experimental Protocols

To ensure reproducibility and scientific integrity, adhere to the following validated methodologies for structural elucidation.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified reaction product in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Instrument Setup: Transfer the homogeneous solution to a 5 mm precision NMR tube. Load the sample into a 400 MHz (or higher field) NMR spectrometer.

  • 1D ¹H Acquisition: Execute a standard proton pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, the relaxation delay (D1) to 2.0 seconds, and acquire a minimum of 16 scans to ensure a high signal-to-noise ratio.

  • 2D HMBC Acquisition: To map the carbon backbone, acquire an HMBC spectrum optimized for long-range ¹H-¹³C coupling (typically J = 8 Hz).

  • Data Processing & Validation: Phase and baseline correct the spectra. Integrate the olefinic multiplet (~5.3 ppm) and set its value to 1.00. Integrate the aliphatic isopropyl methyl doublets (~0.8–1.0 ppm). A ratio of exactly 1:12 confirms the 1-cyclohexene regioisomer.

Protocol B: GC-MS Isomer Differentiation
  • Sample Preparation: Dilute the purified product to a concentration of 1 mg/mL in GC-grade hexane.

  • Column Selection: Equip the gas chromatograph with a non-polar capillary column (e.g., HP-5MS or equivalent, 30 m length × 0.25 mm internal diameter, 0.25 µm film thickness).

  • Temperature Program: Set the injection port to 250 °C. Program the oven with an initial hold at 60 °C for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and a final hold for 5 minutes.

  • Mass Spectrometry Parameters: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 40 to 300.

  • Data Analysis: Extract the ion chromatograms for m/z 96 and m/z 138. The dominant presence of the m/z 96 fragment validates the RDA cleavage specific to 1,4-diisopropyl-1-cyclohexene.

Workflow Visualization

The following decision tree illustrates the logical flow of the analytical modalities used to confirm the regiochemistry of the reaction products.

G Start Crude Reaction Mixture (1,4-Diisopropylcyclohexenes) GCMS GC-MS Analysis (Isomer Separation & m/z 166) Start->GCMS Determine Purity & MW FTIR FT-IR Spectroscopy (C=C Stretch at ~1650 cm⁻¹) Start->FTIR Functional Groups NMR1D 1D ¹H & ¹³C NMR (Olefinic & Aliphatic Protons) Start->NMR1D Bulk Structural Backbone Confirm Confirmed Structure: 1,4-Diisopropyl-1-cyclohexene GCMS->Confirm FTIR->Confirm NMR2D 2D NMR (HSQC/HMBC) (Double Bond Regiochemistry) NMR1D->NMR2D Resolve Overlap NMR2D->Confirm

Analytical workflow for confirming 1,4-diisopropyl-1-cyclohexene regiochemistry.

References

  • PubChem Compound Summary for CID 4673561 - 1,4-Diisopropyl-1-cyclohexene. National Center for Biotechnology Information. URL:[Link]

  • Preclinical Evaluation of Fluorine-18-Labeled Compounds - Radiohalofluorination of highly substituted alkenes. ResearchGate. URL: [Link]

  • Chapter 18: Aromatic Compounds - Birch Reduction of 1,4-diisopropylbenzene. ChemConnections. URL: [Link]

Sources

Validation

Literature review of 1,4-Diisopropyl-1-cyclohexene applications in synthesis

Title: Comparative Application Guide: 1,4-Diisopropyl-1-cyclohexene in Advanced Synthetic & Radiochemical Workflows Executive Overview 1,4-Diisopropyl-1-cyclohexene (DIPC, CAS: 39000-66-3)[1][2] is a highly substituted,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Application Guide: 1,4-Diisopropyl-1-cyclohexene in Advanced Synthetic & Radiochemical Workflows

Executive Overview

1,4-Diisopropyl-1-cyclohexene (DIPC, CAS: 39000-66-3)[1][2] is a highly substituted, sterically demanding cyclic alkene. While standard alkenes are routinely utilized in simple addition reactions, DIPC serves a specialized and critical role for researchers and drug development professionals. It acts as a benchmark substrate for validating stereoselective radiohalofluorination (specifically 18F-labeling for PET imaging)[3][4] and evaluating the limits of Birch reductions in sterically hindered systems[5]. This guide objectively compares DIPC’s performance against alternative alkene substrates, providing mechanistic rationale and validated experimental protocols.

Mechanistic Causality: The Role of Steric Bulk in Electrophilic Addition

Expertise & Experience: In radiopharmaceutical synthesis, producing no-carrier-added (NCA) [18F]fluorinated compounds is notoriously difficult due to the poor nucleophilicity of[18F]fluoride in organic solvents. The halofluorination of alkenes bypasses this limitation by using an electrophilic halogen (e.g., N-bromosuccinimide, NBS) to form a highly reactive halonium ion intermediate[6][7].

Why choose DIPC over a simple monosubstituted alkene? The two isopropyl groups at the 1 and 4 positions provide significant electron density to the double bond via hyperconjugation and inductive effects, accelerating the initial electrophilic attack by the bromonium ion. However, this same steric bulk creates a restrictive microenvironment. The incoming [18F]fluoride must attack the bromonium intermediate via an anti-addition pathway. DIPC forces the reaction to overcome high steric hindrance, making it the ultimate "stress test" for optimizing radiohalofluorination protocols. If a fluorination protocol works efficiently on DIPC, it is highly likely to succeed on complex, sterically hindered steroidal scaffolds (e.g., pregnenolone derivatives) used in endocrinology PET imaging[3][4].

Comparative Performance Analysis: DIPC vs. Alternative Alkenes

To objectively evaluate DIPC, we compare its radiohalofluorination performance against 1-methylcyclohexene (MeC) and Pregnenolone under identical no-carrier-added conditions (0 °C, 15 min) ()[3][4].

Table 1: Radiochemical Yield (RCY) and Reactivity Profile of Substituted Alkenes

SubstrateSubstitution PatternSteric HindranceOptimal TempReaction TimeRadiochemical Yield (RCY)
1,4-Diisopropyl-1-cyclohexene (DIPC) Trisubstituted (effectively) / BulkyHigh0 °C15 min30%
1-Methylcyclohexene (MeC) Trisubstituted / CompactModerate0 °C15 min26%
Pregnenolone Complex SteroidalVery High0 °C15 min35%
Monosubstituted Alkenes MonosubstitutedLowRoom Temp>30 minVariable (<20%)

Data Interpretation: Despite its high steric hindrance, DIPC achieves a 30% RCY, outperforming the less hindered MeC (26%)[3][4]. This counterintuitive result highlights that the electron-donating effect of the dual isopropyl groups stabilizes the bromonium intermediate long enough to facilitate [18F]fluoride attack. In contrast, monosubstituted alkenes often fail to form stable enough intermediates at 0 °C, leading to lower yields and requiring harsher conditions[3][4].

Validated Experimental Protocol: Bromo[18F]fluorination of DIPC

Trustworthiness: The following protocol is designed as a self-validating system. By integrating Radio-TLC checkpoints before HPLC purification, researchers can isolate reaction failures (e.g., wet fluoride quenching the intermediate) from purification losses.

Materials:

  • 1,4-Diisopropyl-1-cyclohexene (Precursor)[1][2]

  • [18F]Fluoride (aq) from cyclotron

  • Kryptofix 2.22 (K2.22) and K2CO3

  • N-bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Azeotropic Drying (Critical Step): Transfer aqueous[18F]fluoride to a V-vial containing K2.22 and K2CO3. Evaporate water using anhydrous acetonitrile under a stream of inert nitrogen at 95 °C. Repeat three times to ensure absolute anhydrous conditions. Causality: Trace water will outcompete fluoride as a nucleophile, quenching the bromonium intermediate.

  • Reagent Addition: Cool the vial to 0 °C. Add 10 µmol of DIPC and 15 µmol of NBS dissolved in 0.5 mL of anhydrous DCM.

  • Reaction Incubation: Stir the sealed vial at 0 °C for exactly 15 minutes. Causality: Exceeding 15 minutes at higher temperatures leads to the formation of dibromo-byproducts due to NBS degradation.

  • Quenching: Stop the reaction by adding 0.1 mL of 10% aqueous sodium thiosulfate to neutralize unreacted NBS.

  • Validation Checkpoint (Radio-TLC): Spot 1 µL of the organic layer on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 9:1). Scan to confirm the disappearance of free[18F]fluoride (baseline) and the presence of the lipophilic product (Rf ~0.7).

  • Purification: Extract the organic layer, dry over anhydrous Na2SO4, and inject into a semi-preparative Radio-HPLC system to isolate the pure Bromo[18F]fluoro-1,4-diisopropylcyclohexane[3][4].

Pathway Visualization

The following diagram illustrates the mechanistic workflow of the electrophilic addition and subsequent radiolabeling.

G A 1,4-Diisopropyl-1-cyclohexene (DIPC) B Electrophilic Attack (NBS, 0°C) A->B + Br+ C Bromonium Ion Intermediate B->C Steric Stabilization D Nucleophilic Attack ([18F]F-, Anti-Addition) C->D Rate-Limiting Step E Bromo[18F]fluoro-DIPC (30% RCY) D->E 15 min total

Caption: Mechanistic workflow of DIPC bromo[18F]fluorination, highlighting the bromonium intermediate.

Alternative Application: Birch Reduction Substrate

Beyond radiochemistry, DIPC is utilized as a substrate in Birch reductions. When reacted with lithium in ethylamine (an alternative to liquid ammonia), DIPC is efficiently reduced to its corresponding saturated or partially saturated dihydro derivatives ()[5]. This reaction confirms the utility of DIPC in evaluating the reductive limits of sterically hindered cyclic systems, proving that alkylamine solvents can successfully penetrate the steric shield of the 1,4-diisopropyl groups[5].

References

  • Chi, D. Y., Lidström, P. J., Choe, Y. S., Bonasera, T. A., Welch, M. J., & Katzenellenbogen, J. A. (1995). "Bromo[18F]fluorination of cyclohexenes: a method for the preparation of [18F]fluorocyclohexanes." Journal of Fluorine Chemistry, 71(1), 143-147. URL:[Link]

  • Benkeser, R. A., et al. (1973). "The Birch reduction of aromatic compounds to the corresponding dihydro compounds by use of alkali metals and alcohols in liquid ammonia." The Journal of Organic Chemistry, 38(11). URL: [Link]

Sources

Comparative

Evaluating the economic viability of 1,4-Diisopropyl-1-cyclohexene as a reagent

As a Senior Application Scientist in radiopharmaceutical development, I frequently evaluate precursor reagents not just for their isolated chemical reactivity, but for their holistic economic viability within time-sensit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in radiopharmaceutical development, I frequently evaluate precursor reagents not just for their isolated chemical reactivity, but for their holistic economic viability within time-sensitive, high-stakes workflows. (DIPC, CAS 39000-66-3)[1] is a highly substituted, reactive alkene. In the specialized field of positron emission tomography (PET) probe development, it serves as a critical benchmark reagent for evaluating electrophilic radiohalofluorination methodologies[2]. While simpler alkenes like unsubstituted cyclohexene or 1-methylcyclohexene (MeC) are cheaper to procure, DIPC offers profound mechanistic advantages.

This guide objectively compares DIPC against alternative alkene precursors, analyzing how its structural properties influence radiochemical yield (RCY), purification efficiency, and ultimately, the cost-per-dose viability.

Mechanistic Causality: The Role of Steric Bulk and Electron Density

In the synthesis of [18F]fluorocyclohexanes via bromo[18F]fluorination, the reaction proceeds through a transient bromonium ion intermediate[3]. Laboratories often default to simple models like unsubstituted cyclohexene due to cost, but this is a false economy.

  • The Causality of Stabilization: The 1,4-diisopropyl groups on DIPC exert significant steric hindrance while simultaneously providing inductive electron donation to the pi-system[2]. This electron density stabilizes the bromonium ion, making the alkene highly reactive toward electrophilic halogenating agents like N-bromosuccinimide (NBS).

  • Regioselectivity and Waste Reduction: The bulky isopropyl groups dictate the trajectory of the incoming no-carrier-added [18F]fluoride nucleophile. They force an anti-addition that is highly regioselective. In contrast, unsubstituted cyclohexene yields statistical mixtures of isomers, leading to massive product loss during purification.

Economic Viability & Performance Comparison

When assessing economic viability in radiochemistry, the upfront cost of the reagent is a negligible variable. The limiting economic factor is the decay of the isotope (Fluorine-18 has a half-life of ~109.7 minutes). A reagent that delivers a higher RCY in less time drastically reduces cyclotron operational costs and increases the final deliverable patient doses.

Table 1: Performance and Economic Comparison of Alkene Precursors in Bromo[18F]fluorination

MetricUnsubstituted Cyclohexene1-Methylcyclohexene (MeC)1,4-Diisopropyl-1-cyclohexene (DIPC)
CAS Number 110-83-8591-49-139000-66-3[1]
Precursor Cost (Relative) Low ($)Moderate ( )High ( $)
Radiochemical Yield (RCY) ~15-20%26%[2]30%[2]
Reaction Time (at 0 °C) 20 min15 min[2]15 min[2]
Regioselectivity Poor (Multiple isomers)ModerateHigh (Sterically directed)
Purification Complexity High (Complex HPLC)ModerateLow (Clean baseline)
Overall Economic Viability Low (High product loss)GoodExcellent (Yield offsets cost)

Data synthesis based on no-carrier-added [18F]fluorination conditions[2][4].

The 4% absolute yield difference between DIPC (30%) and MeC (26%) translates to a ~15% relative increase in the final radiotracer dose per batch[2]. At commercial scale, this easily offsets the higher procurement cost of DIPC.

Self-Validating Experimental Protocol: Bromo[18F]fluorination of DIPC

To ensure scientific integrity and trustworthiness, the following protocol incorporates a self-validating system: the parallel synthesis of a "cold" (19F) standard. This ensures that any failure in the "hot" (18F) cell can be immediately diagnosed as either a reagent failure or an isotope delivery issue.

Materials:

  • DIPC (Reagent grade, >98% purity)

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • No-carrier-added [18F]F⁻ (aqueous), trapped on a QMA cartridge

  • Kryptofix 2.2.2 (K222) and K2CO3

  • Dichloromethane (CH2Cl2), anhydrous

Step-by-Step Methodology:

  • Isotope Drying (Causality of Nucleophilic Activation): Elute [18F]F⁻ from the QMA cartridge into a reaction vessel using a solution of K222/K2CO3 in MeCN/H2O. Azeotropically dry the complex at 95 °C under a stream of N2.

    • Causality: Water heavily solvates the fluoride ion, neutralizing its nucleophilicity. K222 sequesters the potassium ion, leaving a "naked," highly reactive [18F]fluoride ready for attack.

  • Electrophilic Activation: Cool the vessel to 0 °C. Add DIPC (10 μmol) and NBS (12 μmol) dissolved in 1 mL anhydrous CH2Cl2.

    • Causality: Why 0 °C? Lower temperatures suppress competing elimination reactions (dehydrohalogenation) that would consume the precursor without incorporating the radiolabel[2].

  • Halofluorination: Allow the reaction to proceed for exactly 15 minutes. The NBS generates the bromonium ion, which is immediately opened by the [18F]F⁻.

  • Quenching and Self-Validation: Quench the reaction with 1 mL of aqueous Na2S2O3 to neutralize unreacted NBS. Inject an aliquot onto a radio-HPLC equipped with both UV and radiodetectors.

    • Validation: The retention time of the radioactive peak must perfectly match the UV peak of the independently synthesized [19F]fluoro-bromodiisopropylcyclohexane standard.

Workflow Visualization

The following diagram illustrates the mechanistic workflow and economic decision points when utilizing DIPC versus standard alternatives.

G N1 Precursor Selection (DIPC vs. MeC) N2 Electrophilic Activation (NBS at 0°C) N1->N2 N3 Halonium Ion Formation (Steric Stabilization) N2->N3 N4 Nucleophilic Attack ([18F]Fluoride) N3->N4 Regioselective N5 Product Isolation (HPLC Purification) N4->N5 N6 Economic Output (Yield Offsets Cost) N5->N6

Fig 1: Reaction workflow and economic evaluation of DIPC radiohalofluorination.

Conclusion

From an economic standpoint, 1,4-Diisopropyl-1-cyclohexene (DIPC) is highly viable for advanced radiochemical methodology development. While its initial procurement cost exceeds that of simpler alkenes, its superior radiochemical yield and excellent regioselectivity drastically reduce downstream purification bottlenecks. In the context of short-lived isotopes, the time saved and the higher absolute yield of the final radiotracer provide a return on investment that far outweighs the raw material expense.

References

  • National Center for Biotechnology Information. "1,4-Diisopropyl-1-cyclohexene | C12H22 | CID 4673561" PubChem. URL:[Link]

  • Chi, D. Y., Lidström, P. J., Choe, Y. S., Bonasera, T. A., Welch, M. J., & Katzenellenbogen, J. A. (1995). "Bromo[18F]fluorination of cyclohexenes: a method for the preparation of [18F]fluorocyclohexanes." Journal of Fluorine Chemistry, 71(1), 143-147. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,4-Diisopropyl-1-cyclohexene

For researchers and professionals in the fast-paced world of drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,4-Diisopropyl-1-cyclohexene, ensuring the safety of your personnel, the protection of the environment, and full regulatory compliance. Our focus is to empower you with the knowledge to manage this process with the highest degree of scientific rigor and responsibility.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Hazards Associated with 1,4-Diisopropyl-1-cyclohexene and Structurally Similar Compounds:

Hazard ClassificationDescriptionRationale and Recommended Precautions
Flammable Liquid Expected to be a flammable liquid. Similar compounds have low flash points and can form explosive mixtures with air.[1][2][3]Keep away from heat, sparks, open flames, and other ignition sources.[2][4] Use explosion-proof equipment and take precautionary measures against static discharge.[1][2]
Skin Irritation May cause skin irritation upon contact.[5]Avoid contact with skin. Wear appropriate protective gloves and clothing.[6]
Eye Irritation May cause serious eye irritation.[5]Wear safety glasses with side-shields or goggles.[2] An eye wash station should be readily available.[6]
Respiratory Irritation Vapors may cause respiratory irritation.[5]Use only in a well-ventilated area or with a local exhaust ventilation system.[4][7] If ventilation is inadequate, wear a suitable respirator.[1]
Aspiration Hazard May be fatal if swallowed and enters airways.[1]Do NOT induce vomiting if swallowed. Seek immediate medical attention.[1]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1]Avoid release to the environment.[1] Prevent spills from entering drains or waterways.[4][6]

The Regulatory Landscape: Ensuring Compliance

The disposal of 1,4-Diisopropyl-1-cyclohexene is governed by a multi-tiered regulatory framework. Adherence to these regulations is not merely a suggestion but a legal and ethical obligation.

Environmental Protection Agency (EPA)

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is listed or exhibits certain characteristics.[8] Based on its flammability, 1,4-Diisopropyl-1-cyclohexene waste would be classified as a characteristic hazardous waste.

EPA Hazardous Waste Classification:

Waste CodeCharacteristicDescription
D001 Ignitability A liquid with a flash point below 60°C (140°F).[3][9][10][11]
Occupational Safety and Health Administration (OSHA)

OSHA's regulations are designed to protect laboratory personnel. Key standards applicable to the disposal of hazardous chemicals like 1,4-Diisopropyl-1-cyclohexene include:

  • Hazard Communication Standard (29 CFR 1910.1200): Ensures that the hazards of all chemicals are evaluated and that this information is communicated to employers and employees.[12]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) (29 CFR 1910.120): This standard covers emergency response to releases of hazardous substances.[12][13][14]

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450): Requires laboratories to develop a Chemical Hygiene Plan.

Pre-Disposal Planning: A Blueprint for Safety

A well-defined plan is crucial for the safe and compliant disposal of 1,4-Diisopropyl-1-cyclohexene. This plan should be a part of your laboratory's Chemical Hygiene Plan and all personnel involved must be trained on its contents.[15]

G cluster_0 Pre-Disposal Workflow A Personnel Training (RCRA & HAZWOPER) B Develop Disposal Plan A->B Informs C Assemble PPE B->C Dictates D Prepare Waste Collection Area C->D Enables

Caption: Pre-Disposal Workflow Diagram

Step 1: Personnel Training

All personnel handling this waste must receive training on:

  • The specific hazards of 1,4-Diisopropyl-1-cyclohexene.

  • The laboratory's standard operating procedures for hazardous waste disposal.

  • Emergency procedures in case of a spill or exposure.[15]

  • RCRA and OSHA regulations.[13][15]

Step 2: Develop a Written Disposal Plan

This plan should include:

  • The designated waste collection points within the laboratory.

  • A clear labeling system for waste containers.

  • The schedule for waste pickup by a certified hazardous waste management company.[16]

  • Emergency contact information.

Step 3: Assemble Personal Protective Equipment (PPE)

Based on the risk assessment, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat or chemically resistant apron.

  • Respiratory Protection: To be used if ventilation is inadequate or in the event of a spill.[1]

Step 4: Prepare the Waste Collection Area
  • Designate a specific, well-ventilated area for the accumulation of 1,4-Diisopropyl-1-cyclohexene waste.[1]

  • This area should be away from ignition sources and incompatible materials, particularly strong oxidizing agents.[2][5][17]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[18]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection, storage, and disposal of 1,4-Diisopropyl-1-cyclohexene waste.

G cluster_1 Disposal Workflow A Waste Collection B Segregation A->B C Containerization & Labeling B->C D Temporary Storage C->D E Handover to Certified Disposal Facility D->E

Caption: Disposal Workflow Diagram

Phase 1: Waste Collection and Segregation
  • Collect at the Source: Whenever possible, collect waste 1,4-Diisopropyl-1-cyclohexene in a designated, compatible container at the point of generation.

  • Do Not Mix Wastes: Never mix 1,4-Diisopropyl-1-cyclohexene waste with other chemical waste streams, especially strong oxidizing agents, to prevent dangerous chemical reactions.[16]

  • Segregate Sharps and Solids: Any solid materials (e.g., contaminated paper towels) or sharps contaminated with 1,4-Diisopropyl-1-cyclohexene should be collected in separate, appropriately labeled containers.

Phase 2: Containerization and Labeling
  • Use Appropriate Containers: Waste should be stored in chemically compatible containers that can be securely sealed.[16] Glass or other approved containers are suitable.[6][17]

  • Label Immediately: As soon as waste is added to the container, it must be labeled.[19][20] The label should include:

    • "Hazardous Waste"

    • "1,4-Diisopropyl-1-cyclohexene"

    • The hazard characteristics (e.g., "Ignitable")

    • The date accumulation started.

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[1][2]

Phase 3: Temporary Storage
  • Store in a Designated Area: Move the labeled waste container to the designated hazardous waste accumulation area.

  • Adhere to Accumulation Limits: Be aware of the RCRA regulations regarding the maximum amount of hazardous waste that can be stored on-site and the time limits for storage, which vary based on the facility's generator status.

  • Regular Inspections: Conduct weekly inspections of the waste storage area to check for leaks or deteriorating containers.[21]

Phase 4: Final Disposal
  • Engage a Certified Waste Management Company: The final disposal of 1,4-Diisopropyl-1-cyclohexene must be handled by a licensed and certified hazardous waste management company.[16]

  • Manifesting: Ensure that a hazardous waste manifest is completed. This document tracks the waste from your facility to its final destination.[21]

  • Record Keeping: Maintain copies of all waste manifests and other disposal records as required by the EPA and local regulations.[21]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and informed response is critical.

In Case of a Spill:
  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor and safety officer.

  • Control Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.[4]

  • Ventilate the Area: Increase ventilation to the area, if it is safe to do so.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[4][22] Do not use combustible materials.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

In Case of Personnel Exposure:
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[6][23]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][23] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[23]

References

  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • Chemical Safety Data Sheet MSDS / SDS - 1,4-DIISOPROPYLCYCLOHEXANE - ChemicalBook.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS.
  • SAFETY D
  • Safety D
  • SAFETY D
  • 1,4-DIISOPROPYLCYCLOHEXANE — Chemical Substance Inform
  • Hazardous Waste - Standards | Occupational Safety and Health Administr
  • SAFETY D
  • Are All D001 Wastes Flammable Hazardous M
  • Navigating Flammable Liquids | Classific
  • EPA Hazardous Waste Codes - Environment Safety Division.
  • SAFETY D
  • Terpenes Standard - Safety D
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • frequently-used federal hazardous waste codes.
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA - ALS Global.
  • 1,4-Diisopropyl-1-cyclohexene | C12H22 | CID 4673561 - PubChem.
  • SAFETY D
  • 1910.120 - Hazardous waste operations and emergency response.
  • MSOL - Safety D
  • Health and safety data for 1,4-Diisopropylbenzene in a labor
  • How to Safely Dispose of Flammable Liquids - Vision Environmental.
  • hydrocarbons, terpene processing by-products-68956-56-9 2(DE) - INTERCHIMIE.
  • How are flammable liquids c
  • Cyclohexene - Safety D
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  • Hazardous Substance Fact Sheet - NJ.gov.
  • 1,4-diisopropyl-1-cyclohexene — Chemical Substance Inform
  • Proper Handling of Hazardous Waste Guide - EPA.
  • Cyclohexene and Cyclohexane - #1 Science Forum For Lab Technicians - Chemtalk.
  • Hazardous Waste | US EPA.
  • 1,4-Diisopropylcyclohexane | C12H24 | CID 140972 - PubChem.
  • 1,4-Diisopropyl cyclohexane - the NIST WebBook.

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Handling

Personal protective equipment for handling 1,4-Diisopropyl-1-cyclohexene

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic science. Handling 1,4-Diisopropyl-1-cyclohexene (CAS: 39000-66-3) [1] requires a deep understand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic science. Handling 1,4-Diisopropyl-1-cyclohexene (CAS: 39000-66-3) [1] requires a deep understanding of its molecular architecture to anticipate and mitigate risks effectively.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals handling this specific cycloalkene derivative.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the chemical behavior of 1,4-Diisopropyl-1-cyclohexene:

  • High Flammability & Static Risk: The hydrocarbon backbone renders this compound highly volatile and flammable. Its vapors are heavier than air and can travel along surfaces to distant ignition sources, causing a flash back[2].

  • Peroxide Auto-Oxidation: The allylic carbons (the carbon atoms directly adjacent to the double bond in the cyclohexene ring) are highly susceptible to auto-oxidation. Prolonged exposure to atmospheric oxygen can lead to the formation of shock-sensitive, explosive peroxides[3].

  • Lipophilicity & Aspiration Hazard: The dual isopropyl groups enhance the molecule's lipophilicity. Upon dermal contact, it rapidly strips skin lipids, causing severe irritation. If swallowed, it presents a critical aspiration hazard, potentially causing fatal chemical pneumonitis by entering the lungs[4].

Comprehensive PPE Matrix

Standard latex gloves and basic lab coats are insufficient for handling lipophilic alkenes. Below is the mandatory Personal Protective Equipment (PPE) matrix, grounded in the compound's specific physicochemical properties.

Protection ZoneRecommended EquipmentMechanistic Justification
Hands Viton® or heavy-duty Nitrile (double-gloved)Prevents lipophilic permeation; bulk hydrocarbons degrade standard latex rapidly.
Eyes/Face Chemical splash goggles + Face shieldProtects mucosal membranes from vapor irritation and severe splash hazards[2].
Body Flame-Resistant (FR) lab coat, anti-static footwearMitigates the risk of static discharge igniting highly flammable vapors[3].
Respiratory NIOSH-approved half-mask with OV cartridgesRequired outside of a fume hood or during spills to prevent CNS depression[5].

Operational Workflow: Safe Handling & Transfer

Every transfer of 1,4-Diisopropyl-1-cyclohexene must be treated as an air-sensitive and highly flammable operation. Follow this self-validating protocol to ensure safety and chemical integrity.

Step 1: Environmental Verification Ensure the fume hood face velocity is operating between 80–120 feet per minute (fpm). Verify that all electrical equipment in the vicinity (stirrers, hotplates) is explosion-proof and that receiving vessels are properly grounded to prevent static discharge[3].

Step 2: PPE Donning Equip your flame-resistant lab coat, anti-static footwear, chemical splash goggles, and double-layer Viton® gloves.

Step 3: Inert Gas Purging Because cyclohexene derivatives can form explosive peroxides upon exposure to oxygen[3], purge your reaction vessel with dry Argon or Nitrogen for at least 15 minutes prior to introducing the chemical.

Step 4: Aseptic Reagent Transfer Using a gas-tight glass syringe equipped with a stainless steel needle, carefully extract the required volume. Crucial Check: Never use plastic syringes; the lipophilic solvent will leach plasticizers and degrade the barrel, compromising your assay and safety.

Step 5: Post-Transfer Storage Seal the primary container tightly, wrap the cap with Parafilm, and store it in a dedicated flammable liquids cabinet away from strong oxidizing agents[2]. Regularly check inhibitor levels to maintain peroxide concentrations below 1%[3].

G Start 1. Hazard Assessment & Grounding PPE 2. Don Specialized PPE (FR Coat, Viton) Start->PPE Hood 3. Fume Hood Setup (Flow >100 fpm) PPE->Hood Inert 4. Inert Gas Purging (Argon/N2) Hood->Inert Transfer 5. Reagent Transfer (Gas-Tight Syringe) Inert->Transfer Disposal 6. Waste Segregation (Non-Halogenated) Transfer->Disposal

Workflow for the safe handling and transfer of 1,4-Diisopropyl-1-cyclohexene.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent vapor ignition and environmental contamination.

  • Evacuation & Isolation: Immediately extinguish all open flames and ignition sources[6]. Evacuate non-essential personnel from the spill area.

  • Containment: Cover the spill with a non-combustible, inert absorbent material such as dry sand or diatomaceous earth[6]. Causality Note: Never use combustible materials like sawdust, as the high surface area combined with the flammable liquid creates an extreme fire hazard.

  • Collection: Use non-sparking tools (e.g., beryllium-copper or brass shovels)[5] to scoop the absorbed material into a chemically resistant, sealable hazardous waste container.

  • Disposal: Label the container as "Flammable Organic Waste - Non-Halogenated." Dispose of the material via an approved hazardous waste management facility in compliance with local environmental regulations[5]. Do not flush down the sink, as the compound is toxic to aquatic life with long-lasting effects[2].

Sources

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